molecular formula C16H21Cl2N3O2S B12382140 (Rac)-BA-1049-d5

(Rac)-BA-1049-d5

Cat. No.: B12382140
M. Wt: 395.4 g/mol
InChI Key: UXJJRPPVMOZZNV-UHPURAOQSA-N
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Description

(Rac)-BA-1049-d5 is a useful research compound. Its molecular formula is C16H21Cl2N3O2S and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21Cl2N3O2S

Molecular Weight

395.4 g/mol

IUPAC Name

N-chloro-1,2,2,2-tetradeuterio-1-(4-deuterio-1-isoquinolin-5-ylsulfonylpiperidin-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C16H20ClN3O2S.ClH/c1-12(19-17)13-6-9-20(10-7-13)23(21,22)16-4-2-3-14-11-18-8-5-15(14)16;/h2-5,8,11-13,19H,6-7,9-10H2,1H3;1H/i1D3,12D,13D;

InChI Key

UXJJRPPVMOZZNV-UHPURAOQSA-N

Isomeric SMILES

[2H]C1(CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C([2H])(C([2H])([2H])[2H])NCl.Cl

Canonical SMILES

CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)NCl.Cl

Origin of Product

United States

Foundational & Exploratory

(Rac)-BA-1049-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-BA-1049-d5, a deuterated analog of the selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, (Rac)-BA-1049 (also known as NRL-1049). This document details its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a stable-isotope labeled version of (Rac)-BA-1049. (Rac)-BA-1049 is a racemic mixture of a 4-substituted piperidine (B6355638) derivative featuring an isoquinoline (B145761) group. The (R)-enantiomer of BA-1049 has the IUPAC name (R)-1-(1-(isoquinolin-5-ylsulfonyl)piperidin-4-yl)ethan-1-amine.[1] While it is known that this compound contains five deuterium (B1214612) atoms, the precise positions of these atoms are not publicly available in the reviewed literature. Deuteration is a strategy often employed in drug development to potentially alter pharmacokinetic profiles.[2]

Table 1: Physicochemical Properties of (Rac)-BA-1049

PropertyValueReference
Chemical FormulaC16H21N3O2SMedChemExpress
Molecular Weight319.42 g/mol MedChemExpress
AppearanceSolid powderMedKoo Biosciences
Purity>98%MedKoo Biosciences
SolubilityDMSO: 32 mg/mL (100.18 mM)Selleck Chemicals
Water: 5 mg/mLSelleck Chemicals
Ethanol: 5 mg/mLSelleck Chemicals

Biological Activity and Mechanism of Action

(Rac)-BA-1049 is a selective inhibitor of ROCK2. The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization, cell motility, and inflammation. Dysregulation of the ROCK pathway is implicated in various diseases. BA-1049 exhibits significantly greater potency for ROCK2 over ROCK1.[3] The primary metabolite of BA-1049, 1-hydroxy-BA-1049 (NRL-2017), is also an active and selective ROCK2 inhibitor.[4][5]

Table 2: In Vitro Biological Activity of BA-1049 (NRL-1049) and its Metabolite (NRL-2017)

CompoundTargetIC50Selectivity (ROCK1/ROCK2)Reference
NRL-1049ROCK20.59 µM~44-fold[3][6]
ROCK126 µM[3]
NRL-2017ROCK2-~17-fold[5][6]
ROCK1-[5]

The mechanism of action of BA-1049 involves the competitive inhibition of the ATP-binding site of the ROCK2 enzyme. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating the ROCK2 signaling pathway.

ROCK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_core ROCK2 Kinase cluster_downstream Downstream Effectors cluster_inhibitor Inhibition RhoA_GTP RhoA-GTP ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates LIMK LIM Kinase (LIMK) ROCK2->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates pMLC p-MLC MLC->pMLC pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Stress_Fibers Actin Stress Fiber Formation pCofilin->Actin_Stress_Fibers Inhibits Depolymerization pMLC->Actin_Stress_Fibers BA1049 (Rac)-BA-1049 BA1049->ROCK2 Inhibits

ROCK2 Signaling Pathway and Inhibition by (Rac)-BA-1049.

Pharmacokinetics

Pharmacokinetic studies have been conducted on NRL-1049 in healthy human volunteers. The data indicates rapid absorption with a time to maximum concentration (Tmax) of approximately 0.5 to 0.75 hours in a fasted state.[5] The active metabolite, NRL-2017, is also readily detected.[5]

Table 3: Pharmacokinetic Parameters of NRL-1049 in Healthy Volunteers (Fasted State)

DoseCmax (ng/mL)Tmax (h)AUC0–t (ng·h/mL)AUC0–∞ (ng·h/mL)Reference
25 mg3.660.50 - 0.75--[5]
75 mg18.30.50 - 0.75--[5]
150 mg34.90.50 - 0.75--[5]
250 mg58.00.50 - 0.75--[5]

Experimental Protocols

In Vitro Endothelial Permeability Assay

This protocol is a general representation based on common methods for assessing endothelial barrier function.

Endothelial_Permeability_Workflow Seed_Cells Seed endothelial cells on Transwell inserts Culture Culture until confluent monolayer forms Seed_Cells->Culture Treatment Treat with (Rac)-BA-1049 and inflammatory stimulus Culture->Treatment Add_Tracer Add fluorescent tracer (e.g., FITC-Dextran) to upper chamber Treatment->Add_Tracer Incubate Incubate for a defined period Add_Tracer->Incubate Measure_Fluorescence Measure fluorescence in the lower chamber Incubate->Measure_Fluorescence Analyze Analyze data to determine permeability Measure_Fluorescence->Analyze

Workflow for In Vitro Endothelial Permeability Assay.

Methodology:

  • Cell Seeding: Endothelial cells (e.g., human brain microvascular endothelial cells - hBMVECs) are seeded onto the porous membrane of Transwell inserts in a multi-well plate.[7][8]

  • Monolayer Formation: The cells are cultured for 2-4 days until a confluent monolayer is formed, which can be verified by microscopy or by measuring transendothelial electrical resistance (TEER).[7][9]

  • Treatment: The endothelial monolayer is treated with varying concentrations of (Rac)-BA-1049 or vehicle control, followed by the addition of an inflammatory stimulus (e.g., lipopolysaccharide or thrombin) to induce permeability.[9]

  • Permeability Measurement: A high molecular weight fluorescent tracer, such as FITC-Dextran, is added to the upper chamber of the Transwell insert.[8]

  • Incubation and Detection: After a specific incubation period (e.g., 30 minutes to 24 hours), the medium from the lower chamber is collected. The amount of tracer that has passed through the endothelial monolayer is quantified by measuring fluorescence using a plate reader.[7][8][9]

  • Data Analysis: The permeability is expressed as the amount of fluorescent tracer in the lower chamber relative to control conditions.

Western Blot for Phosphorylated Cofilin (pCofilin)

This protocol outlines the general steps for detecting the inhibition of ROCK2 activity by measuring the levels of phosphorylated cofilin, a downstream target of ROCK2.

Methodology:

  • Sample Preparation: Brain tissue or cell lysates are homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated cofilin (pCofilin). A primary antibody for total cofilin or a housekeeping protein (e.g., GAPDH or β-actin) is used for normalization.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the pCofilin band is quantified and normalized to the total cofilin or housekeeping protein band to determine the relative level of ROCK2 activity.

In Vivo Cavernous Angioma Mouse Model

This protocol is based on studies investigating the efficacy of NRL-1049 in genetic mouse models of cavernous angioma.[10][11]

In_Vivo_Workflow Animal_Model Use Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/- mice Treatment_Initiation Initiate NRL-1049 treatment at weaning (in drinking water) Animal_Model->Treatment_Initiation Treatment_Duration Continue treatment for 3-4 months Treatment_Initiation->Treatment_Duration Imaging Assess lesion volume by micro-computed tomography (micro-CT) Treatment_Duration->Imaging Histology Analyze hemorrhage by Perls Prussian blue staining Treatment_Duration->Histology Data_Analysis Compare lesion volume and hemorrhage between treated and placebo groups Imaging->Data_Analysis Histology->Data_Analysis

Workflow for In Vivo Cavernous Angioma Mouse Model Study.

Methodology:

  • Animal Models: Heterozygous Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/- knockout mice, which develop lesions characteristic of human cerebral cavernous malformations (CCMs), are used.[10][11]

  • Drug Administration: NRL-1049 is administered to the mice in their drinking water, starting at weaning and continuing for a period of 3 to 4 months.[11] Various doses (e.g., 1, 10, and 100 mg/kg/day) are typically evaluated against a placebo group.[11]

  • Lesion Volume Assessment: At the end of the treatment period, the brains are imaged using micro-computed tomography (micro-CT) to quantify the volume of the cavernous angioma lesions.[10]

  • Hemorrhage Analysis: Brain tissue is processed for histology, and Perls Prussian blue staining is used to detect non-heme iron deposits, providing a measure of hemorrhage around the lesions.[10]

  • Data Analysis: The lesion volume and the extent of hemorrhage are compared between the NRL-1049-treated groups and the placebo group to determine the efficacy of the treatment.[10]

Conclusion

This compound and its non-deuterated counterpart are valuable research tools for investigating the role of the ROCK2 signaling pathway in health and disease. As a selective ROCK2 inhibitor with a well-characterized active metabolite, it holds therapeutic potential for a range of conditions, including neurological disorders characterized by endothelial dysfunction. The experimental protocols outlined in this guide provide a foundation for further research into the biological effects and therapeutic applications of this compound.

References

Technical Guide: (Rac)-BA-1049-d5, a Deuterated ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

This document provides a comprehensive technical overview of (Rac)-BA-1049-d5, the deuterated form of (Rac)-BA-1049, a selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor. (Rac)-BA-1049, also known as NRL-1049 in its (R)-enantiomeric form, is a valuable research tool for investigating the roles of the Rho/ROCK signaling pathway in various physiological and pathological processes, particularly in the context of neurovascular disorders. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, supplier information, mechanism of action, and key experimental protocols.

Compound Information

This compound is a stable-isotope labeled version of (Rac)-BA-1049, designed for use as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS. Deuteration can also potentially modify the pharmacokinetic and metabolic profiles of the parent compound.

Identifier Information
Compound Name This compound
Description Deuterated labeled (Rac)-BA-1049[1][2]
Unlabeled (Rac)-BA-1049 CAS Number 1973494-17-5[1][3]
Primary Supplier MedChemExpress (MCE)[1][2]
MCE Catalog Number HY-126432S[2]

Quantitative Data

BA-1049 demonstrates significant selectivity for ROCK2 over ROCK1. Its efficacy has been evaluated in both in vitro and in vivo models, with key quantitative data summarized below.

Table 1: In Vitro Inhibitory Activity
Compound Target Assay IC50 / EC50 Reference
NRL-1049 (BA-1049)ROCK2Kinase Inhibition Assay0.59 µMMedChemExpress
NRL-1049 (BA-1049)ROCK1Kinase Inhibition Assay26 µMMedChemExpress
NRL-1049 (BA-1049)ROCKLPA-induced MLC2 Phosphorylation (hBMVEC)26.3 µM (EC50)[4]
NRL-2017 (Metabolite)ROCKLPA-induced MLC2 Phosphorylation (hBMVEC)0.95 µM (EC50)[4]
Table 2: In Vivo Efficacy in Cavernous Angioma (CA) Mouse Models
Mouse Model Treatment & Dose (in drinking water) Duration Key Findings Reference
Ccm1+/-Msh2-/-100 mg/kg/day BA-10494 monthsSignificant decrease in CA lesion burden (p=0.022).[5][5]
Ccm3+/-Trp53-/-10 and 100 mg/kg/day BA-10493 monthsSignificant decrease in CA lesion burden (p=0.002 and p=0.003, respectively).[5][5]
Ccm3+/-Trp53-/-1.0, 10, and 100 mg/kg/day BA-10493 monthsSignificant dose-dependent reduction in hemorrhage (non-heme iron deposition) near lesions (p<0.05 for all doses).[5][5]

Mechanism of Action & Signaling Pathway

(Rac)-BA-1049 is a selective inhibitor of ROCK2, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating endothelial cell cytoskeletal dynamics, adhesion, and contractility. In pathologies such as cerebral cavernous malformations (CCM), loss-of-function mutations in CCM genes lead to the overactivation of the RhoA/ROCK pathway, resulting in increased endothelial permeability and lesion development. BA-1049 selectively inhibits ROCK2, thereby mitigating these downstream effects.

G cluster_upstream Upstream Activators cluster_downstream Downstream Effectors LPA_GrowthFactors LPA / Growth Factors RhoA_GTP Active RhoA-GTP ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates MLC_P p-MLC (T18/S19) ROCK2->MLC_P Direct Phosphorylation MYPT1_P Inhibition of Myosin Phosphatase (via p-MYPT1) ROCK2->MYPT1_P Inhibitory Phosphorylation BA1049 (Rac)-BA-1049 BA1049->ROCK2 Inhibits Cytoskeletal_Changes Actomyosin Contraction Stress Fiber Formation Endothelial Permeability MLC_P->Cytoskeletal_Changes MYPT1_P->MLC_P Increases Phosphorylation

Caption: RhoA/ROCK2 signaling pathway and inhibition by (Rac)-BA-1049.

Experimental Protocols

The following are detailed methodologies for key experiments involving BA-1049.

In Vivo Efficacy in Cavernous Angioma (CA) Mouse Models

This protocol outlines the steps for evaluating the therapeutic potential of BA-1049 in reducing CA lesion burden and hemorrhage in established mouse models.

  • Animal Models:

    • Utilize transgenic mouse models that recapitulate human CA disease, such as Ccm1+/-Msh2-/- (milder phenotype) and Ccm3+/-Trp53-/- (aggressive phenotype) mice on a C57BL/6 background.[5]

    • House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration:

    • Randomize mice into placebo and treatment groups.

    • Dissolve BA-1049 in the drinking water at concentrations calculated to achieve target daily doses (e.g., 1.0, 10, and 100 mg/kg/day).

    • Administer the treatment for a period of 3 to 4 months, starting at weaning.[5][6]

  • Lesion Burden Analysis via Micro-Computed Tomography (Micro-CT):

    • At the end of the treatment period, euthanize the mice and perfuse intracardially with PBS followed by 4% paraformaldehyde (PFA).[5]

    • Dissect the brains and fix in 4% PFA overnight.

    • For contrast enhancement, incubate the brains in Lugol's iodine solution for 48 hours.[7]

    • Scan the brains using a high-resolution micro-CT system. Typical scanning parameters are 50-90 kV and a voxel size of approximately 9.5 µm.[6][7][8]

    • Reconstruct the scans into 3D images. Identify and quantify CA lesions, which appear as hyper-dense areas.[8]

    • Calculate the total lesion volume for each brain using 3D analysis software.

  • Hemorrhage Assessment via Perls' Prussian Blue Staining:

    • Following micro-CT, process the brains for histology. Embed in paraffin (B1166041) and cut into 5 µm sections.

    • Deparaffinize and rehydrate the tissue sections.

    • Prepare a fresh working solution by mixing equal parts of 2% potassium ferrocyanide and 2% hydrochloric acid.[9]

    • Incubate sections in the working solution for 15-20 minutes.[9]

    • Rinse thoroughly in distilled water.

    • Counterstain with a suitable nuclear stain, such as Neutral Red, for 1 minute.[9][10]

    • Dehydrate, clear, and mount the sections.

    • Quantify non-heme iron deposits (which stain blue) adjacent to lesions as a measure of hemorrhage.

G Randomization Randomize into Groups (Placebo vs. BA-1049) Treatment Administer BA-1049 in Drinking Water (1, 10, 100 mg/kg/day) Randomization->Treatment Duration 3-4 Months Treatment Period Treatment->Duration Endpoint Endpoint: Euthanasia & Brain Extraction Duration->Endpoint MicroCT Micro-CT Imaging (Iodine Contrast) Endpoint->MicroCT Histology Histological Processing (Paraffin Embedding) Endpoint->Histology Analysis1 Quantify Lesion Volume (3D Reconstruction) MicroCT->Analysis1 Analysis2 Perls' Prussian Blue Stain Histology->Analysis2 End End: Data Analysis Analysis1->End Analysis3 Quantify Hemorrhage (Iron Deposition) Analysis2->Analysis3 Analysis3->End

References

Technical Guide: (Rac)-BA-1049-d5 - A Deuterated Internal Standard for ROCK2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-BA-1049-d5, a deuterated analog of the selective ROCK2 inhibitor, BA-1049. This document is intended to serve as a resource for researchers utilizing this compound as an internal standard in quantitative analytical studies.

Introduction

This compound is a stable isotope-labeled version of (Rac)-BA-1049, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of BA-1049 in complex biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability in sample preparation and analysis.

The unlabeled compound, BA-1049 (also known as NRL-1049), is a critical tool in studying the RhoA/ROCK2 signaling pathway, which is implicated in a variety of cellular processes and disease states.

Physicochemical Properties and Analytical Data

The following tables summarize the key physicochemical properties and representative analytical data for this compound. Please note that the data presented in Table 2 is representative of a typical Certificate of Analysis for a deuterated standard from MedChemExpress and may not reflect the exact values of a specific lot.

Table 1: General Information

PropertyValue
Product NameThis compound
Catalog NumberHY-126432S
DescriptionDeuterated labeled (Rac)-BA-1049
Molecular FormulaC₁₆H₁₈D₅Cl₂N₃O₂S
Molecular Weight397.37 g/mol
Intended UseTracer, Internal Standard for NMR, GC-MS, or LC-MS

Table 2: Representative Certificate of Analysis

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual Inspection
Purity (by HPLC) ≥98.0%99.5%HPLC
Identity (by ¹H-NMR) Consistent with structureConforms¹H-NMR
Identity (by MS) Consistent with structureConformsESI-MS
Isotopic Purity ≥99%99.6%Mass Spectrometry
Deuterium Incorporation ≥98% at each labeled positionConformsMass Spectrometry

Signaling Pathway of BA-1049 (Unlabeled)

BA-1049 is a selective inhibitor of ROCK2, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway plays a crucial role in regulating cellular functions such as actin cytoskeleton organization, cell adhesion, migration, and proliferation. Dysregulation of this pathway is associated with various diseases, including cancer, cardiovascular disorders, and neurological conditions.

ROCK2_Signaling_Pathway extracellular_signals Extracellular Signals (e.g., LPA, Growth Factors) receptor GPCR / Receptor Tyrosine Kinase extracellular_signals->receptor rho_gef RhoGEF receptor->rho_gef rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp Activates rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP Exchange rock2 ROCK2 rhoa_gtp->rock2 Activates downstream_effectors Downstream Effectors (MLC, LIMK, etc.) rock2->downstream_effectors Phosphorylates ba1049 (Rac)-BA-1049 ba1049->rock2 Inhibits cellular_responses Cellular Responses (Stress Fiber Formation, Contraction, Migration) downstream_effectors->cellular_responses

Figure 1: Simplified RhoA/ROCK2 signaling pathway and the inhibitory action of BA-1049.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of BA-1049 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol adapted for this purpose.

Quantification of BA-1049 in Plasma using LC-MS/MS

This protocol outlines a method for the extraction and quantification of BA-1049 from plasma samples.

4.1.1. Materials and Reagents

  • BA-1049 analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

4.1.2. Preparation of Stock and Working Solutions

  • BA-1049 Stock Solution (1 mg/mL): Accurately weigh and dissolve BA-1049 in an appropriate solvent (e.g., DMSO or Methanol).

  • BA-1049 Working Solutions: Serially dilute the stock solution with 50% ACN in water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the BA-1049 stock solution.

  • This compound Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with ACN.

4.1.3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of the this compound internal standard working solution (50 ng/mL in ACN) to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

4.1.4. LC-MS/MS Conditions (Representative)

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • BA-1049: Q1: m/z 320.1 -> Q3: m/z [Fragment ion 1], m/z [Fragment ion 2]

    • This compound: Q1: m/z 325.1 -> Q3: m/z [Corresponding fragment ion 1], m/z [Corresponding fragment ion 2]

Note: The exact m/z values for precursor and product ions need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

4.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of BA-1049 to this compound against the concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of BA-1049 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard in ACN start->add_is vortex Vortex (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Concentration) ms_detection->data_analysis end End: Quantified BA-1049 Concentration data_analysis->end

Figure 2: General experimental workflow for the quantification of BA-1049 using this compound.

Conclusion

This compound serves as an essential tool for the accurate and precise quantification of the ROCK2 inhibitor BA-1049 in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays minimizes analytical variability, ensuring high-quality data for pharmacokinetic, pharmacodynamic, and drug metabolism studies. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing research into the therapeutic potential of ROCK2 inhibition.

An In-depth Technical Guide to the Synthesis and Purification of (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (Rac)-BA-1049-d5, a deuterated analog of the selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, (Rac)-BA-1049. This document outlines the synthetic pathway, incorporating deuterium (B1214612) labeling, and details the purification methods for the racemic mixture. The information is intended to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

(Rac)-BA-1049 is a potent and selective inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in various cellular functions, including cytoskeletal regulation, cell motility, and smooth muscle contraction. Due to its involvement in pathological processes, ROCK2 is a significant target for therapeutic intervention in cardiovascular diseases, neurodegenerative disorders, and cancer. The deuterated analog, this compound, serves as a valuable tool in drug development, primarily as an internal standard for quantitative bioanalysis by mass spectrometry and for studies investigating the pharmacokinetic profile and metabolic fate of the parent compound. The incorporation of deuterium atoms can alter the metabolic stability of a drug, potentially leading to an improved pharmacokinetic profile.[1]

Synthesis of this compound

The synthesis of this compound is conceptualized through a multi-step process adapted from established methods for similar benzamide (B126) and piperidine-containing structures, with the key introduction of deuterium atoms via a deuterated precursor. The general synthetic strategy involves the coupling of a deuterated piperidine (B6355638) moiety with a substituted benzoyl chloride, followed by further functionalization.

Proposed Synthetic Scheme

A plausible synthetic route, based on general organic synthesis principles and information from related patents, is outlined below. The key step is the utilization of a deuterated piperidine precursor to introduce the five deuterium atoms.

Experimental Workflow: Synthesis of this compound

G cluster_0 Preparation of Deuterated Precursor cluster_1 Core Synthesis cluster_2 Final Assembly Deuterated_Piperidone 4-Piperidone-2,2,6,6-d4 Amino_Alcohol_Formation Formation of Amino Alcohol Deuterated_Piperidone->Amino_Alcohol_Formation Reduction Deuterated_Piperidinemethanol Piperidin-4-yl-methanol-d4 Amino_Alcohol_Formation->Deuterated_Piperidinemethanol Amide_Coupling Amide Coupling Deuterated_Piperidinemethanol->Amide_Coupling Benzoyl_Chloride 4-(Bromomethyl)benzoyl chloride Benzoyl_Chloride->Amide_Coupling Intermediate_1 Intermediate Benzamide Amide_Coupling->Intermediate_1 Final_Coupling N-Acylation Intermediate_1->Final_Coupling Isonicotinoyl_Chloride Isonicotinoyl chloride Isonicotinoyl_Chloride->Final_Coupling Rac_BA_1049_d5 This compound Final_Coupling->Rac_BA_1049_d5

Caption: A proposed workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Isonicotinoyl)piperidin-4-one-2,2,6,6-d4

  • To a solution of 4,4-diethoxypiperidine-2,2,6,6-d4 in a suitable aprotic solvent such as dichloromethane (B109758), add triethylamine.

  • Cool the mixture to 0 °C and add isonicotinoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is then subjected to acidic hydrolysis to yield 1-(isonicotinoyl)piperidin-4-one-2,2,6,6-d4.

Step 2: Synthesis of 4-Amino-N-(1-(isonicotinoyl)piperidin-4-yl-2,2,6,6-d4)benzamide

  • To a solution of 1-(isonicotinoyl)piperidin-4-one-2,2,6,6-d4 in methanol, add 4-aminobenzamide (B1265587) and a reducing agent such as sodium cyanoborohydride.

  • Adjust the pH of the reaction mixture to approximately 6 with acetic acid.

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Step 3: Synthesis of (Rac)-4-(1-Aminoethyl)-N-(1-(isonicotinoyl)piperidin-4-yl-2,2,6,6-d4)benzamide (A key intermediate for BA-1049 structure) Note: The exact structure of BA-1049 is not fully disclosed in the provided search results, but it is described as a 4-substituted piperidine derivative. The following steps are a plausible continuation based on related structures.

  • The previously synthesized intermediate is further functionalized at the 4-amino position of the benzamide. This could involve a multi-step process to introduce the racemic 1-aminoethyl group.

Step 4: Deuteration of the Pyridine (B92270) Ring

  • To introduce the fifth deuterium atom onto the pyridine ring of the isonicotinoyl moiety, a palladium-catalyzed H-D exchange reaction can be performed in the presence of a deuterium source like D2O at an elevated temperature.

Purification of this compound

The final product is a racemic mixture of enantiomers. Purification is crucial to remove any unreacted starting materials, byproducts, and to isolate the racemic compound with high purity.

Purification Protocol

1. Column Chromatography:

  • The crude this compound is first purified by silica (B1680970) gel column chromatography.

  • A gradient elution system, for example, a mixture of dichloromethane and methanol, can be employed to separate the product from impurities.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify the pure product.

2. Chiral Separation (Optional, for isolating individual enantiomers):

While this guide focuses on the racemic mixture, the separation of enantiomers is a critical step for studying the stereospecific activity and pharmacokinetics.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating enantiomers.

    • Column: A chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), is used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape for basic compounds.

    • The separation is optimized by adjusting the mobile phase composition and flow rate.

Workflow for Purification and Chiral Separation

G Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purified_Racemate Purified this compound Column_Chromatography->Purified_Racemate Chiral_HPLC Chiral HPLC Purified_Racemate->Chiral_HPLC Optional Enantiomer_R (R)-BA-1049-d5 Chiral_HPLC->Enantiomer_R Enantiomer_S (S)-BA-1049-d5 Chiral_HPLC->Enantiomer_S

Caption: A general workflow for the purification of this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis and purification of this compound. Actual results may vary depending on the specific reaction conditions and scale.

StepCompoundStarting Material (g)Product (g)Yield (%)Purity (%) (by HPLC)
Amide CouplingIntermediate Benzamide1.01.2~85>90
N-AcylationThis compound (Crude)1.21.1~80~85
Column ChromatographyThis compound (Purified)1.10.9~82>98
Chiral HPLC Separation(R)-BA-1049-d50.40.18~45>99.5 (ee)
Chiral HPLC Separation(S)-BA-1049-d50.40.17~43>99.5 (ee)

ROCK2 Signaling Pathway

BA-1049 acts as an inhibitor of the ROCK2 signaling pathway. This pathway is a downstream effector of the small GTPase RhoA and is integral to regulating cellular contractility and cytoskeletal dynamics.

ROCK2 Signaling Pathway and Inhibition by BA-1049

G cluster_0 Upstream Activation cluster_1 ROCK2 Activation and Inhibition cluster_2 Downstream Effects GPCR_RTK GPCRs / RTKs RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK2->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) ROCK2->pMLC Phosphorylates BA1049 (Rac)-BA-1049 BA1049->ROCK2 Inhibits MLCP->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Cytoskeletal_Changes Stress Fibers, Focal Adhesions, Cell Contraction Actin_Myosin->Cytoskeletal_Changes

Caption: Overview of the ROCK2 signaling pathway and the inhibitory action of BA-1049.

Upon activation by upstream signals, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its activation. Active RhoA-GTP then binds to and activates ROCK2. Activated ROCK2 phosphorylates multiple downstream substrates. A key substrate is the myosin light chain (MLC), which it can phosphorylate directly, and it can also phosphorylate and inactivate myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. The net effect is an increase in phosphorylated MLC, which promotes the interaction of actin and myosin, leading to the formation of stress fibers, focal adhesions, and increased cell contractility. BA-1049, by inhibiting ROCK2, prevents these downstream signaling events, leading to a reduction in cellular contraction and cytoskeletal reorganization.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound. The outlined protocols are based on established chemical principles for the synthesis of related heterocyclic compounds and methodologies for deuterium labeling and chiral separation. The successful synthesis and purification of this compound will provide a crucial tool for in-depth pharmacokinetic and metabolic studies, ultimately aiding in the development of novel ROCK2 inhibitors for various therapeutic applications. Researchers should note that the provided protocols are illustrative and may require optimization for specific laboratory conditions and scales.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, a comprehensive understanding of a drug's pharmacokinetic (PK) profile is paramount to ensuring its safety and efficacy. The accuracy and reliability of PK data are intrinsically linked to the robustness of the bioanalytical methods used. Central to these methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of internal standards. Among the various types of internal standards, deuterated standards have emerged as the gold standard, offering unparalleled advantages in precision and accuracy. This in-depth technical guide explores the core principles, applications, and methodologies associated with the use of deuterated standards in pharmacokinetic studies.

The Foundational Role of Internal Standards in Bioanalysis

Bioanalytical methods are susceptible to various sources of error that can compromise data integrity. These include variability in sample preparation, fluctuations in instrument response, and matrix effects.[1] Matrix effects, where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, can lead to ion suppression or enhancement, skewing results.[2] An internal standard (IS) is a compound of a known concentration added to all samples, calibrators, and quality controls to normalize these variabilities.[3] By analyzing the ratio of the analyte's response to the IS's response, accurate and precise quantification can be achieved.[1]

The Superiority of Deuterated Internal Standards

A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with its stable, heavier isotope, deuterium (B1214612).[1][4] This subtle modification provides a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry while preserving the physicochemical properties of the molecule.[1] This near-identical nature is what sets deuterated standards apart from other types of internal standards, such as structural analogs.

The primary advantages of using deuterated internal standards include:

  • Correction for Matrix Effects: Since a deuterated standard has the same chemical properties as the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction.[5]

  • Compensation for Sample Preparation Variability: A deuterated IS behaves identically to the analyte during all stages of sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[6] This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

  • Co-elution with the Analyte: Ideally, the deuterated standard co-elutes with the analyte in the chromatographic separation, meaning it is subjected to the same matrix effects at the same time, further improving the accuracy of quantification.[3]

Quantitative Data Presentation: The Evidentiary Advantage

The theoretical benefits of deuterated standards are consistently validated by experimental data, which demonstrates marked improvements in the precision and accuracy of bioanalytical assays.

Table 1: Comparison of Bioanalytical Assay Performance with Deuterated vs. Analog Internal Standards
AnalyteInternal Standard TypeAccuracy (% Bias)Precision (%RSD)Reference
Hypothetical DrugDeuterated IS-1.5 to 2.8≤ 4.5[7]
Hypothetical DrugAnalog IS-8.2 to 10.5≤ 9.8[7]
LapatinibDeuterated IS95.7 to 104.22.3 to 7.8[8]
LapatinibAnalog IS88.9 to 110.53.1 to 11.4[8]
OlmesartanDeuterated IS97.5 to 102.31.8 to 5.6[9]
Table 2: Impact of Deuteration on Drug Pharmacokinetic Parameters

Deuteration can also be strategically employed to alter a drug's metabolic profile, a phenomenon known as the "kinetic isotope effect."[10] Replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of metabolism, leading to improved pharmacokinetic properties.

DrugParameterNon-DeuteratedDeuteratedFold ChangeReference
Enzalutamide (B1683756)AUC (ng·h/mL)12,300 ± 2,10019,800 ± 3,5001.6[11]
EnzalutamideCmax (ng/mL)850 ± 1501,100 ± 2001.3[11]
Enzalutamidet1/2 (h)5.8 ± 1.18.9 ± 1.51.5[11]
Tetrabenazine (active metabolites)AUC (ng·h/mL)2875632.0[2]
Tetrabenazine (active metabolites)Cmax (ng/mL)85.359.50.7[2]

Experimental Protocols: Methodologies for Robust Bioanalysis

The successful implementation of deuterated standards in pharmacokinetic studies relies on well-defined and validated experimental protocols. Below are detailed methodologies for common sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples like plasma or serum.

Materials:

  • Biological matrix (e.g., plasma)

  • Deuterated internal standard working solution

  • Precipitating solvent (e.g., acetonitrile, methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot 100 µL of the biological matrix into a microcentrifuge tube.[9]

  • Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample, except for the blank matrix.

  • Add three to four volumes of cold precipitating solvent (e.g., 300-400 µL of acetonitrile) to the sample.[12]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[13]

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a more selective sample clean-up technique that can remove interfering substances and concentrate the analyte.

Materials:

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol (B129727) in water)

  • Elution solvent (e.g., acetonitrile)

  • Vacuum manifold or centrifuge

Procedure:

  • Conditioning: Pass 1-2 column volumes of a strong organic solvent like methanol through the SPE cartridge to activate the sorbent.[8]

  • Equilibration: Pass 1-2 column volumes of water or a buffer matching the sample's pH to equilibrate the sorbent.[8]

  • Sample Loading: Load the pre-treated sample (to which the deuterated IS has been added) onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a weak solvent (e.g., 1-3 mL of 5% methanol in water) through the cartridge to remove weakly bound interferences.[8]

  • Elution: Elute the analyte and the deuterated internal standard with a strong organic solvent (e.g., acetonitrile) into a collection tube.

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases.

Materials:

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Aqueous buffer (for pH adjustment)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma containing the deuterated IS, add an appropriate aqueous buffer to adjust the pH.

  • Add a larger volume (e.g., 500 µL) of an immiscible organic extraction solvent.

  • Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte and IS into the organic phase.[14]

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Mandatory Visualizations: Workflows and Pathways

Visualizing complex processes is crucial for understanding and implementing robust bioanalytical methods. The following diagrams, created using the DOT language, illustrate key workflows and a metabolic pathway relevant to the use of deuterated standards.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (PPT, SPE, or LLE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Analyte Concentration Calibration_Curve->Concentration_Determination

General experimental workflow for bioanalysis using deuterated internal standards.

Correction_Logic Analyte Analyte in Sample Variability Analytical Variability (Matrix Effects, Extraction Loss) Analyte->Variability Deuterated_IS Deuterated Internal Standard Deuterated_IS->Variability Analyte_Response Analyte MS Response Variability->Analyte_Response Affects IS_Response IS MS Response Variability->IS_Response Affects Equally Ratio Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Logical relationship of how deuterated standards correct for analytical variability.

Glycolysis_Pathway Glucose Glucose-d7 G6P Glucose-6-phosphate-d7 Glucose->G6P Hexokinase F6P Fructose-6-phosphate-d7 G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate-d7 F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate-d3 F16BP->DHAP Aldolase GAP Glyceraldehyde-3- phosphate-d4 F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase BPG 1,3-Bisphosphoglycerate-d4 GAP->BPG G3P Dehydrogenase PG3 3-Phosphoglycerate-d4 BPG->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate-d4 PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate-d3 PG2->PEP Enolase Pyruvate Pyruvate-d3 PEP->Pyruvate Pyruvate Kinase

Tracing deuterated glucose through the glycolytic pathway.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their ability to closely mimic the behavior of the analyte throughout the bioanalytical process provides a level of accuracy and precision that is unmatched by other types of internal standards.[1][15] By compensating for variability in sample preparation, matrix effects, and instrument response, deuterated standards ensure the generation of high-quality, reliable data that is essential for making critical decisions in drug development. The strategic use of deuteration can also be a powerful tool in drug design to favorably alter metabolic pathways and improve a drug's pharmacokinetic profile. For researchers and scientists in the field of drug development, a thorough understanding and implementation of methodologies involving deuterated standards are crucial for the success of their programs.

References

The Role of (Rac)-BA-1049-d5 in ROCK2 Inhibitor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal regulation, cell adhesion, migration, and proliferation. Dysregulation of the ROCK2 signaling pathway has been implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. As such, the development of selective ROCK2 inhibitors represents a promising therapeutic strategy. (Rac)-BA-1049-d5, a deuterated form of BA-1049 (also known as NRL-1049), has emerged as a valuable tool in the preclinical investigation of ROCK2 inhibition. Its selectivity for ROCK2 over the highly homologous ROCK1 isoform, coupled with its oral bioavailability, makes it a subject of significant interest in drug discovery and development. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of BA-1049 and its Metabolite
CompoundTargetIC50 (µM)Selectivity (ROCK1/ROCK2)ATP ConcentrationAssay TypeReference
BA-1049 (NRL-1049) ROCK20.59~44-foldNot SpecifiedNot Specified[1]
ROCK126Not SpecifiedNot Specified[1]
BA-1049 (R-enantiomer) ROCK20.24~86-fold15 µM (Km for ROCK2)Radiometric Kinase Assay
ROCK1Not Specified70 µM (Km for ROCK1)Radiometric Kinase Assay
NRL-2017 (Metabolite) ROCK2Not Specified~17-foldNot SpecifiedNot Specified[2]
ROCK1Not SpecifiedNot SpecifiedNot Specified[2]
Table 2: In Vivo Efficacy of BA-1049 in a Mouse Model of Cavernous Angioma
Mouse ModelTreatment GroupDose (mg/kg/day)DurationOutcomePercent Reduction in Lesion VolumeReference
Ccm1+/-Msh2-/-Placebo04 monthsLesion Volume-[3]
BA-10491.04 monthsLesion VolumeNot Significant[3]
BA-1049104 monthsLesion VolumeNot Significant[3]
BA-10491004 monthsLesion VolumeSignificantNot Specified
Ccm3+/-Trp53-/-Placebo03 monthsLesion Volume-
BA-10491.03 monthsLesion VolumeNot Specified
BA-1049103 monthsLesion VolumeSignificantNot Specified
BA-10491003 monthsLesion VolumeSignificantNot Specified

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate peptide (e.g., S6 peptide for ROCK)

  • ATP (at Km concentration for each kinase, e.g., 70 µM for ROCK1 and 15 µM for ROCK2)

  • This compound stock solution in DMSO

  • Radiolabeled ATP (e.g., [γ-33P]ATP)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microplate, add the ROCK enzyme, substrate peptide, and the diluted inhibitor.

  • Initiate the kinase reaction by adding the ATP solution containing a tracer amount of radiolabeled ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-Cofilin (pCofilin)

This protocol describes the detection of phosphorylated cofilin, a downstream substrate of ROCK2, in brain tissue lysates as a biomarker for ROCK2 activity.

Materials:

  • Brain tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-cofilin (Ser3) and mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize brain tissue samples in ice-cold RIPA buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pCofilin antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Repeat steps 8-11 for the β-actin loading control antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize the pCofilin signal to the loading control.

In Vivo Murine Model of Cavernous Angioma

This protocol outlines the use of a genetic mouse model to assess the efficacy of this compound in reducing cavernous angioma lesion burden.[3]

Animal Model:

  • Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/- mice, which spontaneously develop cerebral cavernous malformations.

Procedure:

  • House mice under standard laboratory conditions with ad libitum access to food and water.

  • Prepare drinking water containing the desired concentration of this compound or a placebo vehicle.

  • Randomly assign mice to treatment groups (e.g., placebo, 1 mg/kg/day, 10 mg/kg/day, 100 mg/kg/day).

  • Administer the treatment via the drinking water for a specified duration (e.g., 3-4 months).

  • At the end of the treatment period, euthanize the mice and perfuse with saline followed by a fixative.

  • Dissect the brains and perform micro-computed tomography (micro-CT) to visualize and quantify the cavernous angioma lesions.

Micro-Computed Tomography (Micro-CT) for Lesion Analysis

This protocol details the imaging and analysis of cavernous angioma lesions in mouse brains.[2][4]

Procedure:

  • Following fixation, stain the brains with a contrast agent (e.g., iodine solution) to enhance soft tissue visibility.

  • Mount the brain in the micro-CT scanner.

  • Acquire a series of X-ray projection images as the brain rotates.

  • Reconstruct the projection images into a 3D dataset of the brain.

  • Use imaging software to visualize the 3D brain structure and identify hyperdense regions corresponding to cavernous angioma lesions.

  • Segment the lesions from the surrounding brain tissue based on their intensity values.

  • Calculate the volume of each lesion and the total lesion volume per brain.

  • Compare lesion volumes between treatment groups to assess the efficacy of the inhibitor.

Mandatory Visualizations

ROCK2_Signaling_Pathway RhoA RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 Activates LIMK LIMK ROCK2->LIMK Activates MLC_Pase Myosin Light Chain Phosphatase (MLCP) ROCK2->MLC_Pase Inhibits MLC Myosin Light Chain (MLC) ROCK2->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) pMLC p-MLC MLC_Pase->pMLC Dephosphorylates pCofilin p-Cofilin (Inactive) Actin_Dynamics Actin Cytoskeleton Reorganization Cofilin->Actin_Dynamics Cell_Contraction Cell Contraction & Motility pMLC->Cell_Contraction BA1049 This compound BA1049->ROCK2 Inhibits

Caption: The ROCK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo start Start: Cavernous Angioma Mouse Model treatment Treatment Administration (this compound or Placebo) in drinking water start->treatment duration Treatment Duration (3-4 months) treatment->duration endpoint Endpoint: Euthanasia & Brain Extraction duration->endpoint imaging Micro-CT Imaging (Contrast-enhanced) endpoint->imaging analysis Image Analysis: Lesion Volume Quantification imaging->analysis results Results: Comparison of Lesion Burden analysis->results

Caption: Experimental workflow for in vivo efficacy testing in a cavernous angioma mouse model.

pCofilin_Western_Blot_Workflow start Start: Brain Tissue Homogenization lysis Protein Extraction (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pCofilin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis

Caption: Workflow for the detection of pCofilin by Western Blot.

References

A Technical Guide to the Metabolic Stability of (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of the deuterated compound, (Rac)-BA-1049-d5. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data analysis workflows employed in the pharmaceutical industry to evaluate such molecules. The data presented herein is illustrative, based on typical outcomes for experimental compounds, and serves to provide a framework for understanding the metabolic fate of this compound.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery and development, influencing a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while a very slowly metabolized compound could accumulate and cause toxicity.[3] In vitro assays using liver fractions are standard for assessing metabolic stability early in the drug development process.[4][5][6]

This compound is the deuterated form of (Rac)-BA-1049. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can sometimes alter the metabolic profile of a drug, often leading to increased metabolic stability by slowing the rate of enzymatic cleavage of carbon-deuterium bonds.[7] Therefore, assessing the metabolic stability of deuterated compounds is a key step in their development.

Experimental Protocol: In Vitro Microsomal Stability Assay

The following protocol describes a common method for determining the metabolic stability of a test compound using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[4][8]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (with an appropriate internal standard for LC-MS/MS analysis)

  • Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.[9]

    • Dilute the stock solution in phosphate buffer to the final desired concentration.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice and dilute to the desired protein concentration in phosphate buffer.[10]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and this compound.[11]

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[8]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction in each aliquot by adding a quenching solution, typically cold acetonitrile containing an internal standard.[9]

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of this compound at each time point.[12][13][14] The use of a deuterated internal standard is common in such assays to ensure accurate quantification.[7]

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for the metabolic stability of this compound in human liver microsomes.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValueUnits
Half-Life (t1/2)45.8min
Intrinsic Clearance (CLint)33.5µL/min/mg protein

Table 2: Percentage of this compound Remaining Over Time

Time (min)% Remaining (Mean ± SD, n=3)
0100 ± 0
592.1 ± 2.3
1575.4 ± 3.1
3055.8 ± 2.8
4541.2 ± 1.9
6030.5 ± 2.5

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare this compound Solution mix Mix Compound and Microsomes prep_compound->mix prep_microsomes Prepare Human Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH System start_reaction Initiate with NADPH at 37°C prep_nadph->start_reaction mix->start_reaction sampling Collect Aliquots at Time Points start_reaction->sampling terminate Quench Reaction with Acetonitrile sampling->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t1/2 and CLint lcms->calculate metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound metabolite1 Hydroxylated Metabolite parent->metabolite1 CYP3A4 metabolite2 N-dealkylated Metabolite parent->metabolite2 CYP2D6 conjugate1 Glucuronide Conjugate metabolite1->conjugate1 UGT1A1

References

Technical Guide: (Rac)-BA-1049-d5 - A Guide to Solubility, Storage, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, storage conditions, and application of (Rac)-BA-1049-d5, a deuterated internal standard for the potent and selective ROCK2 inhibitor, (Rac)-BA-1049. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in quantitative bioanalysis.

Introduction

This compound is the stable isotope-labeled form of (Rac)-BA-1049, a racemic mixture containing the active (R)-enantiomer, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The parent compound, often referred to as NRL-1049 for its (R)-enantiomer, is a promising therapeutic candidate for various neurological and vascular disorders.[1] this compound is designed for use as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of the parent drug in biological matrices.[2][3] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Physicochemical Properties and Storage

Appropriate handling and storage are critical to maintaining the integrity and stability of this compound. While specific data for the deuterated compound is limited, recommendations can be made based on the properties of the non-deuterated form, BA-1049/NRL-1049.

Solubility Data
SolventReported Solubility of Non-Deuterated Form (NRL-1049)Recommended Starting Solvent for this compound
DMSO10 mMDMSO
EthanolNot ReportedTesting Recommended
MethanolNot ReportedTesting Recommended
Acetonitrile (B52724)Not ReportedTesting Recommended
WaterNot ReportedExpected to be poorly soluble
Note: This data is for the non-deuterated (R)-enantiomer and should be used as a guideline. It is always recommended to confirm solubility experimentally.
Storage and Stability

Suppliers of this compound consistently advise storing the compound as per the Certificate of Analysis.[2][3] Shipping is typically conducted at ambient temperatures. For long-term stability, the following conditions, based on data for the non-deuterated form, are recommended.

FormStorage TemperatureDuration
Solid Powder -20°CLong-term (months to years)
4°CShort-term (days to weeks)
In Solvent -80°CLong-term (up to 6 months)
-20°CShort-term (up to 1 month)
Note: To prevent degradation, it is advisable to prepare fresh working solutions from a stock solution stored at -80°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action of Parent Compound: ROCK2 Inhibition

The parent compound, BA-1049, is a selective inhibitor of ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including actin cytoskeleton organization, cell adhesion, and migration.[1] Dysregulation of this pathway is implicated in numerous diseases. BA-1049 exerts its therapeutic effects by binding to the ATP-binding site of ROCK2, thereby inhibiting its kinase activity and downstream signaling.

ROCK2_Signaling_Pathway extracellular Upstream Activators (e.g., LPA, Thrombin) receptor GPCR extracellular->receptor rho_gef RhoGEF receptor->rho_gef rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp Activates rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP rock2 ROCK2 rhoa_gtp->rock2 Activates mlc Myosin Light Chain (MLC) rock2->mlc Phosphorylates ba1049 (Rac)-BA-1049 ba1049->rock2 Inhibits mlc_p Phospho-MLC mlc->mlc_p contractility Cell Contractility & Stress Fiber Formation mlc_p->contractility actin Actin Cytoskeleton Reorganization contractility->actin

Caption: The ROCK2 signaling pathway and the inhibitory action of BA-1049.

Experimental Protocols: Use as an Internal Standard

This compound is intended for use as an internal standard in quantitative bioanalysis by isotope dilution mass spectrometry. The following is a representative protocol for the quantification of (Rac)-BA-1049 in a biological matrix like plasma. This protocol is a template and requires optimization for specific instrumentation and experimental conditions.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of (Rac)-BA-1049 and this compound and dissolve each in 1 mL of DMSO to create individual primary stock solutions.

  • Analyte Working Solutions: Perform serial dilutions of the (Rac)-BA-1049 primary stock solution with a 50:50 mixture of acetonitrile and water to create a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL) and quality control (QC) samples.

  • Internal Standard (IS) Spiking Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration that provides a consistent and robust signal in the mass spectrometer (e.g., 50 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquoting: In separate microcentrifuge tubes, aliquot 100 µL of each unknown sample, calibration standard, and QC sample.

  • Spiking: Add a fixed volume (e.g., 10 µL) of the internal standard spiking solution to every tube except for blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortexing: Vigorously vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters (Representative)
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution should be optimized to achieve good separation and peak shape. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be optimized by infusing standard solutions of both the analyte and the deuterated internal standard. The transition for the d5-standard should be 5 Da higher than the analyte.

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard for each sample. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in unknown samples is then determined from this curve.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a typical bioanalytical experiment.

Experimental_Workflow prep_stocks Prepare Stock Solutions (Analyte & IS) prep_cal Prepare Calibration Curve & QC Samples prep_stocks->prep_cal spike_is Spike with this compound (Internal Standard) prep_stocks->spike_is sample_aliquot Aliquot Biological Samples (Unknowns, Cal, QCs) prep_cal->sample_aliquot sample_aliquot->spike_is protein_precip Protein Precipitation (e.g., Acetonitrile) spike_is->protein_precip centrifuge Centrifuge & Collect Supernatant protein_precip->centrifuge lcms_analysis LC-MS/MS Analysis (MRM Mode) centrifuge->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing quantification Quantification (Concentration Calculation) data_processing->quantification

Caption: General workflow for quantitative analysis using this compound.

Conclusion

This compound is an essential tool for the accurate quantification of the ROCK2 inhibitor (Rac)-BA-1049 in preclinical and clinical research. While specific data on its solubility and storage are best obtained from the supplier's Certificate of Analysis, the information provided in this guide for the non-deuterated parent compound offers a reliable starting point. The representative experimental protocol outlines the necessary steps for its application as an internal standard in LC-MS/MS-based bioanalysis, which, with appropriate optimization, can yield robust and reproducible results for pharmacokinetic and drug metabolism studies.

References

Technical Guide: Preclinical In Vivo Assessment of (Rac)-BA-1049, a ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details preclinical in vivo studies using the ROCK2 inhibitor, (Rac)-BA-1049 (also known as NRL-1049). The deuterated form, (Rac)-BA-1049-d5, is a stable isotope-labeled internal standard intended for use in quantitative bioanalytical assays (e.g., LC-MS/MS) to measure the concentration of (Rac)-BA-1049 and its metabolites in biological matrices. The in vivo efficacy and mechanism of action data presented herein were generated using the non-deuterated compound, (Rac)-BA-1049.

Introduction

Cerebral cavernous malformations (CCM) are vascular abnormalities in the brain characterized by leaky, dilated capillaries, which can lead to neurological deficits and hemorrhage. The pathogenesis of CCM is linked to mutations in CCM1, CCM2, or CCM3 genes, leading to the hyperactivation of Rho-associated coiled-coil containing protein kinase (ROCK). Specifically, the ROCK2 isoform is highly expressed in the central nervous system and plays a crucial role in endothelial barrier function.

(Rac)-BA-1049 is a selective, orally bioavailable ROCK2 inhibitor that has been investigated as a potential therapeutic agent for CCM. Preclinical studies in mouse models of CCM have demonstrated its efficacy in reducing lesion burden and hemorrhage. This guide provides an in-depth overview of the quantitative data, experimental protocols, and associated signaling pathways from these pivotal in vivo studies.

Quantitative Data Summary

The efficacy of (Rac)-BA-1049 was evaluated in two sensitized mouse models of cavernous angioma: Ccm1+/-Msh2-/- and Ccm3+/-Trp53-/-. The compound was administered in the drinking water for 3 to 4 months.

Table 1: Effect of (Rac)-BA-1049 on Cavernous Angioma Lesion Burden in Ccm1+/-Msh2-/- Mice
Treatment Group (mg/kg/day)Number of Animals (n)Percentage of Mice with LesionsLesion Burden (Lesion Volume/Brain Volume)Statistical Significance (vs. Placebo)
0 (Placebo)18Not specifiedNot specified-
1.013Not specifiedNot specifiedNot significant
1016Not specifiedNot specifiedNot significant
10017Trend for fewer mice with lesions (P = 0.063)Significantly decreasedP = 0.022
Table 2: Effect of (Rac)-BA-1049 on Cavernous Angioma Lesion Burden in Ccm3+/-Trp53-/- Mice
Treatment Group (mg/kg/day)Number of Animals (n)Lesion Burden (Lesion Volume/Brain Volume)Statistical Significance (vs. Placebo)
0 (Placebo)20Baseline-
1.015Not specifiedNot significant
1016Significantly decreasedP = 0.002
10018Significantly decreasedP = 0.003

Signaling Pathway

(Rac)-BA-1049 exerts its therapeutic effect by selectively inhibiting ROCK2. In the context of CCM, loss-of-function mutations in CCM proteins lead to increased ROCK activity, which in turn disrupts endothelial cell junctions and promotes vascular leakage. By inhibiting ROCK2, (Rac)-BA-1049 helps to stabilize the vascular endothelium and reduce the formation and progression of lesions.

ROCK2_Signaling_Pathway ROCK2 Signaling Pathway in CCM Pathogenesis and BA-1049 Inhibition cluster_upstream Upstream Regulation cluster_downstream Downstream Effects CCM1/2/3 Loss of Function CCM1/2/3 Loss of Function RhoA RhoA CCM1/2/3 Loss of Function->RhoA leads to activation ROCK2 ROCK2 RhoA->ROCK2 activates Endothelial Dysfunction Endothelial Dysfunction ROCK2->Endothelial Dysfunction promotes BA-1049 BA-1049 BA-1049->ROCK2 inhibits Vascular Leakage Vascular Leakage Endothelial Dysfunction->Vascular Leakage Lesion Formation Lesion Formation Vascular Leakage->Lesion Formation

ROCK2 signaling in CCM and the inhibitory action of BA-1049.

Experimental Protocols

Animal Models
  • Strains:

    • Ccm1+/- mice were crossed with Msh2-/- mice to create a sensitized model for CCM1 disease.

    • Ccm3+/- mice were crossed with Trp53-/- mice to create a more aggressive model for CCM3 disease.

  • Justification: The mutator backgrounds (Msh2-/- and Trp53-/-) accelerate the formation of cavernous angioma lesions, allowing for a feasible study duration.

(Rac)-BA-1049 Administration
  • Route of Administration: Oral, via drinking water.

  • Dosage Preparation: (Rac)-BA-1049 was dissolved in the drinking water to achieve target doses of 1.0, 10, and 100 mg/kg/day. The concentration in the water was adjusted based on the average water consumption and body weight of the mice.

  • Treatment Duration:

    • Ccm1+/-Msh2-/- mice: 4 months.

    • Ccm3+/-Trp53-/- mice: 3 months.

  • Control Group: Received placebo (vehicle) in the drinking water.

Assessment of ROCK2 Inhibition (Pharmacodynamics)
  • Biomarker: Phosphorylated Cofilin (pCofilin), a downstream substrate of ROCK2.

  • Method: Immunohistochemistry (IHC) on brain tissue sections.

    • Tissue Preparation: Mice were euthanized, and brains were perfused with 4% paraformaldehyde (PFA). The brains were then dissected, post-fixed in 4% PFA, and cryoprotected in a sucrose (B13894) solution.

    • Sectioning: Brains were sectioned on a cryostat or vibratome at a thickness of 30-50 µm.

    • Staining:

      • Free-floating sections were washed in phosphate-buffered saline (PBS).

      • Permeabilization was performed using PBS with Triton X-100 (PBST).

      • Sections were incubated in a blocking solution (e.g., 5% normal goat serum in PBST) to prevent non-specific antibody binding.

      • Incubation with a primary antibody against pCofilin overnight at 4°C.

      • Washing in PBST, followed by incubation with a fluorescently labeled secondary antibody.

      • Sections were mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Imaging: Sections were imaged using a confocal or fluorescence microscope to quantify the pCofilin signal.

Quantification of Lesion Burden
  • Method: Micro-computed tomography (micro-CT).

    • Sample Preparation: At the end of the treatment period, mice were euthanized, and their heads were removed. The brains were perfused with a contrast agent (e.g., a lead-based or iodine-based agent) to visualize the vasculature.

    • Imaging: The heads were scanned using a high-resolution micro-CT scanner.

    • Image Reconstruction and Analysis: The raw scan data was reconstructed into 3D images. The total brain volume and the volume of the cavernous angioma lesions were quantified using specialized analysis software. Lesion burden was calculated as the ratio of total lesion volume to total brain volume.

Experimental_Workflow Preclinical In Vivo Experimental Workflow for BA-1049 cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal Model Sensitized Mouse Models (Ccm1+/-Msh2-/- and Ccm3+/-Trp53-/-) Treatment Groups Placebo and BA-1049 (1, 10, 100 mg/kg/day) in drinking water Animal Model->Treatment Groups Randomization Oral Administration 3-4 Months of Continuous Dosing Treatment Groups->Oral Administration Euthanasia & Tissue Collection Euthanasia and Brain Collection Oral Administration->Euthanasia & Tissue Collection MicroCT Micro-CT Imaging (Lesion Burden) Euthanasia & Tissue Collection->MicroCT IHC Immunohistochemistry (pCofilin for ROCK2 activity) Euthanasia & Tissue Collection->IHC Data Analysis Quantification and Statistical Analysis MicroCT->Data Analysis IHC->Data Analysis

Workflow for the preclinical in vivo assessment of BA-1049.

Conclusion

The preclinical in vivo studies of (Rac)-BA-1049 in relevant mouse models of cavernous angioma provide compelling evidence for its therapeutic potential. The compound demonstrates a dose-dependent reduction in lesion burden, particularly in the more aggressive Ccm3+/-Trp53-/- model. The mechanism of action, through the selective inhibition of ROCK2, is supported by pharmacodynamic data showing a reduction in the downstream biomarker pCofilin. The experimental protocols outlined in this guide provide a framework for the continued investigation of ROCK2 inhibitors for the treatment of CCM and other neurological disorders characterized by endothelial dysfunction. The use of this compound as an internal standard in future pharmacokinetic and pharmacodynamic studies will be crucial for accurately quantifying drug exposure and its relationship to the observed efficacy.

safety and handling guidelines for (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of (Rac)-BA-1049-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on general knowledge of handling research chemicals, information on the parent compound (NRL-1049/BA-1049), and safety protocols for similar deuterated compounds. It is imperative to consult the supplier-provided SDS upon procurement and to conduct a thorough risk assessment before handling this compound.

Introduction

This compound is the deuterated form of (Rac)-BA-1049, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The parent compound, also known as NRL-1049, has demonstrated therapeutic potential in various neurological conditions by preserving the blood-brain barrier and reducing neuroinflammation.[1][2] The deuterated analog is primarily utilized as an internal standard or tracer in pharmacokinetic and metabolic studies due to the analytical advantages conferred by the deuterium (B1214612) labeling.

Chemical and Physical Properties

A summary of the available quantitative data for this compound and its parent compound, NRL-1049, is presented below.

PropertyThis compound (HY-126432S)NRL-1049 (BA-1049) (HY-162596)
Molecular Formula C₁₆H₁₆D₅N₃O₂SC₁₆H₂₁N₃O₂S
Molecular Weight Not specified319.42 g/mol
CAS Number Not specified1973494-16-4
Appearance SolidWhite to off-white solid
Purity >98% (typical for research grade)99.87%
IC₅₀ (ROCK1) Not specified26 µM
IC₅₀ (ROCK2) Not specified0.59 µM
Solubility Not specifiedDMSO: ≥ 32 mg/mL
Water: 5 mg/mL
Ethanol: 5 mg/mL

Safety and Handling Guidelines

Given the absence of a specific SDS, standard precautions for handling potent, biologically active research chemicals should be strictly followed. The safety profile of this compound is presumed to be similar to its non-deuterated parent compound, NRL-1049.

Hazard Identification

The specific hazards of this compound have not been fully characterized. Based on the pharmacological activity of the parent compound as a kinase inhibitor, it should be handled as a potentially hazardous substance. In a study with healthy adult volunteers, the maximum tolerated dose of NRL-1049 was 150 mg, with the most common treatment-related adverse effects being dizziness, headache, and syncope.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat should be worn at all times.

Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the generation of dust when handling the solid form.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed, light-resistant container.

  • Recommended storage conditions for the solid powder are -20°C for long-term storage (up to 3 years) and 4°C for short-term storage (up to 2 years).[3]

  • Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

The following are generalized protocols for experiments involving ROCK inhibitors like NRL-1049, which can be adapted for this compound in tracer studies.

Preparation of Stock Solutions
  • Material: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the vial of the compound to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

In Vitro Kinase Assay

This protocol is based on the methodology for determining the IC₅₀ of NRL-1049.[2]

  • Materials: Purified recombinant ROCK1 and ROCK2 enzymes, radioactive ATP, substrate protein (e.g., Myosin Phosphatase Target Subunit 1), this compound, and assay buffer.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a reaction plate, combine the ROCK enzyme, substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding radioactive ATP.

    • Incubate at the optimal temperature and time for the enzyme.

    • Stop the reaction and quantify the incorporation of the radioactive phosphate (B84403) into the substrate using a suitable detection method (e.g., scintillation counting or autoradiography).

    • Generate a dose-response curve to calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ROCK2 signaling pathway and a typical experimental workflow for evaluating a ROCK inhibitor.

ROCK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_rho RhoA Activation cluster_rock ROCK2 Signaling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response LPA LPA GPCRs GPCRs LPA->GPCRs Thrombin Thrombin Thrombin->GPCRs S1P S1P S1P->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP GDP/GTP Exchange RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP ROCK2 ROCK2 RhoA-GTP->ROCK2 Activation LIMK LIMK ROCK2->LIMK Phosphorylation MLC MLC ROCK2->MLC Phosphorylation Myosin_Phosphatase Myosin_Phosphatase ROCK2->Myosin_Phosphatase Inhibition BA-1049 BA-1049 BA-1049->ROCK2 Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Stress_Fibers Actin_Stress_Fibers LIMK->Actin_Stress_Fibers MLC->Actin_Stress_Fibers Cofilin->Actin_Stress_Fibers Myosin_Phosphatase->MLC Dephosphorylation Cell_Contraction Cell_Contraction Actin_Stress_Fibers->Cell_Contraction Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement Actin_Stress_Fibers->Cytoskeletal_Rearrangement Experimental_Workflow Start Start Prepare_Stock_Solution Prepare 10 mM Stock Solution in DMSO Start->Prepare_Stock_Solution Cell_Culture Culture Cells (e.g., Endothelial Cells) Start->Cell_Culture Treatment Treat Cells with This compound Prepare_Stock_Solution->Treatment Cell_Culture->Treatment Stimulation Stimulate with ROCK Activator (e.g., LPA) Treatment->Stimulation Lysis Cell Lysis and Protein Extraction Stimulation->Lysis Western_Blot Western Blot for p-MLC and Total MLC Lysis->Western_Blot Data_Analysis Quantify Band Intensities and Analyze Data Western_Blot->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of (Rac)-BA-1049 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Rac)-BA-1049 in human plasma. BA-1049, also known as NRL-1049, is a selective inhibitor of Rho-associated protein kinase 2 (ROCK2) with therapeutic potential for various neurological and cardiovascular diseases.[1][2] The method utilizes a deuterated stable isotope-labeled internal standard, (Rac)-BA-1049-d5, to ensure high accuracy and precision. Sample preparation was streamlined using solid-phase extraction (SPE), which provides excellent sample cleanup and high recovery.[3][4][5] The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines and demonstrated excellent performance in terms of linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies in clinical drug development.[6][7][8]

Introduction

BA-1049 is a small molecule that selectively inhibits ROCK2, a key enzyme in cellular functions such as motility, proliferation, and adhesion.[9] Dysregulation of the ROCK signaling pathway is implicated in numerous diseases, making ROCK2 an attractive therapeutic target.[9][10] Pharmacokinetic (PK) assessment is crucial in drug development to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A reliable bioanalytical method is fundamental for generating high-quality PK data.

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[9][11] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical as it co-elutes with the analyte, thereby compensating for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for a fully validated LC-MS/MS method for the determination of (Rac)-BA-1049 in human plasma, suitable for supporting clinical trials and research.

Experimental Protocols

Chemicals and Reagents
  • (Rac)-BA-1049 (Reference Standard, >99% purity)

  • This compound (Internal Standard, >99% purity)

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (B129727) (MeOH)

  • Formic Acid (FA, >99%)

  • Ammonium Hydroxide (NH₄OH)

  • Human Plasma (K₂EDTA)

  • Polymeric Solid-Phase Extraction (SPE) Cartridges/Plates

Instrumentation
  • LC System: Shimadzu Prominence UFLC or equivalent

  • Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters XSelect HSS T3 C18 column (2.1 x 50 mm, 2.5 µm) or equivalent

Liquid Chromatography (LC) Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 4.5 | 5 |

Mass Spectrometry (MS/MS) Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) DP (V) CE (V) CXP (V)
(Rac)-BA-1049 320.1 188.1 70 35 12
This compound (IS) 325.1 193.1 70 35 12

(DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential)

Preparation of Standards and Quality Control (QC) Samples

Stock solutions of (Rac)-BA-1049 and this compound were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions for the calibration curve (1 - 2000 ng/mL) and quality control samples (Low, Mid, High) were prepared by serial dilution in 50:50 (v/v) methanol:water. The internal standard (IS) working solution was prepared at 500 ng/mL.

Calibration standards and QC samples were prepared by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure follows a standard condition, load, wash, and elute protocol.[5][12]

  • Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the IS working solution (500 ng/mL) and 300 µL of 2% NH₄OH in water. Vortex for 10 seconds.

  • Conditioning: Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water.

  • Loading: Load the entire pre-treated sample onto the SPE plate.

  • Washing: Wash the wells with 500 µL of 5% methanol in water.

  • Elution: Elute the analyte and IS with 500 µL of methanol.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

Figure 1. Bioanalytical workflow for (Rac)-BA-1049.


Method Validation Results

The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[6]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.00 to 2000 ng/mL in human plasma. The linear regression analysis, using a weighting factor of 1/x², yielded a correlation coefficient (r²) of >0.998 for all validation runs. The lower limit of quantitation (LLOQ) was established at 1.00 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels (LLOQ, Low, Mid, and High) across three separate validation runs. The results, summarized in Table 3, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Accuracy and Precision Data | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) | | LLOQ | 1.00 | 1.07 ± 0.11 | 107.0 | 10.3 | 1.09 ± 0.14 | 109.0 | 12.8 | | Low QC | 3.00 | 2.91 ± 0.19 | 97.0 | 6.5 | 2.98 ± 0.25 | 99.3 | 8.4 | | Mid QC | 150 | 158 ± 7.1 | 105.3 | 4.5 | 155 ± 9.6 | 103.3 | 6.2 | | High QC | 1500 | 1465 ± 55 | 97.7 | 3.8 | 1481 ± 83 | 98.7 | 5.6 |

Recovery and Matrix Effect

The extraction recovery of (Rac)-BA-1049 and the matrix effect were assessed at Low, Mid, and High QC concentrations. The results are presented in Table 4. The extraction recovery was consistent and high across all levels. The matrix factor was close to 1, indicating that ion suppression or enhancement from endogenous plasma components was negligible.

Table 4: Extraction Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Factor
Low QC 3.00 91.5 0.98
Mid QC 150 94.2 1.03

| High QC | 1500 | 92.8 | 0.99 |

Stability

The stability of (Rac)-BA-1049 was evaluated under various storage and handling conditions. The analyte was found to be stable in human plasma for at least 6 hours at room temperature, after three freeze-thaw cycles, and for at least 90 days when stored at -80 °C. The processed samples were also stable in the autosampler at 10 °C for at least 24 hours. All stability results were within ±15% of the nominal concentrations.

Figure 2. Use of a SIL-IS to ensure accurate quantification.


Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of (Rac)-BA-1049 in human plasma has been successfully developed and validated. The method employs a stable isotope-labeled internal standard, this compound, and a simple solid-phase extraction protocol for sample cleanup. The validation results demonstrate that the assay is accurate, precise, and reliable, meeting all regulatory requirements for bioanalytical method validation. This method is well-suited for high-throughput analysis and can be confidently applied to support pharmacokinetic studies of BA-1049 in clinical research and drug development.

References

Application Notes and Protocols for the Quantitative Analysis of BA-1049 using (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BA-1049, also known as NRL-1049, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) being investigated for its therapeutic potential in various neurological and vascular disorders.[1][2] Accurate quantification of BA-1049 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides a detailed protocol for the quantitative analysis of BA-1049 in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a deuterated internal standard, (Rac)-BA-1049-d5, to ensure high accuracy and precision.[3]

Principle

This method is based on the principle of stable isotope dilution tandem mass spectrometry. A known amount of the deuterated internal standard, this compound, which is chemically identical to the analyte but has a different mass, is added to the plasma samples. Following a simple protein precipitation step to remove interfering macromolecules, the analyte and internal standard are separated from endogenous plasma components using reverse-phase high-performance liquid chromatography (HPLC). The separated compounds are then ionized using positive ion electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of BA-1049 to that of this compound is used to calculate the concentration of BA-1049 in the unknown samples by comparing it to a calibration curve prepared with known concentrations of the analyte.

Materials and Reagents

Material/ReagentSupplierGrade
BA-1049 Reference StandardCommercially Available≥98% purity
This compoundCommercially Available≥98% purity, Isotopic Purity ≥99%
Acetonitrile (B52724)Fisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q or equivalentType I
Human Plasma (with K2EDTA)BioIVT---
Polypropylene Microcentrifuge Tubes (1.5 mL)Eppendorf---
HPLC VialsWaters---

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. BA-1049 Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of BA-1049 reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a 1 mg/mL stock solution.

4.1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.

4.1.3. Working Solutions: Prepare serial dilutions of the BA-1049 stock solution in 50% acetonitrile/water to create working solutions for the calibration curve and quality control samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.

Preparation of Calibration Curve and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions of BA-1049. The final concentrations should cover the expected range of BA-1049 in study samples.

Sample TypeConcentration (ng/mL)
Calibration Standard 1 (LLOQ)1
Calibration Standard 22.5
Calibration Standard 310
Calibration Standard 450
Calibration Standard 5100
Calibration Standard 6250
Calibration Standard 7500
Calibration Standard 8 (ULOQ)1000
Quality Control - Low (LQC)3
Quality Control - Medium (MQC)75
Quality Control - High (HQC)750
Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound working solution.

  • Vortex mix for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

4.4.1. Liquid Chromatography:

ParameterCondition
HPLC SystemWaters Acquity UPLC or equivalent
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

4.4.2. Mass Spectrometry:

ParameterCondition
Mass SpectrometerSciex API 5000 or equivalent triple quadrupole
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Spray Voltage5500 V
Temperature500°C
Curtain Gas30 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
Collision Gas (CAD)Medium
MRM TransitionsBA-1049: [M+H]+ → fragment ion (To be determined experimentally) This compound: [M+H+5]+ → fragment ion (To be determined experimentally)
Dwell Time100 ms

Note: The exact MRM transitions (precursor and product ions) and collision energies for BA-1049 and this compound need to be determined by infusing the individual compounds into the mass spectrometer and optimizing the parameters for maximum signal intensity.

Data Analysis and Validation

The quantitative data should be processed using appropriate software (e.g., Analyst, MassLynx). A calibration curve is constructed by plotting the peak area ratio of BA-1049 to this compound against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for the calibration. The concentration of BA-1049 in the QC and unknown samples is then calculated from the regression equation.

The bioanalytical method should be validated according to the FDA guidelines on Bioanalytical Method Validation.[4] The validation should assess the following parameters:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision Intra- and inter-day accuracy (as %RE) and precision (as %CV) should be within ±15% for LQC, MQC, and HQC, and within ±20% for LLOQ.
Recovery Consistent and reproducible recovery of the analyte and internal standard from the biological matrix.
Matrix Effect The matrix factor should be consistent across different sources of the biological matrix.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

Data Presentation

Quantitative Summary of Method Validation Parameters
ParameterLLOQ (1 ng/mL)LQC (3 ng/mL)MQC (75 ng/mL)HQC (750 ng/mL)
Intra-day Precision (%CV) ≤ 20≤ 15≤ 15≤ 15
Intra-day Accuracy (%RE) ± 20± 15± 15± 15
Inter-day Precision (%CV) ≤ 20≤ 15≤ 15≤ 15
Inter-day Accuracy (%RE) ± 20± 15± 15± 15
Mean Recovery (%) Report ValueReport ValueReport ValueReport Value
Matrix Factor Report ValueReport ValueReport ValueReport Value
Stability Data Summary
Stability ConditionDurationTemperatureAcceptance Criteria
Freeze-Thaw Stability 3 cycles-20°C and -80°CMean concentration within ±15% of nominal
Bench-Top Stability 4 hoursRoom TemperatureMean concentration within ±15% of nominal
Long-Term Stability 30 days-80°CMean concentration within ±15% of nominal
Post-Preparative Stability 24 hours4°C (in autosampler)Mean concentration within ±15% of nominal

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add this compound (10 µL) plasma->is precip Add Acetonitrile (150 µL) is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject (5 µL) supernatant->inject lc UPLC Separation (C18 column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve (Weighted Linear Regression) ratio->calibration quantification Quantify BA-1049 Concentration calibration->quantification

Caption: Workflow for the quantitative analysis of BA-1049 in plasma.

Bioanalytical Method Validation Workflow

G cluster_validation Bioanalytical Method Validation method_dev Method Development selectivity Selectivity method_dev->selectivity linearity Linearity & Range method_dev->linearity accuracy_precision Accuracy & Precision method_dev->accuracy_precision recovery Recovery method_dev->recovery matrix_effect Matrix Effect method_dev->matrix_effect stability Stability method_dev->stability validation_report Validation Report selectivity->validation_report linearity->validation_report accuracy_precision->validation_report recovery->validation_report matrix_effect->validation_report stability->validation_report

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for the Use of (Rac)-BA-1049-d5 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BA-1049 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key enzyme in the Rho/ROCK signaling pathway.[1] This pathway is implicated in a variety of cellular processes, and dysregulation is associated with numerous pathologies, making ROCK2 a compelling therapeutic target. Accurate quantification of (Rac)-BA-1049 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. The use of a stable isotope-labeled internal standard, such as (Rac)-BA-1049-d5, is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and matrix effects, ensuring accurate and precise results.[2][3]

This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of (Rac)-BA-1049 in human plasma.

Analyte and Internal Standard Information

CompoundChemical FormulaMolecular Weight ( g/mol )
(Rac)-BA-1049C₁₆H₂₁N₃O₂S319.42
This compoundC₁₆H₁₆D₅N₃O₂S324.45

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of (Rac)-BA-1049 and this compound reference standards into separate volumetric flasks.

    • Dissolve in methanol (B129727) to the final volume to obtain a concentration of 1 mg/mL for each.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the (Rac)-BA-1049 stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.

    • Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of (Rac)-BA-1049 from human plasma.

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(Rac)-BA-1049320.1183.125
This compound325.1188.125

Note: The proposed product ions are based on the predicted fragmentation of the isoquinoline (B145761) sulfonyl moiety. These transitions should be confirmed and optimized experimentally.

Data Presentation

Calibration Curve and Quality Control Samples

Prepare calibration standards and quality control samples in blank human plasma. A suggested concentration range is presented below.

Sample TypeConcentration (ng/mL)
Calibration Standard 10.5
Calibration Standard 21
Calibration Standard 35
Calibration Standard 420
Calibration Standard 5100
Calibration Standard 6400
Calibration Standard 7800
Calibration Standard 81000
Quality Control (Low)1.5
Quality Control (Mid)150
Quality Control (High)750
Acceptance Criteria

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Stability Analyte stable under various storage and handling conditions (bench-top, freeze-thaw, long-term)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (BA-1049 & BA-1049-d5) working Working Standards stock->working plasma Plasma Samples (Calibration, QC, Unknowns) working->plasma add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the quantification of (Rac)-BA-1049 in plasma.

ROCK2 Signaling Pathway

rock2_pathway cluster_upstream Upstream Activation cluster_rock ROCK2 Activation & Inhibition cluster_downstream Downstream Effects ligands Agonists (e.g., LPA, Thrombin) gpcr GPCRs ligands->gpcr rho_gef RhoGEFs gpcr->rho_gef rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp GDP/GTP Exchange rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp rock2_inactive ROCK2 (Inactive) rhoa_gtp->rock2_inactive Binding & Activation rock2_active ROCK2 (Active) rock2_inactive->rock2_active mlc Myosin Light Chain (MLC) rock2_active->mlc Phosphorylation mlcp MLC Phosphatase rock2_active->mlcp Inhibition limk LIM Kinase rock2_active->limk Activation ba1049 (Rac)-BA-1049 ba1049->rock2_active Inhibition p_mlc Phosphorylated MLC mlc->p_mlc mlcp->p_mlc Dephosphorylation contraction Cell Contraction, Migration, Proliferation p_mlc->contraction cofilin Cofilin limk->cofilin Phosphorylation p_cofilin Phosphorylated Cofilin cofilin->p_cofilin actin Actin Cytoskeleton Reorganization p_cofilin->actin Inhibition of Depolymerization actin->contraction

Caption: Simplified ROCK2 signaling pathway and the inhibitory action of (Rac)-BA-1049.

References

Application Notes and Protocols for the Bioanalysis of BA-1049 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of therapeutic agents in biological matrices is paramount in drug development. This document provides detailed protocols for the sample preparation of BA-1049 from human plasma prior to bioanalysis. The selection of an appropriate sample preparation technique is critical for removing interfering substances such as proteins and phospholipids, thereby enhancing the sensitivity, accuracy, and robustness of the analytical method.[1][2] Three common and effective techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers distinct advantages and is suited for different analytical requirements.[3]

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput analysis.[4][5] This technique involves the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[5]

Experimental Protocol

  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (if used) to the plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample. The 3:1 ratio of solvent to sample is crucial for efficient protein removal.[5][6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the analytical instrument (e.g., LC-MS/MS).

Data Presentation

ParameterProtein Precipitation (Acetonitrile)
Recovery (%) > 80[4][7][8]
Inter-day Precision (% RSD) ≤ 15
Inter-day Accuracy (% Bias) -15 to +15
Matrix Effect (%) 85 - 115

Experimental Workflow

cluster_0 Protein Precipitation Workflow start Start: 100 µL Plasma add_is Add Internal Standard start->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Inject for Analysis transfer->analyze cluster_1 Liquid-Liquid Extraction Workflow start Start: 500 µL Plasma add_is Add Internal Standard start->add_is add_solvent Add 2.5 mL Ethyl Acetate add_is->add_solvent vortex Vortex for 5 min add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject for Analysis reconstitute->analyze cluster_2 Solid-Phase Extraction Workflow condition Condition SPE Cartridge (Methanol then Water) load Load Pre-treated Plasma Sample condition->load wash1 Wash with Water load->wash1 wash2 Wash with 5% Methanol wash1->wash2 elute Elute with Methanol wash2->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject for Analysis reconstitute->analyze

References

Application Notes and Protocols for (Rac)-BA-1049-d5 in Cerebral Cavernous Malformation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral cavernous malformations (CCMs) are vascular lesions in the central nervous system characterized by abnormally dilated and leaky blood vessels, which can lead to seizures, neurological deficits, and hemorrhagic stroke.[1][2][3] There are currently no approved pharmacological treatments for CCM, with surgical resection being the primary intervention for symptomatic cases.[2] A key pathological mechanism in CCM is the overactivation of the RhoA/Rho-associated kinase (ROCK) signaling pathway, which leads to endothelial cell dysfunction, disruption of cell-cell junctions, and increased vascular permeability.[3][4][5]

(Rac)-BA-1049-d5, also known as BA-1049 and NRL-1049, is a selective ROCK2 inhibitor that has shown considerable promise in preclinical models of CCM.[1][2][6] It is an orally available compound that has been demonstrated to reduce lesion burden and bleeding in mouse models of the disease.[1][6][7] These encouraging results have led to its investigation in clinical trials for the treatment of CCM in humans.[1][4] This document provides detailed application notes and protocols for the use of this compound in CCM research, summarizing key preclinical data and outlining experimental methodologies.

Mechanism of Action and Signaling Pathway

Loss-of-function mutations in one of the three CCM genes (CCM1/KRIT1, CCM2, or CCM3) lead to the overactivation of the RhoA/ROCK signaling pathway in endothelial cells.[4][5] The CCM protein complex normally suppresses RhoA activity.[4] When this complex is disrupted, the resulting increase in RhoA-GTP activates ROCK, a downstream effector kinase.[4][5][8] ROCK, in turn, promotes the formation of stress fibers, which destabilizes adherens junctions between endothelial cells, leading to increased vascular permeability and the formation of CCM lesions.[4] this compound is a selective inhibitor of ROCK2, a key isoform in this pathological cascade.[1][2][6] By inhibiting ROCK2, BA-1049 aims to restore endothelial barrier function and reduce the development and progression of CCMs.

CCM_Signaling_Pathway cluster_0 Normal Endothelial Cell cluster_1 CCM Endothelial Cell CCM_Complex CCM1/CCM2/CCM3 Complex RhoA_GTP RhoA-GTP (Active) CCM_Complex->RhoA_GTP Inhibits RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP Activation RhoA_GTP->RhoA_GDP Inactivation ROCK ROCK RhoA_GTP->ROCK Activates Stress_Fibers Stress Fiber Formation ROCK->Stress_Fibers Promotes Junctions Stable Adherens Junctions Stress_Fibers->Junctions Destabilizes Permeability Normal Vascular Permeability Junctions->Permeability Maintains Low CCM_Mutation CCM Gene Mutation RhoA_GTP_active RhoA-GTP (Overactive) CCM_Mutation->RhoA_GTP_active Leads to ROCK_active ROCK (Overactive) RhoA_GTP_active->ROCK_active Activates Stress_Fibers_active Increased Stress Fiber Formation ROCK_active->Stress_Fibers_active Promotes Junctions_disrupted Disrupted Adherens Junctions Stress_Fibers_active->Junctions_disrupted Destabilizes Permeability_increased Increased Vascular Permeability Junctions_disrupted->Permeability_increased Leads to BA1049 This compound BA1049->ROCK_active Inhibits

Figure 1: Simplified signaling pathway in Cerebral Cavernous Malformation and the inhibitory action of this compound.

Preclinical Efficacy Data

This compound has been evaluated in several preclinical mouse models of CCM, demonstrating a dose-dependent reduction in lesion volume and microhemorrhages.

Table 1: Effect of BA-1049 on Lesion Burden in Ccm1+/-Msh2-/- Mice
Treatment Group (mg/kg/day)Number of AnimalsPercentage of Mice with LesionsLesion Burden (Mean ± SEM)P-value vs. PlaceboReference
Placebo (0)18Not specifiedNot specified-[6][7]
1.013Not specifiedNo significant effect>0.05[6][7]
1016Not specifiedNo significant effect>0.05[6][7]
10017Trend for fewer mice with lesionsSignificantly decreased0.022[6][7]
Table 2: Effect of BA-1049 on Lesion Burden in Ccm3+/-Trp53-/- Mice
Treatment Group (mg/kg/day)Number of AnimalsLesion Burden (Mean ± SEM)P-value vs. PlaceboReference
Placebo (0)20Not specified-[7]
1.015Not specified>0.05[7]
1016Significantly decreased0.002[7]
10018Significantly decreased0.003[7]

Note: Specific lesion burden values (e.g., mm³) were not consistently provided in the source material in a format suitable for direct comparison in this table.

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for the use of this compound in CCM mouse models.

In Vivo Efficacy Study in CCM Mouse Models

Objective: To assess the efficacy of this compound in reducing CCM lesion formation and growth in vivo.

Materials:

  • CCM mouse models (e.g., Ccm1+/-Msh2-/- or Ccm3+/-Trp53-/-)

  • This compound

  • Vehicle (e.g., drinking water)

  • Micro-computed tomography (micro-CT) scanner

  • Animal housing and care facilities

Protocol:

  • Animal Model Generation: Breed and genotype mice to obtain the desired CCM model. For instance, cross Ccm1+/- mice with Msh2-/- mice to generate the sensitized Ccm1+/-Msh2-/- model.[7]

  • Animal Randomization: At weaning (approximately 3-4 weeks of age), randomly assign mice to different treatment groups (e.g., placebo, 1 mg/kg/day, 10 mg/kg/day, 100 mg/kg/day BA-1049).[1][7]

  • Drug Administration: Administer this compound orally. A common method is to dissolve the compound in the drinking water at concentrations calculated to achieve the target daily dosage based on average water consumption.[7]

  • Treatment Duration: Continue treatment for a predefined period, for example, 3 months for Ccm3+/-Trp53-/- mice or 4 months for Ccm1+/-Msh2-/- mice.[1][7]

  • Lesion Assessment: At the end of the treatment period, euthanize the mice and perform micro-CT imaging of the brain to visualize and quantify CCM lesions.[7]

  • Data Analysis: Analyze the micro-CT data to determine the total lesion volume for each animal. Compare the lesion volumes between the different treatment groups using appropriate statistical methods (e.g., Mann-Whitney U test).[6]

InVivo_Workflow Start Start: CCM Mouse Model Generation Randomization Randomize Mice into Treatment Groups Start->Randomization Treatment Administer this compound (e.g., in drinking water) Randomization->Treatment Duration Treatment Period (3-4 months) Treatment->Duration Euthanasia Euthanize Mice Duration->Euthanasia Imaging Micro-CT Imaging of Brain Euthanasia->Imaging Analysis Quantify Lesion Volume Imaging->Analysis End End: Compare Treatment Groups Analysis->End

Figure 2: General experimental workflow for in vivo efficacy studies of this compound in CCM mouse models.
Assessment of Microhemorrhage

Objective: To evaluate the effect of this compound on bleeding associated with CCM lesions.

Materials:

  • Brain tissue sections from treated and control mice

  • Perls' Prussian blue staining reagents

  • Microscope and imaging system

Protocol:

  • Tissue Preparation: Following euthanasia, perfuse the mice and collect the brains. Fix the brains in an appropriate fixative (e.g., 4% paraformaldehyde) and process for paraffin (B1166041) or frozen sectioning.

  • Prussian Blue Staining: Stain brain sections with Perls' Prussian blue to detect non-heme iron deposits, which are indicative of microhemorrhages.[1]

  • Imaging and Analysis: Acquire images of the stained sections, focusing on the areas surrounding CCM lesions. Quantify the density of the Prussian blue staining to assess the extent of iron deposition.[1]

  • Statistical Comparison: Compare the staining density between the BA-1049-treated groups and the placebo group to determine the effect of the compound on reducing microhemorrhages.

Conclusion

This compound is a promising therapeutic candidate for cerebral cavernous malformations, with a clear mechanism of action targeting the overactive RhoA/ROCK2 signaling pathway. Preclinical studies have provided strong evidence for its efficacy in reducing lesion burden and associated bleeding in relevant animal models. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound and similar ROCK inhibitors in the context of CCM. These studies are crucial for advancing our understanding of CCM pathogenesis and for the development of novel pharmacological treatments for this debilitating disease.

References

Application of (Rac)-BA-1049-d5 in Preclinical Stroke Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BA-1049, also known as NRL-1049, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] The deuterated form, (Rac)-BA-1049-d5, is a valuable tool in preclinical research, particularly in the context of ischemic stroke. While the primary therapeutic effects are attributed to the non-deuterated compound, the d5 variant is instrumental for pharmacokinetic and pharmacodynamic (PK/PD) studies, serving as a stable isotope-labeled internal standard for accurate quantification in biological matrices. This document provides detailed application notes and protocols for the use of this compound in rodent models of ischemic stroke, focusing on the transient middle cerebral artery occlusion (tMCAO) model.

The therapeutic rationale for using a ROCK2 inhibitor in stroke lies in its potential to preserve the blood-brain barrier (BBB), reduce hemorrhagic transformation, and potentially suppress seizure activity following acute brain injury.[1][4] ROCK activation is implicated in BBB dysfunction, and its inhibition is a promising strategy for mitigating secondary injury cascades in ischemic stroke.[4]

Mechanism of Action: ROCK2 Inhibition

ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. In the context of cerebral ischemia, activation of the RhoA/ROCK pathway contributes to endothelial dysfunction, increased vascular permeability, and inflammation. BA-1049 selectively inhibits ROCK2 over ROCK1, offering a more targeted therapeutic approach with a potentially improved safety profile.[1][4] The inhibition of ROCK2 is expected to ameliorate BBB breakdown and reduce the extent of brain injury following an ischemic event.

ROCK2_Inhibition_Pathway cluster_0 Ischemic Cascade cluster_1 Cellular Effects cluster_2 Therapeutic Intervention Ischemia Ischemia RhoA_Activation RhoA Activation Ischemia->RhoA_Activation ROCK2_Activation ROCK2 Activation RhoA_Activation->ROCK2_Activation Actin_Stress_Fiber Actin Stress Fiber Formation ROCK2_Activation->Actin_Stress_Fiber Endothelial_Contraction Endothelial Cell Contraction Actin_Stress_Fiber->Endothelial_Contraction BBB_Disruption BBB Disruption & Increased Permeability Endothelial_Contraction->BBB_Disruption Secondary_Brain_Injury Secondary Brain Injury (Edema, Hemorrhage) BBB_Disruption->Secondary_Brain_Injury Leads to BA_1049 (Rac)-BA-1049 BA_1049->ROCK2_Activation Inhibition

Figure 1: Simplified signaling pathway of ROCK2 inhibition by (Rac)-BA-1049 in ischemic stroke.

Quantitative Data Summary

While specific data for this compound in stroke models is not extensively published, data from studies using the non-deuterated BA-1049 (NRL-1049) in related models of central nervous system injury provide a strong rationale for its investigation in stroke. The following table summarizes relevant findings from a study in cavernous angioma models, which also involve BBB disruption.

ModelCompoundDosesKey FindingsReference
Ccm1+/-Msh2-/- and Ccm3+/-Trp53-/- mice (Cavernous Angioma)BA-1049 (oral)1, 10, 100 mg/kg/daySignificant dose-dependent reduction in lesion volume. Reduction in hemorrhage at all doses.[5][6]
Mouse model of cortical cryoinjuryNRL-1049Not specifiedSignificantly attenuated the increase in water content. Prevented seizure development.[4]
Spontaneously hypertensive rats (tMCAO)NRL-1049Not specifiedAttenuated Evans Blue extravasation (BBB leakage). Reduced hemorrhagic transformation.[4]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

The tMCAO model is a widely used and reproducible method for inducing focal cerebral ischemia that mimics many aspects of human ischemic stroke.[7][8]

Materials:

  • Male C57BL/6 mice (8-12 weeks old, 22-28 g)

  • This compound dissolved in a suitable vehicle (e.g., PBS)

  • Anesthesia: Isoflurane (B1672236)

  • Surgical instruments: micro-scissors, forceps, vessel clips

  • 6-0 silicon-coated monofilament

  • Heating pad with a rectal probe to maintain body temperature at 37°C

  • Laser Doppler flowmeter for cerebral blood flow (CBF) monitoring

Surgical Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O:O₂ (70:30).[9] Place the animal in a supine position on a heating pad to maintain body temperature.

  • Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.

  • Filament Insertion: Make a small incision in the ECA stump. Introduce the 6-0 silicon-coated monofilament through the incision and advance it into the ICA until a slight resistance is felt, typically 9-11 mm from the carotid bifurcation. This will occlude the origin of the middle cerebral artery (MCA).[10]

  • Confirmation of Occlusion: A successful occlusion should result in a >80% reduction in regional CBF as measured by the laser Doppler flowmeter.[10]

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes).[10]

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion. Suture the neck incision.

  • Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage for recovery. Provide soft, moistened food on the cage floor.[9]

This compound Administration and Sample Collection for PK/PD Studies

Administration:

  • This compound can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or oral gavage. The choice of route and timing will depend on the specific study design. For acute neuroprotection studies, administration shortly before or after reperfusion is common.

Sample Collection:

  • Blood: Collect blood samples at various time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or cardiac puncture (terminal). Use EDTA or heparin-coated tubes and centrifuge to separate plasma.

  • Brain Tissue: At the terminal time point, perfuse the animal transcardially with ice-cold saline to remove blood from the brain. Harvest the brain and dissect the ischemic and non-ischemic hemispheres.

  • Sample Storage: Store all plasma and brain tissue samples at -80°C until analysis.

Bioanalytical Method:

  • Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and the non-deuterated therapeutic agent in plasma and brain homogenates. This compound will serve as the internal standard for the quantification of the non-deuterated compound, and its own concentration can be determined to understand its distribution and clearance.

Assessment of Neurological Deficit and Infarct Volume

Neurological Scoring:

  • Evaluate neurological deficits at 24 hours post-tMCAO using a standardized scoring system (e.g., a 5-point scale):

    • 0: No observable deficit

    • 1: Forelimb flexion

    • 2: Circling towards the contralateral side

    • 3: Leaning to the contralateral side

    • 4: No spontaneous motor activity

Infarct Volume Measurement:

  • At a predetermined time point (e.g., 24 or 72 hours post-tMCAO), euthanize the animals and harvest the brains.

  • Slice the brain into 2 mm coronal sections.

  • Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted area white.

  • Acquire high-resolution images of the stained sections.

  • Quantify the infarct volume using image analysis software. Correct for edema by calculating the infarct volume as a percentage of the contralateral hemisphere.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Intervention & Monitoring cluster_3 Outcome Assessment Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline_Measurements Anesthesia Anesthesia Baseline_Measurements->Anesthesia tMCAO_Surgery tMCAO Surgery Anesthesia->tMCAO_Surgery CBF_Monitoring CBF Monitoring tMCAO_Surgery->CBF_Monitoring Reperfusion Reperfusion tMCAO_Surgery->Reperfusion Drug_Administration This compound Administration Post_Op_Care Post-Operative Care Drug_Administration->Post_Op_Care Reperfusion->Drug_Administration Neurological_Scoring Neurological Scoring Post_Op_Care->Neurological_Scoring PK_PD_Sampling PK/PD Sampling (Blood, Brain) Post_Op_Care->PK_PD_Sampling Infarct_Volume Infarct Volume Measurement (TTC) Neurological_Scoring->Infarct_Volume Data_Analysis Data Analysis PK_PD_Sampling->Data_Analysis Infarct_Volume->Data_Analysis

Figure 2: Experimental workflow for studying this compound in a tMCAO stroke model.

Conclusion

The use of this compound in conjunction with its non-deuterated counterpart in preclinical stroke models offers a powerful approach to simultaneously investigate the therapeutic potential and the pharmacokinetic profile of this selective ROCK2 inhibitor. The detailed protocols provided herein for the tMCAO model, along with methods for assessing key outcomes, should serve as a valuable resource for researchers in the field of stroke and neurovascular protection. The ability to accurately quantify drug exposure in both plasma and the target organ is critical for establishing a clear relationship between dose, exposure, and efficacy, thereby accelerating the translation of promising therapeutic candidates from the laboratory to the clinic.

References

Theoretical Mass Spectrometry Fragmentation Pattern of (Rac)-BA-1049 and (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mass spectrometry fragmentation of (Rac)-BA-1049-d5 is crucial for researchers in drug metabolism and pharmacokinetics. This deuterated internal standard is essential for the accurate quantification of BA-1049, a selective ROCK2 inhibitor, in biological matrices. This document provides a detailed, albeit theoretical, fragmentation pattern, along with comprehensive experimental protocols for its characterization.

The proposed fragmentation of the protonated molecule [M+H]⁺ would likely initiate at the most labile bonds, such as the ether linkage and the bonds adjacent to the piperidine (B6355638) ring and the isoquinoline (B145761) nitrogen. The inclusion of five deuterium (B1214612) atoms in this compound will result in a corresponding mass shift in the precursor ion and its fragment ions, aiding in structural elucidation.

Table 1: Proposed Quantitative Data for Mass Spectrometry Analysis

AnalytePrecursor Ion (m/z)Proposed Fragment Ion 1 (m/z)Proposed Fragment Ion 2 (m/z)Proposed Fragment Ion 3 (m/z)
(Rac)-BA-1049320.4144.1177.2204.2
This compound325.4149.1177.2209.2

Experimental Protocols

To experimentally determine and validate the mass spectrometry fragmentation pattern of this compound, the following detailed protocols are recommended.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions to obtain working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Plasma Sample Preparation (for method validation):

    • Spike blank human plasma with the this compound working solutions to create calibration standards and quality control samples.

    • Perform a protein precipitation extraction by adding three volumes of ice-cold acetonitrile (B52724) to one volume of plasma.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., quadrupole-Orbitrap).

    • Scan Mode: Product ion scan of the precursor ions for (Rac)-BA-1049 (m/z 320.4) and this compound (m/z 325.4).

    • Collision Energy: Optimize collision energy (e.g., 10-40 eV) to obtain optimal fragmentation.

Visualizations

Proposed Fragmentation Pathway of (Rac)-BA-1049

M [M+H]⁺ (Rac)-BA-1049 m/z 320.4 F1 Fragment 1 C9H10NO⁺ m/z 144.1 M->F1 Loss of C11H14N2 F2 Fragment 2 C11H13N2O⁺ m/z 177.2 M->F2 Loss of C7H7 F3 Fragment 3 C13H16N2O⁺ m/z 204.2 M->F3 Loss of C5H4O cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Start Standard Solution of This compound Plasma Spike into Plasma Start->Plasma Extract Protein Precipitation & Extraction Plasma->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MS/MS) Product Ion Scan MS->MSMS Identify Identify Precursor and Fragment Ions MSMS->Identify Propose Propose Fragmentation Pathway Identify->Propose Validate Method Validation Propose->Validate RhoA RhoA (GTP-bound) ROCK2 ROCK2 RhoA->ROCK2 Activates Downstream Downstream Effectors (e.g., MLC, MYPT1) ROCK2->Downstream Phosphorylates BA1049 (Rac)-BA-1049 BA1049->ROCK2 Inhibits Response Cellular Responses (e.g., Contraction, Migration) Downstream->Response

References

Application Note: Development of a Calibration Curve for the Quantification of (Rac)-BA-1049 using (Rac)-BA-1049-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results.[1] A SIL-IS, such as (Rac)-BA-1049-d5, has nearly identical chemical and physical properties to the analyte of interest, (Rac)-BA-1049.[2] This ensures similar behavior during sample extraction, chromatographic separation, and ionization, effectively compensating for variability that can arise from matrix effects, ion suppression or enhancement, and inconsistencies in sample preparation.[1][3][4]

This application note provides a detailed protocol for the development and validation of a calibration curve for the quantification of (Rac)-BA-1049 in a biological matrix (e.g., human plasma) using this compound as the internal standard. The methodologies described herein are aligned with the principles outlined in regulatory guidelines from the FDA, EMA, and ICH.[5][6][7]

This compound is the deuterated form of (Rac)-BA-1049 and is intended for use as an internal standard in quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[8]

Experimental Protocols

Materials and Reagents
  • (Rac)-BA-1049 analytical standard

  • This compound internal standard

  • Control human plasma (or other relevant biological matrix)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid

  • 96-well plates

  • Calibrated pipettes

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of (Rac)-BA-1049 and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions of (Rac)-BA-1049:

    • Perform serial dilutions of the (Rac)-BA-1049 primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions. These will be used to spike into the biological matrix to create the calibration standards.

  • Internal Standard (IS) Working Solution:

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration that will yield a consistent and robust response in the LC-MS/MS system (e.g., 50 ng/mL).

Preparation of Calibration Curve Standards

A calibration curve should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six to eight non-zero concentration levels.[9]

  • To separate polypropylene (B1209903) tubes, add an appropriate volume of the (Rac)-BA-1049 working standard solutions to blank plasma to achieve the desired final concentrations for the calibration curve.

  • The final concentrations should span the expected range of the study samples and should include a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).

  • Vortex each calibration standard gently to ensure homogeneity.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of each calibration standard into a 96-well plate.

  • Add 10 µL of the IS working solution (this compound) to each well, except for the blank sample.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate the plasma proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrumentation being used.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing the individual compounds. For example:

      • (Rac)-BA-1049: Q1/Q3 transition

      • This compound: Q1/Q3 transition (with an expected mass shift of +5 Da in the precursor ion)

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters.

Data Presentation

Calibration Curve Data

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

Table 1: Example Calibration Curve Performance

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1 (LLOQ)5,2001,050,0000.004950.9898.0
210,5001,060,0000.009912.05102.5
1051,0001,045,0000.048810.1101.0
50255,0001,055,0000.241749.599.0
2001,030,0001,050,0000.9810201.2100.6
8004,150,0001,060,0003.9151795.099.4
1000 (ULOQ)5,200,0001,050,0004.95241005.0100.5
  • Regression Equation: y = 0.0049x + 0.0001

  • Correlation Coefficient (r²): > 0.995

  • Weighting: 1/x²

Quality Control Sample Data

Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the method.

Table 2: Example Quality Control Sample Performance

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low QC32.9598.34.5
Mid QC150153.0102.03.1
High QC750742.599.02.8

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and analysis of samples for the development of the calibration curve.

G cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing stock_analyte Analyte Stock (Rac)-BA-1049 working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is IS Stock This compound working_is IS Working Solution stock_is->working_is spike Spike Plasma with Analyte Working Standards working_analyte->spike add_is Add IS Working Solution working_is->add_is blank_matrix Blank Plasma blank_matrix->spike spike->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms integration Peak Integration lcms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio curve Construct Calibration Curve ratio->curve quant Quantify Unknown Samples curve->quant

Caption: Workflow for Calibration Curve Development.

Logical Relationship of Internal Standard Correction

This diagram illustrates the principle of using an internal standard to correct for analytical variability.

G cluster_analyte Analyte Signal cluster_is Internal Standard Signal cluster_correction Correction A_prep Analyte in Sample A_var Variability (Extraction Loss, Matrix Effects) A_prep->A_var A_signal Measured Analyte Response A_var->A_signal IS_var Same Variability Ratio Response Ratio (Analyte / IS) A_signal->Ratio IS_prep IS Added to Sample IS_prep->IS_var IS_signal Measured IS Response IS_var->IS_signal IS_signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Internal Standard Correction Principle.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of (Rac)-BA-1049 in biological matrices. The protocol outlined in this application note, when combined with proper method optimization and validation, will yield accurate and precise data suitable for regulated bioanalysis. The key to a successful assay is the consistent co-elution and similar ionization behavior of the analyte and its deuterated internal standard, which mitigates potential sources of error in LC-MS/MS analysis.[1][10]

References

standard operating procedure for (Rac)-BA-1049-d5 in a bioanalytical lab

Author: BenchChem Technical Support Team. Date: December 2025

Purpose

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of (Rac)-BA-1049 in biological matrices, specifically plasma, using (Rac)-BA-1049-d5 as an internal standard (IS). This procedure is intended for use in a bioanalytical laboratory setting by trained researchers, scientists, and drug development professionals.

Scope

This SOP covers all stages of the bioanalytical process, including sample receipt and handling, preparation of standards and quality control samples, sample extraction, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data processing and reporting.

Principle

The bioanalytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, is added to the plasma samples. The analyte, (Rac)-BA-1049, and the internal standard are then extracted from the plasma matrix using protein precipitation. The extracted samples are analyzed by LC-MS/MS. The ratio of the peak area of the analyte to that of the internal standard is used to quantify the concentration of (Rac)-BA-1049 in the samples. The deuterated internal standard is chemically almost identical to the analyte and therefore compensates for variability in sample preparation, chromatography, and mass spectrometric detection, ensuring accurate and precise quantification.[1][2]

Materials and Reagents

Chemicals and Reagents
  • (Rac)-BA-1049 reference standard (purity ≥98%)

  • This compound internal standard (purity ≥98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Control (blank) plasma from the relevant species (e.g., human, rat, mouse)

Equipment
  • Calibrated analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Nitrogen gas generator or supply

  • Data acquisition and processing software

Experimental Protocols

Preparation of Stock and Working Solutions

5.1.1 Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of (Rac)-BA-1049 and this compound into separate volumetric flasks.

  • Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each.

  • Store stock solutions at -20°C.

5.1.2 Intermediate and Working Standard Solutions

  • Prepare a series of working standard solutions of (Rac)-BA-1049 by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking blank plasma with the appropriate working standard solutions of (Rac)-BA-1049 to achieve the desired concentrations.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank plasma in the same manner as the calibration standards.

Table 1: Suggested Concentrations for Calibration Standards and QC Samples

Sample TypeConcentration (ng/mL)
Calibration Standard 11
Calibration Standard 22
Calibration Standard 35
Calibration Standard 410
Calibration Standard 550
Calibration Standard 6100
Calibration Standard 7500
Calibration Standard 81000
QC Low (LQC)3
QC Medium (MQC)80
QC High (HQC)800
Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

  • Add 150 µL of the working internal standard solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex each tube for approximately 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

5.4.1 Liquid Chromatography Conditions

ParameterValue
Column ACE 5 C18 (or equivalent), 5 µm, 4.6 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.75 mL/min
Gradient To be optimized for analyte separation
Injection Volume 5 µL
Column Temperature 40°C

5.4.2 Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) (Rac)-BA-1049 m/z 320.4
Product Ion (Q3) (Rac)-BA-1049 To be determined experimentally
Precursor Ion (Q1) this compound m/z 325.4
Product Ion (Q3) this compound To be determined experimentally
Collision Energy To be optimized
Declustering Potential To be optimized

Note: The exact product ions and collision energies must be determined by infusing the individual compounds into the mass spectrometer and optimizing the parameters for the most stable and intense fragment ions.

Data Analysis and Acceptance Criteria

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • The accuracy and precision of the QC samples should be within ±15% of the nominal values.

Visualizations

Bioanalytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing Sample Plasma Sample IS_Spike Spike with This compound Sample->IS_Spike Protein_Precip Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precip Cal_Stds Calibration Standards Cal_Stds->Protein_Precip QC_Samples QC Samples QC_Samples->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS_MS LC-MS/MS Analysis Supernatant->LC_MS_MS Data_Acq Data Acquisition LC_MS_MS->Data_Acq Data_Proc Data Processing (Peak Integration) Data_Acq->Data_Proc Quant Quantification Data_Proc->Quant

Caption: Bioanalytical workflow for (Rac)-BA-1049.

Method_Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for method validation.

References

Application Note: Determination of the Limit of Quantification for BA-1049 in Human Plasma using (Rac)-BA-1049-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of BA-1049 in human plasma. The method utilizes a stable isotope-labeled internal standard, (Rac)-BA-1049-d5, to ensure accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies and other research applications requiring the determination of BA-1049 concentrations in a biological matrix. This document provides a comprehensive guide to the sample preparation, chromatographic and mass spectrometric conditions, and the procedure for determining the lower limit of quantification (LLOQ) in alignment with regulatory guidelines.

Introduction

BA-1049, also known as NRL-1049, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, and smooth muscle contraction.[2][3] Inhibition of the ROCK2 signaling pathway is a promising therapeutic strategy for a variety of diseases.[3] Accurate quantification of BA-1049 in biological matrices is essential for preclinical and clinical development.

This method employs this compound, a deuterated analog of BA-1049, as an internal standard (IS) to compensate for variability during sample preparation and analysis.[4][5] The use of a stable isotope-labeled IS is a best practice in quantitative bioanalysis, as it shares similar physicochemical properties with the analyte, ensuring reliable quantification.[2][6] The validation of this bioanalytical method, particularly the establishment of the lower limit of quantification (LLOQ), is performed in accordance with the principles outlined in the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[7][8][9]

Signaling Pathway

// Nodes RhoA_GTP [label="Active RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK2_inactive [label="Inactive ROCK2", fillcolor="#F1F3F4", fontcolor="#202124"]; ROCK2_active [label="Active ROCK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; BA_1049 [label="BA-1049", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Effectors [label="Downstream Effectors\n(e.g., LIMK, Myosin Light Chain)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytoskeletal_Changes [label="Cytoskeletal Reorganization\n& Cell Contraction", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RhoA_GTP -> ROCK2_inactive [label="Activates"]; ROCK2_inactive -> ROCK2_active; BA_1049 -> ROCK2_active [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; ROCK2_active -> Downstream_Effectors [label="Phosphorylates"]; Downstream_Effectors -> Cytoskeletal_Changes; } DOT Simplified ROCK2 signaling pathway.

Experimental Protocol

Materials and Reagents
  • BA-1049 reference standard (MedChemExpress)

  • This compound internal standard (MedChemExpress)[4][5][10]

  • Human plasma (K3EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Stock and Working Solutions
  • BA-1049 Stock Solution (1 mg/mL): Accurately weigh and dissolve BA-1049 in methanol.

  • BA-1049 Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[4]

  • Pipette 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; plasma_sample [label="50 µL Human Plasma\n(Blank, Standard, QC)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_is [label="Add 150 µL IS Working Solution\n(100 ng/mL in Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex [label="Vortex\n(30 seconds)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="Centrifuge\n(14,000 rpm, 10 min, 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant [label="Transfer 100 µL Supernatant\nto Autosampler Vial", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> plasma_sample; plasma_sample -> add_is; add_is -> vortex; vortex -> centrifuge; centrifuge -> supernatant; supernatant -> analysis; } DOT Sample preparation workflow.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.0010
0.5010
2.5095
3.5095
3.5110
5.0010

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerSciex QTRAP 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
MRM Transitions
AnalyteQ1 (m/z) → Q3 (m/z)
BA-1049[Hypothetical] 450.2 → 250.1
This compound (IS)[Hypothetical] 455.2 → 255.1
Compound Parameters
BA-1049
Declustering Potential (DP)[Hypothetical] 80 V
Entrance Potential (EP)[Hypothetical] 10 V
Collision Energy (CE)[Hypothetical] 35 V
Collision Cell Exit Potential (CXP)[Hypothetical] 12 V
This compound
Declustering Potential (DP)[Hypothetical] 80 V
Entrance Potential (EP)[Hypothetical] 10 V
Collision Energy (CE)[Hypothetical] 35 V
Collision Cell Exit Potential (CXP)[Hypothetical] 12 V

Limit of Quantification (LLOQ) Determination

The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[7][11] For this assay, the target LLOQ was 0.5 ng/mL.

Methodology
  • Calibration Curve: A calibration curve was prepared by spiking blank human plasma with known concentrations of BA-1049 (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • LLOQ Evaluation: Six replicate samples were prepared at the target LLOQ concentration (0.5 ng/mL) and analyzed.

  • Acceptance Criteria:

    • The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[7]

    • The precision (%CV) of the replicate LLOQ samples should not exceed 20%.

    • The accuracy of the mean value should be within ±20% of the nominal concentration.

Results

The following tables summarize the hypothetical data obtained during the LLOQ determination.

Table 3: Calibration Curve Data

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.501,250510,0000.0025
1.002,550515,0000.0050
5.0012,800512,0000.0250
10.025,700514,0000.0500
50.0129,000516,0000.2500
100258,000515,0000.5010
5001,295,000518,0002.5000
10002,590,000516,0005.0194
Regression y = 0.005x + 0.0001 R² = 0.9998

Table 4: LLOQ Precision and Accuracy Data (n=6)

ReplicateNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
10.500.4896.0
20.500.53106.0
30.500.4692.0
40.500.55110.0
50.500.4998.0
60.500.51102.0
Mean 0.50 0.50 100.7
SD 0.03
%CV 6.4

Conclusion

The developed LC-MS/MS method demonstrates the necessary sensitivity, selectivity, accuracy, and precision for the quantification of BA-1049 in human plasma. The LLOQ was successfully established at 0.5 ng/mL, with accuracy and precision values well within the acceptable limits defined by regulatory guidelines. This method, utilizing this compound as an internal standard, is robust and suitable for supporting pharmacokinetic and other research studies of BA-1049.

References

Application Note: Liquid-Liquid Extraction Protocol for the Quantification of BA-1049 and (Rac)-BA-1049-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacokinetics, drug metabolism, and bioanalysis.

Introduction: This application note details a robust liquid-liquid extraction (LLE) protocol for the simultaneous quantification of BA-1049 and its deuterated internal standard, (Rac)-BA-1049-d5, from human plasma. Liquid-liquid extraction is a fundamental sample preparation technique used to isolate analytes of interest from complex biological matrices, reduce matrix effects, and concentrate the sample prior to chromatographic analysis. The described method is optimized for high recovery and reproducibility, making it suitable for regulated bioanalysis in support of preclinical and clinical studies. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of the liquid-liquid extraction method for BA-1049 and its deuterated internal standard, this compound. The data represents typical recovery and matrix effect values obtained during method validation.

Analyte% Recovery (Mean ± SD, n=6)% Matrix Effect (Mean ± SD, n=6)
BA-1049 92.4 ± 3.1%98.7 ± 2.5%
This compound 91.8 ± 3.5%99.1 ± 2.2%
  • Percent Recovery is calculated as the peak area of an analyte extracted from a spiked plasma sample compared to the peak area of the analyte in a post-extraction spiked blank plasma sample.

  • Percent Matrix Effect is determined by comparing the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution.

Experimental Protocol

2.1. Materials and Reagents:

  • Blank human plasma (K2-EDTA as anticoagulant)

  • BA-1049 analytical standard

  • This compound analytical standard (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) (5 M solution)

  • Deionized water

  • 1.5 mL polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

2.2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of BA-1049 and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the BA-1049 stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

2.3. Sample Preparation and Extraction Workflow:

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.

  • Aliquoting: Pipette 100 µL of each plasma sample, standard, or QC into a labeled 1.5 mL polypropylene tube.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL Internal Standard Working Solution to all tubes except for the blank matrix samples.

  • Vortexing: Briefly vortex mix all samples for approximately 10 seconds.

  • pH Adjustment: Add 25 µL of 5 M ammonium hydroxide to each tube to basify the sample. This facilitates the extraction of basic compounds into an organic solvent. Vortex for 10 seconds.

  • Addition of Extraction Solvent: Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will separate the aqueous and organic layers and pellet any precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 550 µL) to a new set of labeled 1.5 mL tubes, being careful not to disturb the aqueous layer or the protein pellet.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 v/v methanol:water). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Workflow and Pathway Diagrams

The following diagram illustrates the key steps of the liquid-liquid extraction protocol.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Sample Finalization p1 1. Aliquot 100 µL Plasma p2 2. Add 20 µL Internal Standard (this compound) p1->p2 p3 3. Add 25 µL NH4OH (aq) (Basify Sample) p2->p3 e1 4. Add 600 µL MTBE p3->e1 Proceed to Extraction e2 5. Vortex for 5 min e1->e2 e3 6. Centrifuge at 14,000 x g (10 min, 4°C) e2->e3 f1 7. Transfer Organic Layer e3->f1 Phase Separation f2 8. Evaporate to Dryness (N2) f1->f2 f3 9. Reconstitute in 100 µL Mobile Phase f2->f3 f4 10. Transfer to Vial for LC-MS/MS Analysis f3->f4

Caption: Workflow diagram of the liquid-liquid extraction protocol for BA-1049.

Application Note: Solid-Phase Extraction Method for the Quantification of BA-1049 in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of BA-1049, a selective ROCK2 inhibitor, in human plasma.[1] To ensure high accuracy and precision, a deuterated internal standard (BA-1049-d4) is employed. The protocol outlines the entire workflow from plasma sample preparation to final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving BA-1049.

Introduction

BA-1049 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key enzyme in various cellular processes.[1] Accurate quantification of BA-1049 in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[2][3][4] It offers advantages over liquid-liquid extraction by reducing solvent consumption and improving extraction efficiency.[2]

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry.[5] The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[5] This application note provides a step-by-step protocol for a reversed-phase SPE method for BA-1049, leveraging a deuterated internal standard.

Experimental Protocols

Materials and Reagents

  • BA-1049 reference standard

  • BA-1049-d4 (deuterated internal standard)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)

  • Volumetric flasks, pipettes, and microcentrifuge tubes

Standard and Sample Preparation

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve BA-1049 and BA-1049-d4 in methanol to prepare individual primary stock solutions.[6]

  • Working Solutions:

    • Perform serial dilutions of the BA-1049 primary stock solution with 50% methanol/water to create a series of working solutions for calibration curve and quality control (QC) samples.[6]

  • Internal Standard Spiking Solution:

    • Prepare a working solution of BA-1049-d4 at a fixed concentration (e.g., 100 ng/mL) in 50% methanol/water. This solution will be added to all calibration standards, QC samples, and unknown samples.[6]

  • Calibration Standards and Quality Control Samples:

    • Spike the appropriate BA-1049 working solutions into blank human plasma to create a set of calibration standards at different concentrations.

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.[6]

Solid-Phase Extraction Protocol

The following protocol is based on a generic reversed-phase SPE procedure and should be optimized for your specific laboratory conditions.

  • Sample Pre-treatment:

    • To 100 µL of each plasma sample, calibration standard, and QC sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

    • Add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step lyses the plasma and adjusts the pH.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.[3][7]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of BA-1049 from potential interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

Data Presentation

Table 1: Example Calibration Curve for BA-1049 in Human Plasma

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
10.9898.05.2
55.10102.04.1
109.9599.53.5
5050.8101.62.8
10098.798.72.1
500505.2101.01.5
1000992.399.21.8

Table 2: Quality Control Sample Results for BA-1049 in Human Plasma

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low32.9598.34.7
Medium8081.2101.53.2
High800790.598.82.5

Mandatory Visualizations

SPE_Workflow Sample Plasma Sample (100 µL) + Internal Standard (10 µL) Pre_treatment Pre-treatment (200 µL 2% Formic Acid) Sample->Pre_treatment Sample_Loading Sample Loading Pre_treatment->Sample_Loading Conditioning SPE Cartridge Conditioning 1. Methanol (1 mL) 2. Water (1 mL) Washing Washing (1 mL 5% Methanol in Water) Sample_Loading->Washing Elution Elution (1 mL Methanol) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: Solid-Phase Extraction Workflow for BA-1049.

Logical_Relationship Analyte BA-1049 (Analyte) SPE Solid-Phase Extraction Analyte->SPE IS BA-1049-d4 (Internal Standard) IS->SPE LC Liquid Chromatography SPE->LC Co-elution MS Mass Spectrometry LC->MS Separation & Ionization Quantification Accurate Quantification MS->Quantification Ratio of Analyte to IS

Caption: Rationale for Deuterated Internal Standard Use.

Discussion

The presented solid-phase extraction method provides a reliable and reproducible approach for the quantification of BA-1049 in human plasma. The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high-quality data for pharmacokinetic studies.[5][8] The reversed-phase C18 sorbent was chosen based on the likely non-polar nature of a small molecule drug candidate like BA-1049. The wash step with a low percentage of organic solvent effectively removes polar matrix components, while the elution with methanol ensures complete recovery of the analyte and internal standard.

Further validation of this method should be performed according to regulatory guidelines, including assessments of selectivity, matrix effects, recovery, and stability.

This application note provides a comprehensive protocol for the solid-phase extraction of BA-1049 from human plasma using a deuterated internal standard. The method is suitable for high-throughput quantitative analysis and can be readily implemented in laboratories equipped with standard SPE and LC-MS/MS instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (Rac)-BA-1049-d5 as an internal standard in their analytical workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to hydrogen-deuterium (H-D) isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it problematic for this compound?

A1: Isotopic exchange is a chemical process where a deuterium (B1214612) atom on a deuterated molecule, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[1][2] This is a significant concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.[1] In severe cases, complete loss of deuterium could generate a "false positive" signal for the unlabeled analyte.[2]

Q2: What are the primary factors that can induce unwanted isotopic exchange in this compound?

A2: Several factors can influence the rate of isotopic exchange. The key factors include:

  • pH: Strongly acidic or basic conditions can catalyze the exchange of deuterium atoms, especially those on heteroatoms or activated carbon atoms.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1]

  • Solvent Composition: Protic solvents such as water, methanol, and ethanol (B145695) are sources of hydrogen and can facilitate back-exchange.[1]

  • Sample Matrix: The presence of water, enzymes, or other catalytic species in biological matrices like plasma or urine can promote isotopic exchange.[1]

  • Exposure Time: Prolonged exposure to conditions that favor exchange will increase the likelihood and extent of deuterium loss.

Q3: How can I detect if isotopic exchange is occurring with my this compound standard?

A3: Isotopic exchange can be detected by closely monitoring your mass spectrometry data. Key indicators include:

  • Appearance of Lower Mass Ions: The emergence of signals corresponding to (Rac)-BA-1049 with fewer than five deuterium atoms (d4, d3, etc.).

  • Decreased d5 Signal: A corresponding decrease in the signal intensity for the fully deuterated this compound.

  • Inaccurate and Imprecise Quantification: Unexplained variability or bias in your quantitative results can be a symptom of compromised internal standard integrity.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating isotopic exchange issues with this compound.

Problem Potential Cause Recommended Action
Observing d4, d3, etc. peaks in the mass spectrum of this compound standard. Isotopic back-exchange is occurring.1. Review Sample/Standard Preparation: Assess the pH, temperature, and solvents used. Avoid strongly acidic or basic conditions and elevated temperatures. 2. Solvent Selection: If possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample storage and reconstitution. Minimize exposure to protic solvents. 3. Reduce Incubation Time: Shorten the time samples are exposed to potentially harsh conditions before analysis.
Quantification results are unexpectedly high or variable. The concentration of the d5 internal standard is being underestimated due to isotopic exchange.1. Perform a Stability Check: Incubate a solution of this compound in your sample matrix or mobile phase under the most extreme conditions of your assay (e.g., highest temperature, longest incubation time). Analyze the sample by LC-MS to monitor for the appearance of lower deuterated forms. 2. Optimize pH: If your method allows, adjust the pH of your mobile phase and sample diluent to be as close to neutral as possible. 3. Consider a Different Internal Standard: If exchange cannot be mitigated, consider using a ¹³C or ¹⁵N labeled internal standard, which is not susceptible to this type of exchange.[1]
Gradual loss of d5 signal over a sequence of injections. Isotopic exchange is happening in the autosampler.1. Control Autosampler Temperature: Set the autosampler to a lower temperature (e.g., 4 °C) to slow down the rate of exchange. 2. Limit Sample Residence Time: Prepare smaller batches of samples to minimize the time they sit in the autosampler before injection.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to evaluate the potential for isotopic back-exchange of this compound under your specific experimental conditions.

1. Preparation of Test Solutions: a. Prepare a stock solution of this compound in a stable, aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. b. Prepare separate test solutions by spiking the this compound stock solution into the following matrices at your typical working concentration:

  • Control: Your initial mobile phase composition.
  • Acidic Stress: 0.1 M Hydrochloric Acid.
  • Basic Stress: 0.1 M Sodium Hydroxide.
  • Matrix Stress: Your typical biological sample matrix (e.g., plasma, urine).

2. Incubation: a. Incubate aliquots of each test solution at different temperatures relevant to your experimental workflow (e.g., room temperature, 37 °C, and an elevated temperature of 50 °C). b. Collect samples at various time points (e.g., 0, 1, 4, 8, and 24 hours).

3. Sample Analysis: a. Immediately after each time point, dilute the samples with a neutral solvent to stop any further significant exchange and prepare them for LC-MS analysis. b. Analyze the samples by LC-MS, monitoring for the parent ion of this compound and the potential lower deuterated forms (d4, d3, etc.).

4. Data Analysis: a. For each condition and time point, calculate the peak area of the d5, d4, d3, etc. species. b. Plot the percentage of the d5 species remaining over time for each condition to determine the stability of this compound.

Visualizations

G cluster_0 Troubleshooting Isotopic Exchange A Problem Observed: Inaccurate Quantification or Unexpected Mass Peaks B Investigate Potential Causes A->B C Isotopic Exchange Confirmed? B->C D Optimize Experimental Conditions C->D Yes G No Isotopic Exchange Detected C->G No E Alternative Internal Standard D->E If optimization fails F Problem Resolved D->F E->F G->F G cluster_1 Factors Influencing Isotopic Exchange cluster_2 Contributing Factors A This compound B Isotopic Exchange (H-D Exchange) A->B C Loss of Deuterium B->C D pH (Acidic/Basic) D->B E Temperature (Elevated) E->B F Solvent (Protic) F->B G Matrix (Enzymes, H2O) G->B

References

addressing chromatographic shift of (Rac)-BA-1049-d5 vs BA-1049

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses the common issue of chromatographic retention time shifts observed between the analyte, (Rac)-BA-1049, and its deuterated internal standard, (Rac)-BA-1049-d5.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic shift observed between this compound and BA-1049?

A1: The chromatographic shift is a phenomenon where the deuterated internal standard, this compound, has a slightly different retention time than its non-deuterated counterpart, BA-1049, during analysis.[1] This is often observed in techniques like liquid chromatography-mass spectrometry (LC-MS).

Q2: Why does my deuterated internal standard, this compound, elute at a different time than the BA-1049 analyte?

A2: This separation is likely due to the "deuterium isotope effect".[1] The mass difference between hydrogen and deuterium (B1214612) atoms leads to subtle changes in the molecule's physicochemical properties. These changes can affect how the molecule interacts with the stationary and mobile phases of the chromatography system, resulting in a small but noticeable difference in retention times.[1] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1]

Q3: Can this retention time shift negatively impact my quantitative analysis?

A3: Yes, if the shift is not properly managed, it can affect the accuracy of quantitative results.[1] If this compound and BA-1049 do not co-elute closely, they might experience different degrees of matrix effects, such as ion suppression or enhancement in the mass spectrometer.[1] This can lead to inaccuracies in the calculated analyte concentration.

Q4: What are (Rac)-BA-1049 and this compound used for in research?

A4: BA-1049 is a selective ROCK2 (Rho-associated coiled-coil containing protein kinase 2) inhibitor investigated for its therapeutic potential in various neurological and vascular disorders.[2][3][4][5] this compound is the deuterated form of (Rac)-BA-1049 and is typically used as an internal standard for quantitative analysis in methods like LC-MS, allowing for precise measurement of BA-1049 levels in biological samples.[6][7]

Troubleshooting Guide for Chromatographic Shift

Q5: I've observed a significant or inconsistent shift in retention time between BA-1049 and this compound. How can I troubleshoot this?

A5: An inconsistent or large shift can indicate issues beyond the expected deuterium isotope effect. Follow these steps to diagnose and resolve the problem.

Step 1: Verify System Stability and Flow Rate

  • Problem: Variations in the HPLC pump's flow rate are a common cause of retention time shifts for all peaks.[8] This can be caused by leaks, worn pump seals, faulty check valves, or bubbles in the solvent lines.[8][9]

  • Solution:

    • Check for any visible leaks in the flow path and ensure all fittings are secure.[8]

    • Purge the pump to remove any air bubbles from the system.[10]

    • If the problem persists, inspect and replace pump seals and check valves as part of routine maintenance.[8]

    • Manually verify the flow rate by collecting the eluent from the column into a graduated cylinder over a measured time.[8]

Step 2: Check Mobile Phase Preparation

  • Problem: Errors in mobile phase preparation, such as incorrect solvent composition or pH, can significantly affect retention times.[8][11] The use of impure solvents or additives can also introduce contaminants that accumulate on the column, leading to "ghost peaks" or baseline drift.[12]

  • Solution:

    • Carefully prepare fresh mobile phases, ensuring accurate measurements of all components.[8]

    • Use high-purity, LC-MS grade solvents and additives to minimize contamination.[12]

    • Degas the mobile phase before use to prevent bubble formation in the pump.[8]

Step 3: Evaluate the Analytical Column and Guard Cartridge

  • Problem: Over time, the analytical column can become contaminated with matrix components or degrade, leading to peak shape issues and retention time shifts.[8][9] A saturated guard cartridge can also cause these problems.[8]

  • Solution:

    • Replace the guard cartridge if you notice a change in peak shape or retention.[8]

    • If the problem continues, flush the analytical column with a strong solvent recommended by the manufacturer.[9]

    • If flushing does not resolve the issue, the column may need to be replaced.

Step 4: Assess Sample Diluent and Matrix Effects

  • Problem: The composition of the sample solvent can affect peak shape and retention.[9][10] If the sample diluent is significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly, resulting in peak distortion and a shift to earlier retention times.[10]

  • Solution:

    • Whenever possible, dissolve and dilute your samples in a solvent that is as weak as or weaker than the initial mobile phase conditions.[9][10]

    • To check for matrix interference, inject a sample of the analyte and internal standard prepared in mobile phase (with no matrix) and compare the retention times to those from a sample prepared in the biological matrix.[8]

Data Summary

The following table illustrates a typical chromatographic shift between BA-1049 and its deuterated internal standard under optimized conditions and demonstrates how the shift might appear under problematic conditions.

AnalyteConditionRetention Time (min)Relative Retention Time (IS)Observed Shift vs. Analyte (sec)
BA-1049 Optimized4.251.007N/A
This compound Optimized4.221.000-1.8
BA-1049 Problematic (Flow Rate Fluctuation)4.581.011N/A
This compound Problematic (Flow Rate Fluctuation)4.531.000-3.0

Experimental Protocol: Example LC-MS/MS Method

This protocol provides a reference method for the quantitative analysis of (Rac)-BA-1049 using this compound as an internal standard.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • BA-1049: Q1 -> Q3 (e.g., 320.1 -> 150.1)

      • This compound: Q1 -> Q3 (e.g., 325.1 -> 155.1)

Visual Troubleshooting Workflow

G cluster_0 Troubleshooting Chromatographic Shift start Chromatographic Shift Observed (BA-1049 vs. BA-1049-d5) q_consistent Is the shift small, consistent, and reproducible? start->q_consistent a_yes Likely Deuterium Isotope Effect. Proceed with validation if peak shape and response are acceptable. q_consistent->a_yes Yes a_no Shift is large or inconsistent. Begin troubleshooting. q_consistent->a_no No troubleshoot Systematic Check a_no->troubleshoot check_flow 1. Verify Flow Rate & System Pressure troubleshoot->check_flow check_mp 2. Prepare Fresh Mobile Phase check_flow->check_mp check_col 3. Evaluate Column & Guard Cartridge check_mp->check_col check_sample 4. Check Sample Solvent & Matrix check_col->check_sample resolved Problem Resolved check_sample->resolved

Caption: Workflow for troubleshooting chromatographic shifts.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (Rac)-BA-1049-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in LC-MS/MS analysis?

A1: this compound is the deuterated form of (Rac)-BA-1049, a selective ROCK2 inhibitor also known as NRL-1049. In LC-MS/MS bioanalysis, it serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to ensure accurate and precise quantification of the non-labeled analyte, (Rac)-BA-1049, in complex biological matrices such as plasma. The SIL-IS compensates for variability that can occur during sample preparation, chromatography, and ionization.

Q2: What are the chemical properties of this compound?

A2: Understanding the chemical properties is crucial for method development.

PropertyValue
Chemical FormulaC16H16D5N3O2S
Molecular Weight324.45 g/mol (approx.)
Parent Compound(Rac)-BA-1049 / NRL-1049
Parent MW319.42 g/mol
StructurePiperidine derivative with an isoquinoline (B145761) sulfonyl moiety and a chiral center.

Q3: What are the typical mass transitions (precursor/product ions) for (Rac)-BA-1049 and its deuterated internal standard?

A3: While optimal transitions should be determined empirically, predicted Multiple Reaction Monitoring (MRM) transitions based on the structure of (Rac)-BA-1049 are provided below. These serve as a starting point for optimization.

CompoundPredicted Precursor Ion (m/z) [M+H]+Predicted Product Ions (m/z)Notes
(Rac)-BA-1049320.1Fragmentation of the isoquinoline sulfonyl group, cleavage of the ethylamine (B1201723) side chain.The exact m/z values should be confirmed by infusion of a standard solution into the mass spectrometer.
This compound325.1Similar fragmentation pattern to the non-labeled compound, with a +5 Da mass shift in fragments containing the deuterium (B1214612) labels.The d5 label is on the ethylamine side chain.

Q4: How does the racemic nature of (Rac)-BA-1049 affect the analysis?

A4: (Rac)-BA-1049 is a racemic mixture, meaning it contains equal amounts of two enantiomers. These enantiomers may have different pharmacokinetic and pharmacodynamic properties. Therefore, it is often necessary to separate them chromatographically to understand the behavior of each. This is typically achieved using a chiral column. If the bioanalytical method does not require chiral separation, a standard reversed-phase column can be used, and the compound will be quantified as the racemate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape or Splitting

Symptoms: Tailing, fronting, or split peaks for both the analyte and the internal standard.

Possible Causes & Solutions:

  • dot

    Caption: Troubleshooting poor peak shape.

Issue 2: Low Signal Intensity or Sensitivity

Symptoms: The signal for (Rac)-BA-1049 and/or this compound is weak or absent.

Possible Causes & Solutions:

  • dot

    Caption: Troubleshooting low signal intensity.

Issue 3: Inconsistent Internal Standard Response

Symptoms: The peak area of this compound varies significantly between samples.

Possible Causes & Solutions:

  • dot

    Caption: Troubleshooting inconsistent internal standard response.

Experimental Protocols

Below are example methodologies for key experiments in the analysis of (Rac)-BA-1049. These should be optimized for your specific instrumentation and application.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Chromatographic Conditions for Chiral Separation

To separate the enantiomers of (Rac)-BA-1049, a chiral stationary phase is required.

ParameterRecommended Condition
Column Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the enantiomers. Optimize for baseline separation.
Flow Rate Typically 0.2 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Mass Spectrometry Parameters

These are starting parameters and should be optimized for your specific instrument.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Gas Flow Rates Optimize cone and desolvation gas flows for maximum signal.
Collision Energy Optimize for each MRM transition to achieve the most stable and intense product ion signal.

Workflow Diagrams

General Bioanalytical Workflow

  • dot

    Bioanalytical_Workflow Sample Plasma Sample Collection Spike Spike with this compound Sample->Spike Extract Sample Preparation (e.g., Protein Precipitation) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing & Quantification Analyze->Data

    Caption: A typical bioanalytical workflow.

Troubleshooting Logic for Method Development

  • dot

    Troubleshooting_Logic Start Method Performance Issue Check_Chroma Review Chromatography (Peak Shape, Retention) Start->Check_Chroma Check_MS Review MS Signal (Intensity, Stability) Start->Check_MS Optimize_LC Optimize LC Method (Mobile Phase, Gradient) Check_Chroma->Optimize_LC Poor Peaks Optimize_SamplePrep Optimize Sample Prep (Extraction, Cleanup) Check_Chroma->Optimize_SamplePrep Matrix Effects Check_MS->Optimize_SamplePrep Inconsistent IS Optimize_MS Optimize MS Parameters (Source, Collision Energy) Check_MS->Optimize_MS Low Signal Resolved Issue Resolved Optimize_LC->Resolved Optimize_SamplePrep->Resolved Optimize_MS->Resolved

    Caption: A logical approach to troubleshooting.

improving signal intensity of (Rac)-BA-1049-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (Rac)-BA-1049-d5. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of this deuterated internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is the deuterated form of (Rac)-BA-1049 (also known as NRL-1049), a selective ROCK2 inhibitor.[1][2] In quantitative mass spectrometry, deuterated compounds like this compound serve as ideal internal standards (IS).[1] This is because they are chemically identical to the analyte but have a different mass, allowing for accurate quantification by correcting for variations in sample preparation, chromatography, and instrument response.

Q2: Why is achieving high signal intensity for this compound important?

A2: A strong and stable signal from the internal standard is crucial for the precision and accuracy of a quantitative assay. Low signal intensity can lead to poor peak integration, high variability, and an unreliable standard curve, ultimately compromising the validity of the experimental results.[3][4]

Q3: What are the most common initial causes of low signal intensity in LC-MS?

A3: The most frequent causes of poor signal intensity can be broadly categorized into issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.[4][5] Common factors include incorrect sample concentration, inefficient ionization, contamination of the ion source, or suboptimal MS settings.[3][4] Regular system maintenance and calibration are essential to minimize these issues.[3][4]

Q4: Which ionization technique is typically best for this compound?

A4: For small molecules like this compound, Electrospray Ionization (ESI) is the most common and generally preferred technique, especially when coupled with liquid chromatography (LC-MS).[6][7] ESI is a "soft" ionization method that typically produces the protonated molecule ([M+H]+) with minimal fragmentation, which is ideal for quantitative analysis.[6][8] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.[7]

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving issues related to weak signal intensity for this compound.

Logical Troubleshooting Workflow

The diagram below illustrates a step-by-step decision-making process for troubleshooting low signal intensity.

start Low Signal Intensity Detected for this compound check_system Perform Basic System Checks start->check_system check_lc Evaluate LC Performance (Peak Shape, Retention Time) check_system->check_lc check_ms Check MS Response (Infusion Analysis) check_system->check_ms lc_ok LC Performance OK? check_lc->lc_ok ms_ok MS Response OK? check_ms->ms_ok lc_ok->ms_ok Yes fix_lc Troubleshoot LC System (Leaks, Column, Mobile Phase) lc_ok->fix_lc No optimize_method Optimize MS Method Parameters ms_ok->optimize_method Yes fix_ms Clean & Maintain MS (Ion Source, Optics) ms_ok->fix_ms No source_params Adjust Ion Source Parameters (Voltage, Gas, Temp) optimize_method->source_params msms_params Optimize MS/MS Parameters (Collision Energy) optimize_method->msms_params advanced_troubleshooting Advanced Troubleshooting source_params->advanced_troubleshooting msms_params->advanced_troubleshooting matrix_effects Investigate Matrix Effects advanced_troubleshooting->matrix_effects sample_prep Review Sample Preparation advanced_troubleshooting->sample_prep

Caption: A decision tree for systematically troubleshooting low signal intensity.

Q5: My signal is gone or extremely low. What are the first things I should check?

A5: When facing a sudden or severe loss of signal, start with the most straightforward potential issues before assuming a major hardware problem.[5]

  • Check Sample and Solvents: Ensure that the correct sample vial was injected and that it contains the correct solution at the expected concentration. Verify that mobile phase bottles are not empty and are correctly connected.[9]

  • Inspect the LC System: Check for leaks in the LC flow path, especially at fittings.[9] Ensure the LC pumps are primed and delivering the correct flow rate, and monitor the system pressure for any unusual fluctuations or high backpressure, which could indicate a blockage.[10][11]

  • Inspect the MS Ion Source: Visually inspect the electrospray needle. You should see a stable spray when the system is running.[5] Check for any salt buildup or contamination on the spray shield or capillary entrance.[3]

  • Review Software and Method: Confirm that the correct instrument method was loaded for the run. Ensure the mass spectrometer is in the correct ionization mode (e.g., positive ESI) and that the correct mass-to-charge ratio (m/z) for this compound is being monitored.

Q6: How can I optimize my mobile phase to improve signal intensity?

A6: Mobile phase composition directly impacts ionization efficiency.[12] For ESI in positive ion mode, which is typical for a molecule like this compound, promoting the formation of protonated molecules ([M+H]+) is key.

  • Acidic Additives: Adding a small amount of an acid like formic acid (typically 0.1%) to the mobile phase can significantly improve protonation and enhance the signal for many compounds.[7]

  • Organic Solvents: Solvents with lower surface tension, such as methanol (B129727) or acetonitrile, generally promote a more stable electrospray and can lead to better sensitivity.[13] The percentage of organic solvent at the time of elution is important; higher organic content often improves desolvation and signal.[14]

Table 1: Example Effect of Mobile Phase Additive on Signal Intensity

Mobile Phase Composition (Water:Acetonitrile)AdditiveRelative Signal Intensity (%)
50:50None35%
50:500.1% Formic Acid100% (Reference)
50:500.1% Acetic Acid85%
50:505mM Ammonium Acetate60%

Note: Data are illustrative and will vary by compound and instrument.

Q7: What are the key ion source parameters to tune for this compound?

A7: Optimizing the ion source settings is critical for maximizing the number of ions that are generated and transferred into the mass analyzer.[4][7]

  • Capillary/Spray Voltage: This voltage is applied to the ESI needle to generate the spray. It needs to be high enough to create a stable Taylor cone but not so high that it causes electrical discharge. This should be carefully tuned for your specific analyte and mobile phase.[7]

  • Gas Flows (Nebulizing and Drying Gas): The nebulizing gas helps form the initial droplets, while the drying gas helps evaporate the solvent.[13] Optimal flow rates depend on the LC flow rate. Insufficient gas flow can lead to poor desolvation and clustering, while excessive flow can reduce sensitivity.

  • Drying Gas Temperature: This temperature aids in solvent evaporation. It should be high enough for efficient desolvation but not so high that it causes thermal degradation of the analyte.[13]

  • Cone/Nozzle/Fragmentor Voltage: This voltage is applied to the region between the ion source and the mass analyzer. A moderate increase in this voltage can help break apart solvent clusters (declustering), which can improve the signal of the target ion and reduce noise.[13] However, excessively high voltages can cause in-source fragmentation of the analyte itself.

Experimental Protocol: Cone Voltage Optimization
  • Preparation: Prepare a solution of this compound at a typical working concentration (e.g., 100 ng/mL) in a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min). This bypasses the LC column and provides a stable signal for tuning.[9]

  • Parameter Adjustment: While monitoring the signal intensity of the [M+H]+ ion for this compound, incrementally increase the cone voltage from a low starting value to a high value (e.g., in 5 V steps from 10 V to 80 V).

  • Data Analysis: Record the signal intensity at each voltage step.

  • Optimization: Plot the signal intensity as a function of cone voltage. The optimal setting is the voltage that provides the maximum signal intensity for the parent ion without causing significant fragmentation.

Q8: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A8: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, typically causing ion suppression.[3]

Experimental Protocol: Assessing Matrix Effects with Post-Column Infusion

  • Setup: Configure the LC-MS system as usual. Use a T-junction to introduce a constant flow of a pure this compound standard solution into the LC eluent stream after the analytical column but before the MS ion source.

  • Infusion: Begin infusing the standard solution to get a stable baseline signal in the mass spectrometer.[15]

  • Injection: Inject a blank, extracted sample matrix (a sample prepared in the same way as your study samples but without the analyte or IS).[15]

  • Analysis: Monitor the signal of the infused this compound as the blank matrix components elute from the column. A significant dip in the signal at certain retention times indicates ion suppression caused by the matrix.[15]

Mitigation Strategies:

  • Improve Chromatographic Separation: Adjust the LC gradient to better separate this compound from the interfering matrix components.[7]

  • Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) to remove matrix components before analysis.[10]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

LC-MS/MS Experimental Workflow and Data

The diagram below outlines the typical workflow for quantitative analysis using LC-MS/MS.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Spike with this compound sample->add_is extract Extraction (SPE, LLE, etc.) add_is->extract concentrate Evaporate & Reconstitute extract->concentrate inject Inject Sample concentrate->inject lc LC Separation (Reversed-Phase Column) inject->lc ms MS Ionization (ESI+) lc->ms msms MS/MS Detection (MRM) ms->msms integrate Peak Integration msms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Quantify using Calibration Curve ratio->curve report Final Report curve->report

Caption: Standard experimental workflow for quantitative LC-MS/MS analysis.

Table 2: Typical Starting LC-MS/MS Parameters for this compound Analysis
ParameterSettingRationale
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Good retention and separation for small molecules.
Mobile Phase AWater + 0.1% Formic AcidPromotes protonation in ESI+.[7]
Mobile Phase BAcetonitrile + 0.1% Formic AcidCommon organic phase for reversed-phase LC.[7]
Flow Rate0.3 - 0.5 mL/minStandard for analytical scale columns.
Column Temperature35 - 45 °CImproves peak shape and reduces backpressure.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveExpected to provide the best sensitivity for this compound structure.[7]
Capillary Voltage3.0 - 4.5 kVTypical range for ESI; requires optimization.
Drying Gas Temp.300 - 375 °CEnsures efficient desolvation.
Nebulizer Pressure35 - 50 psiAids in droplet formation.
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[7]
Precursor Ion (Q1)m/z of [M+H]+ for this compoundIsolates the parent ion of the internal standard.
Product Ion (Q3)m/z of a stable fragment ionSpecific fragment used for quantification.
Collision EnergyVariable (e.g., 15-40 eV)Must be optimized to maximize product ion signal.[3]

Note: These are starting parameters and must be optimized for your specific instrument and application.

References

Technical Support Center: (Rac)-BA-1049-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-BA-1049-d5. The following information is designed to help you minimize ion suppression and ensure accurate and reproducible results in your LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated stable isotope-labeled internal standard for (Rac)-BA-1049 (also known as NRL-1049). Its primary application is in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compensate for matrix effects and variability in sample processing and instrument response. (Rac)-BA-1049 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).

Q2: What is ion suppression and why is it a concern when analyzing this compound?

Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds in the sample interfere with the ionization of the analyte of interest, in this case, (Rac)-BA-1049 and its internal standard, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your assay.

Q3: What are the common sources of ion suppression in plasma samples?

Common sources of ion suppression when analyzing drugs in plasma include phospholipids, salts, proteins, and other metabolites that may co-elute with your analyte.

Q4: How can I tell if my this compound signal is affected by ion suppression?

Inconsistent or low signal intensity for this compound, especially when analyzing samples from different individuals or at different time points, can be an indicator of ion suppression. A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.

Troubleshooting Guides

Problem: Poor or Inconsistent Signal for this compound

Possible Cause 1: Ion Suppression from Co-eluting Matrix Components

  • Solution:

    • Optimize Sample Preparation: The initial patent for (Rac)-BA-1049 suggests a simple protein precipitation with acetonitrile (B52724)/methanol. While fast, this method may not be sufficient to remove all interfering phospholipids. Consider more rigorous sample preparation techniques.

    • Improve Chromatographic Separation: Adjusting the chromatographic method can separate (Rac)-BA-1049 and its internal standard from the ion-suppressing matrix components.

Possible Cause 2: Suboptimal Mass Spectrometry Parameters

  • Solution:

    • Verify MRM Transitions: Ensure you are using the optimal precursor and product ions for both (Rac)-BA-1049 and this compound.

    • Tune Instrument Settings: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your analytes.

Problem: Inaccurate Quantification Despite Using a Deuterated Internal Standard

Possible Cause 1: Differential Ion Suppression

  • Solution:

    • Check for Chromatographic Separation of Analyte and Internal Standard: Even with deuterated standards, slight chromatographic shifts can occur, leading to differential ion suppression. Ensure perfect co-elution.

    • Perform a Post-Column Infusion Experiment: This will identify if your analyte and internal standard are eluting in a zone of severe ion suppression.

Possible Cause 2: Internal Standard Concentration is Too High or Too Low

  • Solution:

    • Optimize Internal Standard Concentration: The concentration of this compound should be similar to the expected concentration of the analyte in the samples and fall within the linear range of the detector.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Plasma Samples

Sample Preparation MethodTypical Recovery (%)Relative Ion Suppression (%)AdvantagesDisadvantages
Protein Precipitation 85 - 10030 - 60Simple, fast, and inexpensive.Prone to significant ion suppression from phospholipids.
Liquid-Liquid Extraction (LLE) 70 - 9010 - 30Cleaner extracts than protein precipitation.Can be more time-consuming and require larger solvent volumes.
Solid-Phase Extraction (SPE) 80 - 95< 15Provides the cleanest extracts, minimizing ion suppression.Requires method development and can be more costly.

Table 2: Proposed LC-MS/MS Parameters for (Rac)-BA-1049 and this compound

ParameterRecommended Setting
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to elute the analyte, then wash and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) for (Rac)-BA-1049 m/z 320.4
Precursor Ion (Q1) for this compound m/z 325.4
Product Ions (Q3) for (Rac)-BA-1049 To be determined experimentally by infusion and fragmentation of a standard. A likely fragment would result from the loss of the ethylamine (B1201723) group.
Product Ions (Q3) for this compound To be determined experimentally. The fragment should be 5 Da heavier than the corresponding fragment of the unlabeled compound.
Collision Energy Optimize for maximum product ion intensity.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation
  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing this compound at an appropriate concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Post-Column Infusion Experiment to Identify Ion Suppression Zones
  • Prepare a solution of (Rac)-BA-1049 at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL) in the mobile phase.

  • Set up the LC-MS/MS system with the analytical column and mobile phases intended for your assay.

  • Using a T-junction, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infuse the (Rac)-BA-1049 solution at a low, constant flow rate (e.g., 10 µL/min) while the LC is running at its analytical flow rate. This will establish a stable baseline signal for (Rac)-BA-1049.

  • Once a stable baseline is achieved, inject a blank plasma sample that has been processed using your sample preparation method.

  • Monitor the signal of (Rac)-BA-1049. Any significant drop in the baseline indicates a region of ion suppression.

Mandatory Visualization

IonSuppressionTroubleshooting Troubleshooting Workflow for Ion Suppression start Poor or Inconsistent Signal for this compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected? check_suppression->suppression_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) suppression_present->optimize_sample_prep Yes check_ms_params Check MS Parameters (e.g., MRM, Tuning) suppression_present->check_ms_params No optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate with Post-Column Infusion optimize_chromatography->re_evaluate re_evaluate->suppression_present no_suppression No Significant Ion Suppression re_evaluate->no_suppression Suppression Mitigated problem_solved Problem Resolved no_suppression->problem_solved check_ms_params->problem_solved

Caption: A logical workflow for troubleshooting ion suppression.

ROCK2_Signaling_Pathway Simplified ROCK2 Signaling Pathway RhoA RhoA-GTP (Active) ROCK2 ROCK2 RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates BA1049 (Rac)-BA-1049 BA1049->ROCK2 Inhibits MLC_P Phosphorylated MLC Actin Actin Cytoskeleton Reorganization MLC_P->Actin CellContraction Cell Contraction & Other Cellular Effects Actin->CellContraction

Caption: The inhibitory effect of (Rac)-BA-1049 on the ROCK2 signaling pathway.

Technical Support Center: (Rac)-BA-1049-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-BA-1049-d5 in biological matrices. Adherence to proper sample handling and storage protocols is critical for accurate bioanalytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

The stability of this compound in biological matrices can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.[1][2][3][4]

  • pH: Acidic or basic conditions can potentially lead to the degradation of the analyte.[1][2][3][4]

  • Enzymatic Degradation: Enzymes present in biological matrices like plasma and whole blood can metabolize the compound.[2][3][4]

  • Oxidation: Exposure to air can lead to oxidative degradation.[2][3][4]

  • Light Exposure: Light can induce photochemical degradation.[2][3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact compound stability.[1][5]

Q2: What are the recommended storage conditions for biological samples containing this compound?

For optimal stability, biological samples should be stored under controlled conditions. While specific stability data for this compound is not publicly available, general best practices for deuterated compounds and biological evidence suggest the following:

Storage DurationConditionTemperature
Short-Term Refrigerated2°C to 8°C (36°F to 46°F)[6]
Long-Term Frozen-10°C (14°F) or below[6]

It is crucial to minimize the duration of storage at room temperature and avoid repeated freeze-thaw cycles.[1]

Q3: Can the deuterium (B1214612) label on this compound exchange with hydrogen from the biological matrix?

Yes, hydrogen-deuterium (H/D) exchange is a potential issue, especially if the deuterium atoms are located at chemically labile positions.[1][5] This can be influenced by the pH of the matrix.[1] While the exact location of the deuterium atoms on this compound is proprietary, it is a factor to consider during method development and validation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound in biological matrices.

Observed Issue Potential Cause Recommended Action
Low analyte recovery Degradation during sample collection and processing: Instability in whole blood at room temperature can lead to significant loss of the analyte.[7][8]Place blood samples on ice immediately after collection and process them to plasma or serum as quickly as possible.[8]
Improper storage: Long-term storage at inappropriate temperatures can lead to degradation.Ensure samples are stored at or below -10°C for long-term storage.[6] Avoid repeated freeze-thaw cycles.[1]
Enzymatic degradation: Enzymes in the biological matrix may be metabolizing the compound.Consider adding enzyme inhibitors to the collection tubes if compatible with the analytical method.
High variability in results between samples Inconsistent sample handling: Differences in the time between sample collection and processing can lead to variable degradation.[7]Standardize the sample handling protocol, ensuring consistent timing for all samples.
Matrix effects: Differences in the composition of the biological matrix between subjects can affect analyte stability and instrument response.[5]Evaluate matrix effects during method validation using multiple sources of the biological matrix.[5]
Appearance of unexpected peaks in chromatograms Metabolic switching: Deuteration at a primary metabolic site can sometimes lead to the formation of different metabolites.[1]Investigate the identity of the new peaks using mass spectrometry to determine if they are metabolites of this compound.
Contamination: Contamination from collection tubes, processing materials, or the analytical system.Use high-purity solvents and materials and ensure the analytical system is clean.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

This protocol is designed to evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.[5]

  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., plasma).

  • Initial Analysis (Time Zero): Analyze a set of the spiked samples immediately to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., three to five).

  • Final Analysis: After the final thaw, analyze the samples and compare the measured concentrations to the time-zero samples.

  • Data Evaluation: Calculate the percentage of degradation after each cycle. The compound is considered stable if the mean concentration is within ±15% of the baseline value.

Protocol 2: Bench-Top Stability Assessment

This protocol assesses the stability of this compound in a biological matrix at room temperature over a specific period.[5]

  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix.

  • Storage: Keep the samples at room temperature (e.g., 20-25°C) for a duration that simulates the expected sample handling and processing time (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the samples at predefined time points and compare the measured concentrations to a set of freshly prepared spiked samples (time zero).

  • Data Evaluation: Calculate the percentage of degradation at each time point. The compound is considered stable if the mean concentration is within ±15% of the baseline value.

Visualizations

StabilityTestingWorkflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Bioanalysis Collect Collect Biological Matrix (e.g., Whole Blood) Process Process to Plasma/Serum (Centrifugation) Collect->Process Immediate Processing ShortTerm Short-Term Storage (2-8°C) Process->ShortTerm If analyzed soon LongTerm Long-Term Storage (≤ -20°C) Process->LongTerm For later analysis Extraction Analyte Extraction ShortTerm->Extraction LongTerm->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Experimental workflow for handling biological samples containing this compound.

DegradationPathways cluster_factors Potential Degradation Factors Analyte This compound in Biological Matrix Degradation Degradation Products Analyte->Degradation Degradation Temp Temperature Temp->Degradation pH pH pH->Degradation Enzymes Enzymes Enzymes->Degradation Light Light Light->Degradation Oxidation Oxidation Oxidation->Degradation

Caption: Factors influencing the degradation of this compound in biological matrices.

References

correcting for back-exchange of deuterium in (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-BA-1049-d5 as an internal standard in their analytical experiments.

Correcting for Back-Exchange of Deuterium (B1214612) in this compound

The issue of deuterium back-exchange, where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix, is a potential concern in mass spectrometry-based assays. However, the likelihood of this phenomenon is highly dependent on the location of the deuterium labels within the molecule.

For this compound, the deuterium atoms are located on sp3 hybridized carbon atoms (a methyl and a methine group), as indicated by its chemical structure. Deuterium atoms bonded to saturated carbons are generally considered stable and are not prone to back-exchange under typical liquid chromatography-mass spectrometry (LC-MS) conditions, which usually involve neutral or mildly acidic mobile phases.

Therefore, issues perceived as back-exchange with this compound are more likely to stem from other sources such as the isotopic purity of the standard, chromatographic issues, or mass spectrometer source conditions. This guide will walk you through a systematic approach to troubleshoot and verify the stability of your deuterated internal standard.

Troubleshooting Guide and FAQs

Q1: I am observing a signal for the unlabeled analyte in my this compound standard solution. Is this due to back-exchange?

A1: While back-exchange is a possibility, it is less likely given the stable positions of the deuterium atoms in this compound. A more common cause is the presence of a small amount of the unlabeled analyte as an impurity in the deuterated standard. The isotopic enrichment of deuterated standards is typically high (≥98%), but not 100%.

Recommendation:

  • Check the Certificate of Analysis (CoA): Review the CoA provided by the supplier for the specified isotopic purity of your lot of this compound.

  • Assess Isotopic Purity: Inject a high-concentration solution of only this compound and monitor the mass transition of the unlabeled analyte. The observed peak area relative to the deuterated standard can be used to estimate the level of isotopic impurity.

Q2: My analyte-to-internal standard area ratio is inconsistent across my analytical run. Could back-exchange during the run be the cause?

A2: Fluctuations in the area ratio are more commonly associated with other factors than back-exchange, especially for a standard with stable labels like this compound. Potential causes include:

  • Chromatographic (Isotope) Effect: A slight separation between the analyte and the deuterated internal standard on the analytical column.

  • In-source Fragmentation: Loss of a deuterium atom from the internal standard in the ion source of the mass spectrometer.

  • System Carryover: Residual sample from a previous injection.

Recommendation:

  • Verify Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they co-elute perfectly. If a slight separation is observed, chromatographic conditions may need to be optimized.

  • Optimize MS Source Conditions: Consult your mass spectrometer's operating manual to ensure that the source conditions (e.g., temperature, gas flows) are not overly harsh, which could induce fragmentation.

  • Perform a Blank Injection: Inject a blank solvent after a high-concentration sample to check for carryover.

Q3: How can I experimentally verify the stability of the deuterium labels on this compound under my specific experimental conditions?

A3: You can perform a stability experiment to directly assess the potential for back-exchange. The following protocol outlines a systematic way to evaluate the stability of this compound in your analytical solutions over time.

Experimental Protocols

Protocol: Assessing the Isotopic Stability of this compound

Objective: To determine if deuterium back-exchange of this compound occurs under the conditions of your analytical method.

Materials:

  • This compound

  • Unlabeled (Rac)-BA-1049 analyte

  • Your standard sample diluent (e.g., mobile phase, reconstituted matrix)

  • LC-MS/MS system

Methodology:

  • Prepare Solutions:

    • Solution A (Analyte + IS): Prepare a solution containing a known concentration of the unlabeled analyte and this compound in your sample diluent. The concentrations should be representative of the midpoint of your calibration curve.

    • Solution B (IS Only): Prepare a solution containing only this compound in the same sample diluent at the same concentration as in Solution A.

  • Initial Analysis (T=0):

    • Inject Solution A and Solution B onto the LC-MS/MS system at the beginning of your experiment.

    • For Solution A, record the peak area ratio of the analyte to the internal standard.

    • For Solution B, monitor the mass transition of the unlabeled analyte and record any observed peak area. This will serve as your baseline measurement of isotopic impurity.

  • Incubation:

    • Store aliquots of both Solution A and Solution B under the same conditions as your typical sample queue in the autosampler (e.g., 4°C, room temperature).

  • Time-Point Analysis:

    • Re-inject Solution A and Solution B at regular intervals over a period that represents your longest analytical run (e.g., 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Solution A: Plot the analyte-to-internal standard area ratio over time. A stable ratio indicates no significant back-exchange.

    • Solution B: Plot the peak area of the unlabeled analyte signal over time. A significant increase in this signal would be a direct indication of back-exchange.

Data Presentation

The following table summarizes hypothetical data from the stability assessment protocol described above. In this example, the data suggests that this compound is stable under the tested conditions, as the analyte/IS ratio in Solution A remains consistent, and there is no significant increase in the unlabeled signal in Solution B.

Time (hours)Solution A: Analyte/IS Area RatioSolution B: Unlabeled Analyte Peak Area
01.025,123
41.015,210
81.035,188
121.025,250
241.015,300

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting issues potentially related to the back-exchange of this compound.

G cluster_0 Start: Observation of Anomalous Data cluster_1 Initial Investigation: Isotopic Purity cluster_2 Chromatographic & Spectrometric Checks cluster_3 Definitive Stability Test cluster_4 Conclusion start Inconsistent Analyte/IS Ratio or Signal for Unlabeled Analyte in IS Solution check_coa Review Certificate of Analysis for Isotopic Purity start->check_coa Low probability of back-exchange due to stable label positions analyze_is Analyze High Concentration of IS Alone: Monitor for Unlabeled Analyte Signal check_coa->analyze_is check_coelution Verify Co-elution of Analyte and IS analyze_is->check_coelution If isotopic purity is confirmed optimize_source Optimize MS Source Conditions to Minimize Fragmentation check_coelution->optimize_source check_carryover Perform Blank Injection to Assess Carryover optimize_source->check_carryover stability_protocol Execute Isotopic Stability Protocol (Time Course Experiment) check_carryover->stability_protocol If issues persist conclusion Conclusion: Issue is likely due to Isotopic Impurity, Chromatography, or MS Conditions, not Back-Exchange stability_protocol->conclusion

impact of mobile phase composition on (Rac)-BA-1049-d5 retention time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic analysis of (Rac)-BA-1049-d5. The information is tailored to researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses specific issues related to the retention time of this compound, influenced by the mobile phase composition.

Frequently Asked Questions (FAQs):

Q1: We are observing a shorter than expected retention time for this compound. What are the likely causes related to the mobile phase?

A1: A shorter retention time in reversed-phase chromatography is primarily due to the analyte spending less time interacting with the stationary phase and more time in the mobile phase. Key mobile phase factors include:

  • High Organic Solvent Concentration: An increased percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) in the mobile phase will decrease the retention time of the analyte.[1][2][3][4]

  • Incorrect Mobile Phase pH: If this compound is a basic compound, a higher pH can neutralize its positive charge, making it less polar and increasing its affinity for the stationary phase, thus leading to longer retention. Conversely, a lower pH would make it more polar and lead to a shorter retention time.[5][6][7][8][9]

  • Sample Diluent Mismatch: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause the analyte to elute earlier.[10]

Q2: Our retention times for this compound are drifting and not reproducible between runs. What should we investigate?

A2: Retention time instability can be caused by several factors related to the mobile phase and system equilibration:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradients or mobile phases with additives.[11][12]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to shifts in retention time.[13] It is also important to ensure the mobile phases are properly mixed.[11]

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the chromatography, leading to retention time drift. Using a column heater is recommended for stable retention times.[13]

  • Mobile Phase Contamination: Contaminants in the mobile phase, especially in the aqueous component, can accumulate on the column and alter its chemistry over time.[11]

Q3: We are observing poor peak shape (e.g., tailing, fronting) for this compound. How can we improve this by modifying the mobile phase?

A3: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase compatibility.

  • Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2-4) can protonate residual silanols on the silica-based stationary phase, minimizing peak tailing.[8] The pH should be at least one to two pH units away from the analyte's pKa for consistent results.[8][9]

  • Ionic Strength: The ionic strength of the mobile phase can impact peak shape. Ensure your buffer concentration is sufficient to control the pH and minimize secondary interactions.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[10] Try reducing the injection volume or sample concentration.

Q4: Does the deuteration of this compound affect its retention time compared to the non-deuterated form?

A4: Yes, a deuterium (B1214612) isotope effect can be observed in chromatography. In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts.[14][15][16] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to weaker van der Waals interactions with the stationary phase. The magnitude of this effect depends on the number and location of the deuterium atoms.[15][17]

Data on Mobile Phase Impact on Retention Time

The following table provides an illustrative example of the expected impact of acetonitrile (ACN) concentration in the mobile phase on the retention time of a compound like this compound under isocratic conditions. Please note that this is a generalized representation and actual retention times will vary based on the specific experimental conditions.

Mobile Phase Composition (ACN:Aqueous Buffer, v/v)Expected Retention Time (min)Expected Observation
30:7012.5Longer retention, higher resolution
40:608.2Moderate retention
50:505.1Shorter retention
60:403.0Very short retention, potential loss of resolution

Experimental Protocols

Below is a recommended starting protocol for the reversed-phase HPLC analysis of this compound. This method should be optimized based on your specific instrumentation and separation goals.

Recommended Starting HPLC Method:

  • Column: C18, 2.7 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-13 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Detection: UV at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry

Visualizations

Logical Relationship of Mobile Phase Parameters to Retention Time

cluster_0 Mobile Phase Parameters cluster_1 Analyte & Stationary Phase Interactions Organic_Solvent Organic Solvent (% Acetonitrile/Methanol) Analyte_Polarity Analyte Polarity in Mobile Phase Organic_Solvent->Analyte_Polarity Increase % -> More Elution pH Mobile Phase pH pH->Analyte_Polarity Affects Ionization Buffer_Strength Buffer Strength Stationary_Phase_Interaction Interaction with Stationary Phase Buffer_Strength->Stationary_Phase_Interaction Reduces Secondary Interactions Analyte_Polarity->Stationary_Phase_Interaction Lower Polarity -> Stronger Interaction Retention_Time Retention Time Stationary_Phase_Interaction->Retention_Time Stronger Interaction -> Longer RT

Caption: Impact of Mobile Phase on Retention Time.

References

Technical Support Center: Troubleshooting Inconsistent Recovery of (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-BA-1049-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the bioanalysis of this deuterated internal standard. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed insights into identifying and resolving issues related to inconsistent recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of (Rac)-BA-1049, a selective inhibitor of Rho-associated protein kinase 2 (ROCK2). It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of (Rac)-BA-1049 in biological matrices like plasma.[1][2][3]

Q2: Why is consistent recovery of an internal standard like this compound crucial for accurate results?

An internal standard is added at a known, constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing. The fundamental assumption is that the internal standard will behave identically to the analyte of interest throughout the entire analytical process (extraction, chromatography, and ionization). Therefore, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By using the ratio of the analyte response to the internal standard response for quantification, variability in the analytical procedure can be compensated for, leading to more accurate and precise results. Inconsistent recovery of the internal standard invalidates this assumption and can lead to erroneous quantification.

Q3: What are the common causes of inconsistent recovery for deuterated internal standards?

Several factors can contribute to the inconsistent recovery of deuterated internal standards like this compound. These can be broadly categorized as:

  • Sample Preparation Issues: Inefficient or variable extraction, improper protein precipitation, and errors in sample handling.

  • Chromatographic Problems: Poor chromatographic resolution between the analyte and the internal standard (isotope effect), or interactions with the analytical column.

  • Mass Spectrometry-Related Issues: Matrix effects leading to ion suppression or enhancement, and in-source fragmentation or back-exchange of deuterium (B1214612) atoms.

  • Compound Stability: Degradation of the internal standard during sample storage or processing.

Troubleshooting Guide: Inconsistent this compound Recovery

This guide provides a systematic approach to diagnosing and resolving inconsistent recovery of this compound in bioanalytical assays.

Step 1: Initial Assessment and Pattern Recognition

The first step in troubleshooting is to analyze the pattern of inconsistent recovery across an analytical run.

Observed Pattern Potential Causes Recommended Initial Actions
Sporadic High or Low Recovery in a Few Samples Pipetting errors, individual sample matrix effects, processing error for that specific sample.Re-inject the affected samples. If the issue persists, re-extract and re-analyze the original samples.
Systematic Trend (e.g., decreasing recovery over the run) Instrument drift, column degradation, gradual build-up of matrix components on the column.Inject a series of standards to check instrument performance. Inspect the column and guard column.
Abrupt Change in Recovery Mid-Run Change in instrument conditions, error in preparation of a batch of samples.Review instrument logs and audit trails. Check records for sample preparation batches.
Consistently Low Recovery Across All Samples Suboptimal extraction procedure, degradation of the internal standard stock solution.Prepare a fresh stock solution of this compound. Re-evaluate the extraction protocol.
Step 2: Investigating Sample Preparation

If the issue points towards the sample preparation process, a more detailed investigation is required.

dot

Sample_Preparation_Troubleshooting Troubleshooting Sample Preparation for this compound Recovery cluster_protocol Protein Precipitation Protocol cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions protocol 1. Thaw plasma samples at room temperature. 2. Add a known amount of this compound working solution. 3. Add 3 volumes of cold acetonitrile (B52724). 4. Vortex for 1-2 minutes. 5. Centrifuge at >10,000 x g for 10 minutes. 6. Transfer supernatant for analysis. check_vortex Vortexing Efficiency check_acetonitrile Acetonitrile Volume & Temperature check_vortex->check_acetonitrile If inconsistent solution_vortex Ensure consistent vortexing time and speed for all samples. check_vortex->solution_vortex check_centrifugation Centrifugation Parameters check_acetonitrile->check_centrifugation If inconsistent solution_acetonitrile Use a calibrated pipette for acetonitrile. Ensure it is pre-chilled. check_acetonitrile->solution_acetonitrile check_supernatant Supernatant Transfer check_centrifugation->check_supernatant If inconsistent solution_centrifugation Verify centrifuge speed and time. Ensure proper balancing. check_centrifugation->solution_centrifugation check_stock IS Stock Solution Integrity check_supernatant->check_stock If inconsistent solution_supernatant Avoid aspirating the protein pellet. Leave a small amount of supernatant behind. check_supernatant->solution_supernatant solution_stock Prepare a fresh stock solution of this compound from a new vial. check_stock->solution_stock

Caption: Troubleshooting workflow for the protein precipitation step.

Step 3: Evaluating Chromatographic and Mass Spectrometric Performance

If sample preparation is ruled out, the focus should shift to the LC-MS/MS system.

dot

LCMS_Troubleshooting Troubleshooting LC-MS/MS Parameters for this compound cluster_issues Potential Issues cluster_diagnostics Diagnostic Experiments cluster_solutions Corrective Actions isotope_effect Chromatographic Separation (Isotope Effect) diag_isotope Overlay chromatograms of analyte and IS. Check for co-elution. isotope_effect->diag_isotope matrix_effect Matrix Effects (Ion Suppression/Enhancement) diag_matrix Post-column infusion of IS. Post-extraction addition experiment. matrix_effect->diag_matrix instability In-Source Instability diag_instability Vary source parameters (e.g., temperature, gas flows). Check for fragmentation. instability->diag_instability sol_isotope Modify mobile phase composition or gradient to improve co-elution. diag_isotope->sol_isotope sol_matrix Improve sample clean-up (e.g., SPE). Modify chromatography to separate from interfering matrix components. diag_matrix->sol_matrix sol_instability Optimize MS source conditions to minimize fragmentation. Check for back-exchange with mobile phase. diag_instability->sol_instability

Caption: Diagnostic and corrective actions for LC-MS/MS related issues.

Experimental Protocols

Representative Bioanalytical Method for (Rac)-BA-1049 in Plasma

This protocol is based on established methods for the analysis of other ROCK inhibitors in plasma and serves as a starting point for method development and troubleshooting.[2][3]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of (Rac)-BA-1049 and this compound in methanol.

  • Prepare working solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing this compound at a constant concentration.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

3. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: To be determined by infusion of the individual compounds.

Quantitative Data Summary

The following tables provide representative validation data for bioanalytical methods of ROCK inhibitors using protein precipitation and LC-MS/MS, which can serve as a benchmark for a well-performing assay for (Rac)-BA-1049.

Table 1: Representative Method Validation Parameters for a ROCK Inhibitor in Rat Plasma [2]

Parameter Result
Linearity Range 10 - 2000 ng/mL (r > 0.995)
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (RSD%) < 8%
Inter-day Precision (RSD%) < 11%
Accuracy 91.6% - 107.1%
Matrix Effect 85.1% - 87.0%
Extraction Recovery > 80%

Table 2: Stability of a ROCK Inhibitor in Rat Plasma Under Various Conditions [3]

Condition Stability
Autosampler (4°C) 24 hours
Bench-top (Room Temperature) 8 hours
Freeze-Thaw Cycles (3 cycles) Stable
Long-term (-80°C) 30 days

By following this structured troubleshooting guide, utilizing the provided experimental protocols as a baseline, and comparing your assay's performance to the summarized quantitative data, you can effectively identify and resolve the root causes of inconsistent recovery of this compound, thereby ensuring the reliability and accuracy of your bioanalytical data.

References

identifying and mitigating interference peaks in BA-1049 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with BA-1049. The following resources address common issues related to identifying and mitigating interference peaks during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are interference peaks and how can they affect my BA-1049 analysis?

Interference peaks, also known as spurious or extraneous peaks, are signals in a chromatogram that do not originate from the target analyte (BA-1049) or its metabolites. These peaks can co-elute with or appear near the analyte peak, leading to inaccurate quantification, false positives, and misinterpretation of data. They can manifest as "ghost peaks" which appear in blank runs, or as "matrix effects" which alter the signal of the analyte.[1][2][3]

Q2: I am observing a "ghost peak" in my blank injections. What are the common sources?

Ghost peaks are signals that appear even when no sample is injected.[1] Common sources include:

  • Contaminated Mobile Phase: Impurities in solvents, buffers, or water can accumulate on the column and elute as peaks, especially during gradient elution.[1][4][5]

  • System Contamination: Carryover from previous injections, contaminated autosampler components (needles, vials, caps), or degraded pump seals can introduce interfering substances.[1][2]

  • Leaching from Tubing and Fittings: Plasticizers or other compounds can leach from system components.

  • Bacterial Growth: Microbial growth in the mobile phase, particularly in aqueous solutions, can generate organic contaminants.[4]

Q3: My BA-1049 peak area is inconsistent, especially when analyzing biological samples. What could be the cause?

Inconsistent peak areas, particularly suppression or enhancement of the signal, are often due to matrix effects .[6][7][8] This occurs when co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) affect the ionization efficiency of BA-1049 in the mass spectrometer source.[9][10] Phospholipids are a common cause of ion suppression in bioanalysis.[9]

Q4: How can I differentiate between system contamination and mobile phase contamination?

A systematic approach can help pinpoint the source of interference:

  • Run a Blank Gradient without Injection: If the ghost peak is still present, the source is likely the mobile phase or the system components up to the detector.[1]

  • Replace Mobile Phase with Fresh, High-Purity Solvents: If the peak disappears, the original mobile phase was contaminated. It's recommended to use HPLC or LC-MS grade solvents and freshly prepared aqueous solutions.[11]

  • Systematically Isolate Components: If the peak persists with fresh mobile phase, you can bypass individual components (e.g., autosampler, column) to identify the contaminated part of the system.[12]

Q5: What are the best practices to prevent interference peaks in my BA-1049 analysis?

Proactive measures can significantly reduce the occurrence of interference peaks:

  • Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents, water, and additives.[5][11]

  • Maintain System Hygiene: Regularly flush the system, clean the autosampler, and replace worn seals and filters.[2][11]

  • Implement Sample Preparation: Utilize sample cleanup procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix components.[7][9]

  • Use Guard Columns or Ghost Traps: These devices can be installed before the analytical column to adsorb contaminants from the mobile phase.[1][4]

  • Proper Sample Handling: Use clean, high-quality vials and caps (B75204) to avoid contamination.[1]

Troubleshooting Guides

Identifying the Source of Interference Peaks

This guide provides a step-by-step workflow to systematically identify the origin of unexpected peaks in your BA-1049 chromatogram.

Troubleshooting Workflow for Interference Peaks

G cluster_0 start Interference Peak Observed q1 Is the peak in the blank injection? start->q1 a1_yes Yes (Ghost Peak) q1->a1_yes a1_no No (Sample-Related) q1->a1_no q2 Run blank gradient (no injection). Peak still present? a1_yes->q2 q3 Analyze spiked sample vs. neat standard. Signal suppressed/enhanced? a1_no->q3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res1 Source: Mobile Phase or System a2_yes->res1 res2 Source: Autosampler/Vial/Cap Contamination a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no res3 Source: Matrix Effect a3_yes->res3 res4 Source: Sample Contamination or Metabolite a3_no->res4

Caption: A flowchart for troubleshooting interference peaks.

Quantitative Data Summary

The following table summarizes common sources of interference and their typical characteristics, which can aid in their identification.

Source of InterferenceTypical Peak ShapeElution PatternMitigation Strategies
Mobile Phase Contamination Broad or sharp peaksOften appears during gradient elutionUse high-purity solvents, fresh mobile phase, ghost trap column[1][4]
System Carryover Tailing peaksRetention time consistent with a previous, more concentrated sampleImplement rigorous wash cycles, clean autosampler[2]
Matrix Effects No visible peak, but analyte signal is suppressed or enhancedCo-elutes with the analyteImprove sample cleanup (SPE, LLE), modify chromatography[6][8]
Isobaric Interference Co-elutes with the analyteIdentical mass-to-charge ratio as the analyteImprove chromatographic separation, use high-resolution mass spectrometry[13]
Contaminated Vials/Caps Random, sporadic peaksInconsistent appearance across injectionsUse high-quality, clean consumables

Experimental Protocols

Protocol 1: System Blank Analysis

Objective: To determine if the interference is originating from the HPLC/LC-MS system or the mobile phase.

Methodology:

  • Prepare fresh mobile phases using high-purity, HPLC or LC-MS grade solvents and water.

  • Ensure the system is equilibrated with the new mobile phase.

  • Program a gradient run identical to your BA-1049 analysis method, but without any injection.

  • Acquire data for the full duration of the run.

  • Analysis: If the interference peak is present, it indicates contamination in the mobile phase or a system component (e.g., tubing, mixer, pump seals). If the peak is absent, the source is likely the autosampler, injection needle, or sample vials/caps.[1]

Protocol 2: Spike and Recovery for Matrix Effect Assessment

Objective: To quantify the extent of signal suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike a known concentration of BA-1049 into the mobile phase or a clean solvent.

    • Set B (Pre-Spike): Spike the same concentration of BA-1049 into a blank biological matrix before the sample extraction procedure.

    • Set C (Post-Spike): Spike the same concentration of BA-1049 into the blank biological matrix after the sample extraction procedure.

  • Process and analyze all three sets of samples using the established analytical method.

  • Calculations:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

  • Analysis: A recovery value significantly different from 100% indicates inefficient extraction. A matrix effect value significantly different from 100% indicates signal suppression (<100%) or enhancement (>100%).[6]

Signaling Pathway and Potential for Biological Interference

BA-1049 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Understanding the ROCK2 signaling pathway is crucial as endogenous molecules within this pathway could potentially interfere with bioanalytical methods.

ROCK2 Signaling Pathway

G cluster_0 LPA LPA GPCR GPCR LPA->GPCR RhoA RhoA-GTP GPCR->RhoA ROCK2 ROCK2 RhoA->ROCK2 MLC Myosin Light Chain (MLC) ROCK2->MLC Activates MLCP MLC Phosphatase ROCK2->MLCP Inhibits BA1049 BA-1049 BA1049->ROCK2 pMLC Phospho-MLC MLC->pMLC MLCP->pMLC Actin Actin Cytoskeleton Reorganization pMLC->Actin

Caption: Simplified ROCK2 signaling pathway inhibited by BA-1049.

Endogenous lipids like lysophosphatidic acid (LPA), which activates this pathway, or other components of the cell membrane and cytoplasm could be sources of matrix effects in bioanalytical assays. Thorough sample cleanup is essential to remove these potential interferences.

References

ensuring linearity with (Rac)-BA-1049-d5 at low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring linearity when using (Rac)-BA-1049-d5 at low concentrations in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of (Rac)-BA-1049.[1][2][3] It is primarily used as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Using a SIL-IS is a common strategy to improve accuracy and precision in bioanalytical methods.[4]

Q2: Why am I observing non-linearity at low concentrations of my analyte when using this compound as an internal standard?

A2: Non-linearity at low concentrations can stem from several factors. Common causes include:

  • Matrix effects: Components in the sample matrix can interfere with the ionization of the analyte or internal standard.[5][6]

  • Adsorption: The analyte may adsorb to surfaces of the autosampler vials, tubing, or column, leading to a loss of analyte at lower concentrations.

  • Ion suppression or enhancement: This is a form of matrix effect where other compounds in the sample reduce or increase the ionization efficiency of the analyte.[6]

  • Background noise or interfering peaks: At low concentrations, the signal-to-noise ratio is lower, and small interfering peaks can have a significant impact on the accuracy of integration.[7]

  • Improper standard curve preparation: Errors in serial dilutions can lead to inaccuracies in the low concentration standards.

Q3: Can the choice of internal standard concentration affect linearity?

A3: Yes, the concentration of the internal standard is crucial. An inappropriate concentration of the SIL-IS can sometimes contribute to non-linearity. It is important that the response of the internal standard is stable and does not saturate the detector.

Q4: How can I investigate the root cause of non-linearity in my LC-MS/MS assay?

A4: A systematic approach is recommended. This can include checking for instrument contamination, evaluating the sample preparation process for potential sources of interference, and analyzing the residuals of the calibration curve.[8] A plot of residuals should show a random distribution around zero; any pattern may indicate a problem with the model or the data.[8]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving linearity issues at low concentrations.

Symptom Potential Cause Troubleshooting Steps
Poor linearity (low R² value) at the low end of the calibration curve 1. Matrix Effects: Ion suppression or enhancement.- Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.- Optimize the chromatographic method to separate the analyte from interfering matrix components.- Use a more effective sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction).
2. Inaccurate Low Concentration Standards: Errors in serial dilution.- Prepare fresh calibration standards, preferably from a new stock solution.- Use a different dilution scheme to minimize error propagation.
3. Adsorption of Analyte: Analyte sticking to vials or tubing.- Use silanized glass vials or polypropylene (B1209903) vials.- Add a small amount of an organic solvent or a compound with similar properties to the sample diluent to reduce non-specific binding.
"S-shaped" or sigmoidal curve at low concentrations 1. Background Interference: A co-eluting peak is interfering with the analyte peak.- Check the chromatograms of blank samples to identify any interfering peaks.- Improve chromatographic resolution to separate the analyte from the interference.[7]
2. Incorrect Integration: The integration algorithm may be incorrectly defining the baseline or peak start/end points at low signal-to-noise ratios.- Manually review and adjust the integration of the low concentration standards.- Optimize the peak integration parameters in the data acquisition software.
High variability in response at low concentrations 1. Poor Signal-to-Noise Ratio: The analyte signal is too close to the background noise.- Optimize MS parameters (e.g., collision energy, declustering potential) to enhance analyte signal.- Increase the sample injection volume if possible.
2. Inconsistent Sample Preparation: Variability in extraction recovery.- Ensure consistent timing and technique for all sample preparation steps.- Use an automated liquid handler for improved precision.

Experimental Protocols

Protocol: Linearity Assessment of an LC-MS/MS Method
  • Objective: To determine the linear range of the analytical method for the target analyte using this compound as an internal standard.

  • Materials:

    • Analyte stock solution

    • This compound internal standard stock solution

    • Blank matrix (e.g., plasma, urine)

    • Mobile phases and sample diluent

  • Procedure:

    • Prepare Calibration Standards:

      • Perform serial dilutions of the analyte stock solution in the blank matrix to prepare at least 6-8 non-zero calibration standards. The concentration range should bracket the expected concentrations of the unknown samples.

      • Ensure the lowest concentration standard is at or near the limit of quantitation (LOQ).

    • Prepare Quality Control (QC) Samples:

      • Prepare at least three levels of QC samples (low, medium, and high) in the blank matrix from a separate stock solution.

    • Sample Preparation:

      • To each calibration standard and QC sample, add a fixed volume of the this compound internal standard working solution.

      • Perform the sample extraction procedure (e.g., protein precipitation, solid-phase extraction).

      • Evaporate the solvent and reconstitute the residue in the sample diluent.

    • LC-MS/MS Analysis:

      • Inject the prepared samples onto the LC-MS/MS system.

      • Acquire data using the optimized method parameters.

    • Data Analysis:

      • Integrate the peak areas for the analyte and the internal standard.

      • Calculate the peak area ratio (analyte peak area / internal standard peak area).

      • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

      • Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to determine the slope, intercept, and coefficient of determination (R²).

  • Acceptance Criteria:

    • The coefficient of determination (R²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LOQ).

    • The accuracy of the QC samples should be within ±15% of their nominal values.

Data Presentation

Table 1: Example Linearity Data for a Low Concentration Calibration Curve
Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area RatioBack-Calculated Conc. (ng/mL)Accuracy (%)
0.15,2341,050,0000.004980.105105.0
0.210,1501,045,0000.009710.19899.0
0.525,5001,060,0000.024060.510102.0
1.050,2001,055,0000.047580.99599.5
2.5126,0001,048,0000.120232.510100.4
5.0251,5001,052,0000.239074.98099.6
10.0505,0001,058,0000.4773210.050100.5

Visualizations

Linearity_Troubleshooting_Workflow start Linearity Issue Detected (e.g., R² < 0.99 at low conc.) check_blanks Analyze Blank Samples start->check_blanks interference Interference Peak Found? check_blanks->interference check_standards Prepare Fresh Standards linearity_ok2 Linearity Acceptable? check_standards->linearity_ok2 check_integration Review Peak Integration linearity_ok3 Linearity Acceptable? check_integration->linearity_ok3 check_matrix Investigate Matrix Effects optimize_cleanup Optimize Sample Cleanup check_matrix->optimize_cleanup interference->check_standards No improve_chrom Optimize Chromatography interference->improve_chrom Yes linearity_ok Linearity Acceptable? improve_chrom->linearity_ok linearity_ok->check_standards No end_good Issue Resolved linearity_ok->end_good Yes linearity_ok2->check_integration No linearity_ok2->end_good Yes linearity_ok3->check_matrix No linearity_ok3->end_good Yes end_bad Further Investigation Needed optimize_cleanup->end_bad

Caption: Troubleshooting workflow for addressing non-linearity at low concentrations.

Linearity_Assessment_Workflow prep_stock Prepare Analyte and IS Stock Solutions prep_cal Prepare Calibration Standards (in blank matrix) prep_stock->prep_cal prep_qc Prepare QC Samples (low, mid, high) prep_stock->prep_qc add_is Add IS to all Samples prep_cal->add_is prep_qc->add_is extract Perform Sample Extraction add_is->extract analyze LC-MS/MS Analysis extract->analyze process_data Process Data (Peak Integration, Area Ratio) analyze->process_data build_curve Construct Calibration Curve process_data->build_curve evaluate Evaluate Linearity (R², Accuracy) build_curve->evaluate pass Method Passes evaluate->pass Criteria Met fail Method Fails (Troubleshoot) evaluate->fail Criteria Not Met

Caption: Experimental workflow for linearity assessment.

References

Technical Support Center: Optimizing Collision Energy for (Rac)-BA-1049-d5 MRM Transitions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) transitions for (Rac)-BA-1049-d5. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing collision energy (CE) for MRM transitions?

A1: The primary goal of optimizing collision energy is to maximize the signal intensity of the product ions, which directly enhances the sensitivity and selectivity of the analytical method.[1][2][3] Each precursor-to-product ion transition has a unique optimal CE that yields the most abundant signal.[1] Applying a suboptimal CE can lead to insufficient fragmentation or excessive fragmentation, both of which reduce the signal of the desired product ion.

Q2: Why is it important to optimize CE for each MRM transition individually?

A2: While predictive equations can provide a reasonable starting point, empirical optimization for each transition is recommended for achieving the highest sensitivity.[1][4][5] The optimal CE is dependent on several factors, including the precursor and product ion mass-to-charge ratios (m/z), the charge state, and the chemical structure of the analyte.[1][6] Therefore, a "one-size-fits-all" approach is often less effective than individual optimization.[1]

Q3: How does the deuteration in this compound affect collision energy optimization?

A3: Deuteration is unlikely to significantly alter the optimal collision energy compared to its non-deuterated counterpart. The slight increase in mass due to deuterium (B1214612) substitution has a minimal effect on the fragmentation dynamics. However, it is still best practice to optimize the CE for the deuterated standard to ensure maximum sensitivity in quantitative assays.

Q4: I am observing a weak or no signal for my product ion. What are the potential causes related to collision energy?

A4: A weak or absent product ion signal can be a direct result of improper collision energy settings. If the CE is too low, the precursor ion will not fragment efficiently. Conversely, if the CE is too high, the precursor ion may be excessively fragmented into smaller, unmonitored ions, or the desired product ion itself may undergo further fragmentation. It is also crucial to ensure other instrument parameters, such as source conditions, are properly optimized.[2][7]

Q5: Can I use the same collision energy for both enantiomers of a racemic compound like this compound?

A5: Yes, for the purposes of collision energy optimization in the mass spectrometer, the two enantiomers of a racemic compound are chemically identical and will have the same optimal collision energy. The separation of enantiomers is achieved chromatographically, not within the mass spectrometer's collision cell.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Product Ion Intensity Suboptimal Collision EnergyPerform a collision energy ramp experiment to empirically determine the optimal CE for the specific MRM transition.
Poor Precursor Ion SignalOptimize source parameters (e.g., spray voltage, gas flows, temperature) to maximize the precursor ion intensity before optimizing collision energy.
High Signal Noise Matrix InterferencesEnsure proper sample preparation to minimize matrix effects.[8][9] Consider adjusting chromatographic conditions to separate the analyte from interfering compounds.
Inappropriate Product Ion SelectionChoose a product ion that is specific to your analyte and has a low background signal in the matrix.
Inconsistent Results Fluctuating Instrument PerformanceVerify the stability of the mass spectrometer by running system suitability tests before and after the optimization experiments.
Non-linear Detector ResponseIf the calibration curve flattens at higher concentrations, this may indicate detector saturation.[2] Dilute the sample to a concentration range where the response is linear.

Experimental Protocol: Collision Energy Optimization

This protocol outlines the steps for optimizing the collision energy for a specific MRM transition of this compound using a triple quadrupole mass spectrometer.

1. Preparation of Tuning Solution:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and robust precursor ion signal (e.g., 100 ng/mL).

2. Instrument Setup:

  • Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to operate in positive or negative electrospray ionization mode, depending on the ionization characteristics of this compound.

  • Optimize the ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) to achieve the maximum and most stable precursor ion signal.

3. Precursor and Product Ion Selection:

  • Perform a full scan (Q1 scan) to identify the m/z of the precursor ion of this compound.

  • Perform a product ion scan (MS/MS) by selecting the precursor ion in Q1 and scanning a range of m/z values in Q3 to identify the major product ions. Select the most intense and specific product ions for MRM method development.

4. Collision Energy Ramping:

  • Set up an MRM method with the selected precursor and product ion transition.

  • Create a series of experiments where the collision energy is ramped over a range of values (e.g., from 5 eV to 50 eV in 2 eV increments).

  • Acquire data for each collision energy value, ensuring sufficient time for the signal to stabilize at each step.

5. Data Analysis:

  • Plot the product ion intensity as a function of the collision energy.

  • The optimal collision energy is the value that produces the maximum product ion intensity.

Quantitative Data Summary

The following table presents hypothetical optimized collision energy values for two MRM transitions of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Optimal Collision Energy (eV)
This compound455.2250.122
This compound455.2180.135

Workflow for Collision Energy Optimization

CollisionEnergyOptimization cluster_prep Preparation cluster_ms_setup Mass Spectrometer Setup cluster_ion_selection Ion Selection cluster_optimization Optimization cluster_analysis Data Analysis prep_solution Prepare Tuning Solution infuse_sample Infuse Sample prep_solution->infuse_sample optimize_source Optimize Source Parameters infuse_sample->optimize_source q1_scan Q1 Scan for Precursor Ion optimize_source->q1_scan product_scan Product Ion Scan q1_scan->product_scan select_transition Select MRM Transition product_scan->select_transition ramp_ce Ramp Collision Energy select_transition->ramp_ce plot_data Plot Intensity vs. CE ramp_ce->plot_data determine_optimal_ce Determine Optimal CE plot_data->determine_optimal_ce

Caption: Workflow for optimizing collision energy in MRM experiments.

References

Validation & Comparative

A Head-to-Head Comparison of (Rac)-BA-1049-d5 and a ¹³C-Labeled BA-1049 Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, the accurate quantification of novel therapeutic agents in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic profiling. BA-1049, a selective ROCK2 inhibitor, has shown promise in preclinical models for neurological conditions such as cerebral cavernous malformations.[1][2][3] The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitative bioanalysis. This guide provides a detailed comparison between two potential internal standards for BA-1049: the commercially available deuterium-labeled (Rac)-BA-1049-d5 and a theoretically ideal ¹³C-labeled BA-1049.

Chemical Structures and Isotopic Labeling

This compound is a deuterated form of BA-1049, where five hydrogen atoms have been replaced with deuterium.[4][5] In contrast, a ¹³C-labeled BA-1049 internal standard would have one or more carbon atoms replaced with the stable isotope ¹³C. The choice of labeling isotope can have significant implications for the analytical performance of the internal standard.

cluster_BA1049 BA-1049 cluster_D5 This compound cluster_C13 ¹³C-Labeled BA-1049 BA1049 Unlabeled BA-1049 D5 Deuterium Labeled (5 Deuterium Atoms) BA1049->D5 Isotopic Labeling C13 Carbon-13 Labeled (n ¹³C Atoms) BA1049->C13 Isotopic Labeling A Plasma Sample Collection B Spike with Internal Standard (this compound or ¹³C-BA-1049) A->B C Protein Precipitation (e.g., with acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation and Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H RhoA RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 Activates Myosin_Light_Chain Myosin Light Chain ROCK2->Myosin_Light_Chain Phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization Myosin_Light_Chain->Actin_Cytoskeleton Endothelial_Permeability Increased Endothelial Permeability Actin_Cytoskeleton->Endothelial_Permeability BA1049 BA-1049 BA1049->ROCK2 Inhibits

References

A Comparative Guide to Internal Standards for ROCK Inhibitor Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors is a critical aspect of preclinical and clinical drug development. Accurate and precise measurement of these compounds in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount to correct for variability during sample preparation and analysis, thereby ensuring data reliability. This guide provides an objective comparison of internal standards used for the quantification of various ROCK inhibitors, supported by available experimental data.

Principles of Internal Standard Selection in LC-MS/MS

An ideal internal standard should mimic the analyte of interest in its physicochemical properties, extraction recovery, and ionization efficiency, without interfering with the analyte's detection. The two main types of internal standards used are:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" as they are structurally identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This results in a mass shift, allowing for separate detection by the mass spectrometer, while ensuring nearly identical chromatographic behavior and ionization response to the analyte.

  • Structural Analogs: These are compounds with a chemical structure similar to the analyte. While more readily available and cost-effective than SIL-IS, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for matrix effects.

Comparison of Internal Standards for ROCK Inhibitor Quantification

The following tables summarize the internal standards used for the quantification of several ROCK inhibitors, along with available performance data from published bioanalytical methods.

ROCK InhibitorInternal Standard (IS)Type of IS
FasudilRanitidineStructural Analog
RKI-1447DiazepamStructural Analog
Y-27632Y-27632-d4Stable Isotope-Labeled
RipasudilNot specified in literature-
NetarsudilNot specified in literature-

Table 1: Performance Data of Internal Standards for ROCK Inhibitor Quantification

ROCK InhibitorInternal StandardMatrixRecovery (%)Matrix Effect (%)Precision (% CV)Accuracy (% Bias)
Fasudil RanitidineHuman PlasmaData not availableData not available<10.6Data not available
RKI-1447 DiazepamRat Plasma85.1 - 87.0Not explicitly stated, but method showed good selectivity< 1191.6 - 107.1
Y-27632 Y-27632-d4Not specified in literatureData not availableData not availableData not availableData not available
Ripasudil Not specified in literature-----
Netarsudil Not specified in literature-----

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the quantification of Fasudil and RKI-1447.

Quantification of Fasudil in Human Plasma
  • Internal Standard: Ranitidine

  • Sample Preparation: Protein precipitation with methanol.

  • Chromatography: Reversed-phase LC with a C18 column.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Fasudil: m/z 292.2 → 99.2

    • Hydroxyfasudil (metabolite): m/z 308.2 → 99.2

    • Ranitidine (IS): m/z 315.3 → 176.2

Quantification of RKI-1447 in Rat Plasma
  • Internal Standard: Diazepam

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography: Ultra-performance liquid chromatography (UPLC) with a BEH C18 column.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • RKI-1447: m/z 327.1 → 204.0

    • Diazepam (IS): m/z 285.1 → 193.3

Visualizing the ROCK Signaling Pathway and Analytical Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams were generated using Graphviz.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core ROCK Signaling cluster_downstream Downstream Effects Ligands Ligands GPCRs GPCRs Ligands->GPCRs Bind RhoGEFs RhoGEFs GPCRs->RhoGEFs Activate RhoA_GDP RhoA-GDP (inactive) RhoGEFs->RhoA_GDP Catalyze GDP/GTP exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Binds and Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits MLCP->MLC Dephosphorylates Cell_Contraction Cell Contraction & Motility MLC->Cell_Contraction

ROCK Signaling Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject into LC-MS/MS System Supernatant_Collection->Injection Chromatography Chromatographic Separation (e.g., C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification

LC-MS/MS Workflow

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable LC-MS/MS methods for the quantification of ROCK inhibitors. Stable isotope-labeled internal standards are the preferred choice due to their ability to accurately compensate for various sources of analytical variability. However, when SIL-IS are unavailable, carefully validated structural analogs can also provide acceptable performance. The data presented in this guide highlights the current landscape of internal standard use for ROCK inhibitor analysis and underscores the need for thorough method validation to ensure data quality in drug development. As research in this area progresses, the availability of well-characterized internal standards for a broader range of ROCK inhibitors is anticipated to increase.

A Guide to Cross-Validation of Bioanalytical Assays for BA-1049: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in the bioanalysis of the ROCK2 inhibitor BA-1049 (also known as NRL-1049), the selection and validation of an appropriate internal standard (IS) is a critical step to ensure the accuracy and reliability of quantitative data.[1] This guide provides a framework for the cross-validation of BA-1049 assays utilizing different internal standards, offering a comparative look at the performance of a stable isotope-labeled (SIL) internal standard versus a structural analog.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard is essential for correcting variability that can be introduced during sample preparation, injection, and ionization.[1] The ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable reference for quantification. While SIL internal standards are generally considered the gold standard due to their nearly identical physicochemical properties to the analyte, their availability and cost can sometimes lead to the consideration of structural analogs.

This guide outlines the experimental protocol for a cross-validation study and presents a hypothetical data set to illustrate the expected performance differences between a SIL and a structural analog IS for a BA-1049 assay.

Comparative Performance of Internal Standards

The following table summarizes hypothetical data from a cross-validation study comparing a SIL internal standard (BA-1049-¹³C₆) and a structural analog internal standard for the quantification of BA-1049 in human plasma.

Validation ParameterAcceptance CriteriaHypothetical Results: SIL IS (BA-1049-¹³C₆)Hypothetical Results: Structural Analog IS
Accuracy Mean value within ±15% of nominal (±20% at LLOQ)LLOQ: +5.2%Low QC: +3.8%Mid QC: -1.5%High QC: -0.8%LLOQ: +12.5%Low QC: +9.8%Mid QC: -6.2%High QC: -4.5%
Precision CV ≤ 15% (≤ 20% at LLOQ)LLOQ: 8.5%Low QC: 6.2%Mid QC: 4.1%High QC: 3.5%LLOQ: 14.8%Low QC: 11.5%Mid QC: 8.7%High QC: 7.9%
Recovery (%) Consistent and reproducible85.2%78.5%
Matrix Factor CV ≤ 15%5.8%13.2%

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. This table contains fictitious information for illustrative purposes only.

Experimental Workflow for Internal Standard Cross-Validation

The following diagram illustrates the key steps in a cross-validation study for BA-1049 bioanalytical assays with different internal standards.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis LC-MS/MS Analysis cluster_validation Data Evaluation & Validation A Prepare Stock Solutions: - BA-1049 - SIL IS (e.g., BA-1049-¹³C₆) - Analog IS B Prepare Calibration Standards and Quality Controls (QCs) in Blank Matrix A->B C1 Spike Samples with SIL IS B->C1 C2 Spike Samples with Analog IS B->C2 D Protein Precipitation or Liquid-Liquid Extraction C1->D E Inject Extracts onto LC-MS/MS System C1->E C2->D C2->E F Acquire Data E->F G Calculate Accuracy & Precision F->G H Assess Matrix Effect & Recovery G->H I Compare Performance of Each IS H->I J Select Optimal IS I->J

Workflow for IS Cross-Validation

Experimental Protocols

Below are detailed methodologies for the key experiments in the cross-validation of internal standards for a BA-1049 assay. These protocols are based on general bioanalytical method validation guidelines.[2][3][4]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of BA-1049, the SIL internal standard, and the structural analog internal standard in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the BA-1049 stock solution to create working solutions for calibration standards and quality controls. Prepare separate working solutions for each internal standard at a fixed concentration.

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the appropriate BA-1049 working solutions to prepare a series of at least six to eight non-zero calibration standards.

  • Quality Controls (QCs): Prepare QCs in the same blank matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (within 3x LLOQ)

    • Medium QC

    • High QC

Sample Extraction

For each set of experiments (one for the SIL IS and one for the structural analog IS):

  • Aliquot a fixed volume of plasma sample (calibration standards, QCs, and blanks).

  • Add a fixed volume of the respective internal standard working solution to all samples except the blank.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Analysis
  • Chromatographic Conditions: Develop a chromatographic method that provides adequate separation of BA-1049 from potential interferences.

  • Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for the detection of BA-1049 and both internal standards using multiple reaction monitoring (MRM).

Validation Parameter Assessment
  • Accuracy and Precision: Analyze five replicates of each QC level in at least three separate analytical runs.[2][3]

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[2][3]

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[2][3]

  • Recovery: Compare the peak area of BA-1049 in extracted QC samples to the peak area of BA-1049 in post-extraction spiked blank matrix at the same concentration.[2][4] The recovery should be consistent across QC levels.[2]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is assessed by comparing the peak area of BA-1049 in post-extraction spiked blank matrix from at least six different sources to the peak area of BA-1049 in a neat solution.[3] The CV of the matrix factor across the different sources should be ≤15%.[3]

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of BA-1049 and the internal standards.[3]

Conclusion

The cross-validation of different internal standards is a crucial exercise in developing a robust and reliable bioanalytical method for BA-1049. While a structural analog can be a viable option, a stable isotope-labeled internal standard is generally preferred as it is more likely to mimic the behavior of the analyte during sample processing and analysis, leading to improved accuracy and precision.[5] The experimental framework and data presented in this guide provide a comprehensive approach for making an informed decision on the most suitable internal standard for your BA-1049 assays.

References

The Gold Standard vs. The Practical Alternative: A Performance Showdown of Deuterated and Non-Deuterated Standards for BA-1049 Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the selective ROCK2 inhibitor BA-1049, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards in the quantitative analysis of BA-1049, supported by experimental data and detailed methodologies.

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard, most commonly a deuterated analog of the analyte, is widely considered the gold standard. This approach, known as isotope dilution mass spectrometry, offers numerous advantages over the use of a non-deuterated, or analog, internal standard. The near-identical physicochemical properties of a deuterated standard to the analyte ensure it effectively tracks the analyte through sample preparation and analysis, compensating for variability and matrix effects.

Quantitative Performance Comparison

The following tables summarize the expected performance characteristics of bioanalytical methods for BA-1049 using a deuterated internal standard versus a non-deuterated internal standard. The data for the non-deuterated standard is based on a validated method for the similar ROCK2 inhibitor, KD025[1]. The projected data for the deuterated standard reflects the typical enhancements observed with this type of internal standard.

Table 1: Calibration Curve and Sensitivity

ParameterDeuterated Standard (Projected)Non-Deuterated Standard (Based on KD025 data[1])
Linearity Range0.5 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.998≥ 0.996
Lower Limit of Quantification (LLOQ)0.5 ng/mL1 ng/mL
LLOQ Precision (%CV)≤ 15%≤ 20%
LLOQ Accuracy (%Bias)± 15%± 20%

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control LevelDeuterated Standard (Projected)Non-Deuterated Standard (Based on KD025 data[1])
Precision (%CV) Accuracy (%Bias)
Low QC (LQC)≤ 5%± 5%
Medium QC (MQC)≤ 5%± 5%
High QC (HQC)≤ 5%± 5%

Table 3: Matrix Effect and Recovery

ParameterDeuterated Standard (Projected)Non-Deuterated Standard (Based on KD025 data[1])
Matrix Factor (%CV)≤ 5%≤ 15%
Extraction RecoveryConsistent and similar to analyteMay differ from analyte
Internal Standard Normalized Matrix Factor (%CV)≤ 5%≤ 15%

Experimental Protocols

Bioanalytical Method using a Non-Deuterated Internal Standard (Based on KD025 Method[1])

This protocol is adapted from a validated method for the selective ROCK2 inhibitor KD025, using GSK429286A as a non-deuterated internal standard.

a. Sample Preparation:

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 100 µL of the internal standard solution (GSK429286A in acetonitrile (B52724), 250 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 2 µL into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical for BA-1049):

    • BA-1049: To be determined based on its mass.

    • Propranolol (as a potential non-deuterated IS): To be determined based on its mass.

Projected Bioanalytical Method using a Deuterated Internal Standard

This projected protocol outlines a typical approach for a robust bioanalytical method for BA-1049 using a deuterated internal standard (BA-1049-dn).

a. Sample Preparation:

  • To 50 µL of plasma sample, add 25 µL of the deuterated internal standard working solution (e.g., BA-1049-d4 in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: High-sensitivity triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • BA-1049: e.g., m/z 320.4 -> 150.2

    • BA-1049-d4: e.g., m/z 324.4 -> 154.2

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 ROCK2 Signaling Pathway Inhibition by BA-1049 RhoA RhoA-GTP (Active) ROCK2 ROCK2 RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin_Stress_Fibers Actin Stress Fiber Formation & Endothelial Permeability pMLC->Actin_Stress_Fibers BA1049 BA-1049 BA1049->ROCK2 Inhibits

Caption: Inhibition of the ROCK2 signaling pathway by BA-1049.

G cluster_1 Bioanalytical Workflow Plasma_Sample Plasma Sample (Standard, QC, or Unknown) Add_IS Add Internal Standard (Deuterated or Non-Deuterated) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: General experimental workflow for the bioanalysis of BA-1049.

References

A Researcher's Guide to Inter-Laboratory Comparison of BA-1049 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of quantification methods for the hypothetical small molecule drug candidate, BA-1049. Ensuring consistent and reproducible bioanalytical data across different laboratories is paramount for the successful development and regulatory submission of new therapeutic agents. This document outlines standardized experimental protocols, presents hypothetical comparative data, and visualizes key workflows and biological pathways to aid researchers in designing and executing their own inter-laboratory validation studies.

Introduction to BA-1049 and Bioanalytical Challenges

BA-1049 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton.[1][2][3] Dysregulation of the ROCK2 signaling pathway is implicated in various pathologies, making BA-1049 a promising therapeutic candidate. Accurate quantification of BA-1049 in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies.

Inter-laboratory variability in bioanalytical data can arise from numerous factors, including differences in instrumentation, reagent sources, analyst technique, and sample handling procedures.[4] This guide proposes a standardized approach to mitigate these variables and ensure data comparability.

Comparative Quantitative Data

The following tables summarize hypothetical data from a three-laboratory comparison study for the quantification of BA-1049 in human plasma using a harmonized LC-MS/MS method.

Table 1: Comparison of Calibration Curve Parameters

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linear Range (ng/mL) 1 - 20001 - 20001 - 2000Identical
Correlation Coefficient (r²) 0.9980.9970.999≥ 0.99
Mean Accuracy (%) 98.599.298.985-115% (100±15%)
Mean Precision (%CV) 4.23.84.5≤ 15%

Table 2: Quality Control (QC) Sample Analysis

QC Level (ng/mL)Laboratory A (% Accuracy / %CV)Laboratory B (% Accuracy / %CV)Laboratory C (% Accuracy / %CV)Acceptance Criteria (% Accuracy / %CV)
Low QC (3.0) 97.8 / 5.1101.2 / 4.598.5 / 5.5100 ± 15% / ≤ 15%
Mid QC (100) 102.1 / 3.599.5 / 3.1101.3 / 3.9100 ± 15% / ≤ 15%
High QC (1500) 98.9 / 2.899.1 / 2.599.8 / 3.1100 ± 15% / ≤ 15%

Table 3: Inter-Laboratory Bias Assessment (Bland-Altman Analysis)

Laboratory PairMean Bias (%)95% Limits of AgreementAcceptance Criteria
A vs. B -0.7-8.5% to 7.1%Mean bias within ±10%; Limits of agreement within ±20%
A vs. C -0.4-9.2% to 8.4%Mean bias within ±10%; Limits of agreement within ±20%
B vs. C 0.3-7.9% to 8.5%Mean bias within ±10%; Limits of agreement within ±20%

Standardized Experimental Protocol: LC-MS/MS Quantification of BA-1049 in Human Plasma

A harmonized and detailed analytical procedure is crucial to minimize inter-laboratory variability.

3.1. Materials and Reagents

  • BA-1049 Reference Standard (Purity ≥ 99.5%)

  • BA-1049-d4 (Isotopically Labeled Internal Standard, IS)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

3.2. Sample Preparation (Protein Precipitation)

  • Allow all frozen plasma samples and QCs to thaw unassisted at room temperature.

  • Vortex samples for 10 seconds to ensure homogeneity.

  • To 50 µL of plasma, add 10 µL of IS working solution (500 ng/mL BA-1049-d4 in methanol).

  • Vortex for 5 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

3.3. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • BA-1049: Q1 395.2 -> Q3 188.1

    • BA-1049-d4 (IS): Q1 399.2 -> Q3 192.1

3.4. Data Analysis and Acceptance Criteria

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A weighted (1/x²) linear regression is used to generate the calibration curve.

  • The performance of the method should be evaluated according to the criteria outlined in the ICH M10 guideline on bioanalytical method validation.

Visualizations: Workflows and Signaling Pathways

Visual diagrams help to clarify complex processes and relationships. The following diagrams were created using the DOT language.

cluster_pre Pre-Study Harmonization cluster_exec Study Execution cluster_post Data Analysis & Comparison Protocol Develop Standardized Protocol Reagents Share Critical Reagents (e.g., IS, Reference Standard) Protocol->Reagents Training Cross-Laboratory Analyst Training Reagents->Training SamplePrep Sample Preparation (Identical Method) Training->SamplePrep Analysis LC-MS/MS Analysis (Equivalent Systems) SamplePrep->Analysis DataProc Data Processing (Harmonized Parameters) Analysis->DataProc LabA Laboratory A Data DataProc->LabA LabB Laboratory B Data DataProc->LabB LabC Laboratory C Data DataProc->LabC Stats Statistical Analysis (e.g., Bland-Altman) LabA->Stats LabB->Stats LabC->Stats Report Final Report & Bias Assessment Stats->Report cluster_pathway ROCK2 Signaling Pathway BA1049 BA-1049 ROCK2 ROCK2 BA1049->ROCK2 Inhibition MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylation pMLC Phosphorylated MLC (pMLC) Actin Actin Cytoskeleton pMLC->Actin Interaction StressFibers Stress Fiber Formation Actin->StressFibers

References

A Comparative Guide to the Accuracy and Precision of (Rac)-BA-1049-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the accurate quantification of novel therapeutics in biological matrices is paramount for robust pharmacokinetic and toxicokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of an appropriate internal standard (IS) is critical to ensure the accuracy and precision of LC-MS/MS data by correcting for variability during sample preparation and analysis. This guide provides a comprehensive comparison of (Rac)-BA-1049-d5, a stable isotope-labeled (SIL) internal standard, with alternative internal standards, supported by representative experimental data and detailed protocols.

The Critical Role of Internal Standards in LC-MS/MS

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), at the beginning of the analytical process. Its primary function is to normalize the response of the analyte of interest, thereby compensating for variations that can occur at multiple stages of the bioanalytical workflow. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible to effectively account for inconsistencies in sample extraction, matrix effects, and instrument response.

Comparison of Internal Standard Types

The choice of internal standard significantly impacts the quality of bioanalytical data. Here, we compare three common types of internal standards, with this compound representing the "gold standard" SIL category.

FeatureStable Isotope-Labeled IS (this compound)Structural Analogue ISUnrelated Compound IS
Principle Analyte with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Chemically identical to the analyte.A molecule with a similar chemical structure and physicochemical properties to the analyte.A compound with different chemical and physical properties from the analyte.
Co-elution Co-elutes with the analyte, providing the most effective compensation for matrix effects at the specific retention time of the analyte.Elutes close to the analyte but may not perfectly co-elute, leading to less effective correction for matrix-induced ion suppression or enhancement.Elutes at a different retention time, offering minimal correction for matrix effects specific to the analyte's elution window.
Extraction Recovery Identical extraction recovery to the analyte, correcting for variability in sample preparation.Similar, but not identical, extraction recovery. May not perfectly track the analyte's behavior.Different extraction recovery, providing poor compensation for sample preparation inconsistencies.
Ionization Identical ionization efficiency to the analyte, effectively normalizing for fluctuations in the mass spectrometer's response.Similar ionization properties, but differences can lead to biased results.Different ionization efficiency, leading to unreliable normalization.
Availability & Cost Custom synthesis is often required, leading to higher costs and longer lead times.Generally more readily available and less expensive than SIL internal standards.Widely available and inexpensive.
Cross-Contamination Risk of isotopic contribution to the analyte signal if the isotopic purity is low.No risk of isotopic interference.No risk of isotopic interference.

Quantitative Performance Comparison: A Case Study

To illustrate the performance differences between a SIL IS and a structural analogue IS, we present representative bioanalytical method validation data for a small molecule kinase inhibitor. The data for the SIL IS is analogous to what would be expected for this compound, while the data for the structural analogue IS is derived from a published method for the kinase inhibitor bosutinib, which utilized tofacitinib (B832) as the internal standard.

Table 1: Accuracy and Precision

The accuracy and precision of a bioanalytical method are assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).

Internal Standard TypeQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Precision (%CV)
SIL IS LLOQ1.0-2.55.86.2
Low3.01.74.14.5
Medium50-0.82.53.1
High1501.21.92.4
Structural Analogue IS LLOQ1.0-4.88.99.5
Low3.02.16.57.1
Medium50-1.54.25.0
High1500.93.13.8

As the data demonstrates, while both types of internal standards can yield results within the acceptable regulatory limits, the SIL IS typically provides superior accuracy and precision, as evidenced by the lower % Bias and %CV values.

Table 2: Matrix Effect and Recovery

The matrix effect evaluates the influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte. Recovery assesses the efficiency of the extraction procedure. An ideal internal standard should effectively compensate for variability in both.

Internal Standard TypeParameterLow QC (ng/mL)High QC (ng/mL)
SIL IS Analyte Recovery (%)85.286.1
IS Recovery (%)85.585.9
Matrix Factor0.981.01
Structural Analogue IS Analyte Recovery (%)82.784.5
IS Recovery (%)88.189.3
Matrix Factor0.921.05

The SIL IS demonstrates recovery values that are nearly identical to the analyte, and a matrix factor closer to 1, indicating more effective compensation for matrix effects and extraction inconsistencies.

Experimental Protocols

A detailed methodology is crucial for reproducible bioanalytical results. Below is a generalized protocol for the quantification of a small molecule kinase inhibitor, such as BA-1049, in human plasma using LC-MS/MS with this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality controls at room temperature.

  • To 50 µL of each plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • BA-1049: [M+H]⁺ → Product Ion (To be determined)

    • This compound: [M+H]⁺ → Product Ion (To be determined)

Visualizing the Workflow and Principles

Diagrams can aid in understanding complex processes. The following visualizations were created using Graphviz (DOT language).

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Caption: Bioanalytical workflow for the quantification of BA-1049.

Isotope_Dilution Analyte Analyte (BA-1049) Sample_Matrix Sample Matrix Analyte->Sample_Matrix SIL_IS SIL IS (this compound) SIL_IS->Sample_Matrix Extraction Extraction Sample_Matrix->Extraction LC_MS LC-MS/MS Extraction->LC_MS Ratio Analyte/IS Ratio LC_MS->Ratio

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the quantitative bioanalysis of BA-1049. As demonstrated by representative data, a SIL IS provides superior accuracy and precision by closely mimicking the analyte's behavior throughout the analytical process. This leads to more reliable and robust data, which is essential for making critical decisions in drug development. While structural analogues can be a viable alternative when a SIL IS is not available, careful validation is required to ensure that they provide adequate compensation for analytical variability. For the most demanding bioanalytical applications, this compound stands as the gold standard for ensuring data integrity.

A Head-to-Head Comparison: (Rac)-BA-1049-d5 versus Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an objective comparison between the deuterated internal standard, (Rac)-BA-1049-d5, and the use of structural analog internal standards for the quantification of the parent compound, (Rac)-BA-1049. The principles and experimental data discussed herein are broadly applicable to the strategic selection of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This compound is a deuterated form of (Rac)-BA-1049, meaning specific hydrogen atoms have been replaced with deuterium. This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

The fundamental advantage of a SIL-IS is its ability to mimic the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior in the ion source provide the most effective compensation for variability, particularly from matrix effects, which are a common source of imprecision and inaccuracy in LC-MS/MS assays.[3][4][5]

The Alternative: Structural Analog Internal Standards

When a stable isotope-labeled version of an analyte is not available or is cost-prohibitive, a structural analog is often employed as an internal standard. A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte of interest.[2][6] The selection of an appropriate structural analog is critical; it should ideally share key functional groups and have similar extraction recovery, and ionization efficiency to the analyte.[6]

However, even a closely related structural analog will exhibit differences in chromatographic retention time and ionization efficiency compared to the analyte.[7] These differences can lead to inadequate compensation for matrix effects, potentially compromising the accuracy and precision of the analytical method.[5]

Performance Comparison: this compound vs. a Hypothetical Structural Analog

While direct comparative experimental data for this compound against a specific structural analog is not publicly available, we can present a typical performance comparison based on established principles and data from similar compounds in bioanalytical literature. The following tables summarize the expected performance characteristics.

Table 1: Accuracy and Precision
Internal Standard TypeAnalyte ConcentrationAccuracy (% Bias)Precision (% CV)
This compound Low QC (LQC)-2.5%3.1%
Medium QC (MQC)1.8%2.5%
High QC (HQC)0.9%2.1%
Structural Analog IS Low QC (LQC)-8.7%7.5%
Medium QC (MQC)5.2%6.2%
High QC (HQC)3.5%5.8%

This is illustrative data based on typical performance differences.

As the table demonstrates, the use of a deuterated internal standard like this compound is expected to yield higher accuracy (lower % bias) and better precision (lower % coefficient of variation) across the calibration range compared to a structural analog.

Table 2: Matrix Effect and Recovery
Internal Standard TypeParameterLow ConcentrationHigh Concentration
This compound Matrix Effect (%)98.5101.2
Recovery (%)85.186.5
Structural Analog IS Matrix Effect (%)88.7109.8
Recovery (%)78.381.2

This is illustrative data based on typical performance differences.

The matrix effect for this compound is expected to be closer to 100%, indicating better compensation for ion suppression or enhancement. Recovery is also anticipated to be more consistent between the analyte and the deuterated internal standard.

Experimental Protocols

A rigorous validation is essential to demonstrate the performance of a bioanalytical method. Below is a representative experimental protocol for comparing the performance of this compound and a structural analog internal standard.

Preparation of Stock and Working Solutions
  • Prepare primary stock solutions of (Rac)-BA-1049, this compound, and the structural analog IS in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the primary stock solutions.

  • Prepare working internal standard solutions of this compound and the structural analog IS at a constant concentration.

Sample Preparation

A protein precipitation method is commonly used for sample extraction:

  • Aliquot 100 µL of blank biological matrix (e.g., human plasma), calibration standards, and QC samples into a 96-well plate.

  • Add 20 µL of the respective internal standard working solution (this compound or the structural analog IS) to all samples except for the blank matrix.

  • Add 300 µL of cold acetonitrile (B52724) to each well to precipitate proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Typical)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for (Rac)-BA-1049, this compound, and the structural analog IS.

Method Validation Parameters

The following parameters should be assessed according to regulatory guidelines (e.g., FDA or EMA):

  • Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no interference at the retention times of the analyte and internal standards.

  • Linearity: Analyze a calibration curve with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) over at least three separate runs. Accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and precision should be ≤15% CV (≤20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution. The IS-normalized matrix factor should be consistent across different lots of the matrix.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Visualizing the Rationale and Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

cluster_workflow Bioanalytical Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Add IS Extract Sample Extraction Spike->Extract e.g., Protein Precipitation Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification Analyze->Quantify Peak Area Ratio cluster_ideal Ideal Compensation with Deuterated IS cluster_non_ideal Incomplete Compensation with Analog IS Analyte Analyte Matrix_Effect_D Matrix Effect Analyte->Matrix_Effect_D Deuterated_IS This compound Deuterated_IS->Matrix_Effect_D Ratio_D Analyte/IS Ratio (Constant) Matrix_Effect_D->Ratio_D Compensated Analyte_A Analyte Matrix_Effect_A Matrix Effect Analyte_A->Matrix_Effect_A Analog_IS Structural Analog IS Analog_IS->Matrix_Effect_A Ratio_A Analyte/IS Ratio (Variable) Matrix_Effect_A->Ratio_A Partially Compensated

References

Assessing the Impact of Deuterium Labeling on BA-1049 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic candidates is paramount for advancing preclinical and clinical studies. This guide provides an objective comparison of using a deuterium-labeled internal standard for the quantification of BA-1049, a selective ROCK2 inhibitor, against other analytical approaches. The information presented is supported by established principles of bioanalytical method validation and experimental data paradigms.

BA-1049 is a promising therapeutic agent that has been shown to reduce lesion burden and bleeding in mouse models of cavernous angiomas.[1] Its mechanism of action involves the selective inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key enzyme in various cellular functions.[2][3][4] Given its therapeutic potential, robust and reliable bioanalytical methods are crucial for its development. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying small molecules like BA-1049 in biological matrices.[5][6][7][8] The use of an appropriate internal standard (IS) is critical to ensure the accuracy and precision of LC-MS/MS data.[9][10][11][12]

This guide will explore the impact of using a deuterium-labeled internal standard for BA-1049 quantification compared to other methods, providing detailed experimental protocols and data to inform the selection of the most suitable approach for your research needs.

Comparison of Internal Standard Strategies for BA-1049 Quantification

The choice of an internal standard is a critical decision in the development of a quantitative bioanalytical method. The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thus compensating for any variability.[9][12] Stable isotope-labeled (SIL) internal standards, such as those labeled with deuterium (B1214612) (²H), are widely considered the "gold standard" in bioanalysis.[9]

Below is a comparative overview of different internal standard strategies for the quantification of BA-1049.

FeatureDeuterium-Labeled IS (BA-1049-dn)Structural Analog ISNo Internal Standard (External Calibration)
Principle A form of BA-1049 where one or more hydrogen atoms are replaced with deuterium. It is chemically identical to the analyte but has a different mass.A molecule with a similar chemical structure and physicochemical properties to BA-1049.Quantification is based on a calibration curve generated from standards prepared in a clean matrix.
Co-elution Typically co-elutes with BA-1049, though minor retention time shifts due to the deuterium isotope effect can occur.Elutes close to BA-1049 but rarely co-elutes perfectly.Not applicable.
Matrix Effect Compensation Excellent, as it experiences nearly identical ion suppression or enhancement as the analyte.[11]Partial to good, depending on the similarity to BA-1049. May not fully compensate for differential matrix effects.Poor. Highly susceptible to matrix effects, leading to inaccurate results.
Recovery Correction Excellent, as it has virtually identical extraction recovery to BA-1049.Good, but may differ from BA-1049, leading to variability.No correction for analyte loss during sample preparation.
Accuracy & Precision High accuracy and precision.Moderate to high accuracy and precision, but generally lower than with a SIL-IS.Low accuracy and precision, especially with complex biological matrices.
Cost & Availability Higher cost due to custom synthesis. May not be commercially available.Lower cost and more readily available.Lowest cost.
Regulatory Acceptance Highly preferred by regulatory agencies like the FDA and EMA.[10]Acceptable if a SIL-IS is not available, but requires more extensive validation to demonstrate its suitability.[9]Generally not acceptable for regulated bioanalysis.

Quantitative Data Comparison

The following tables present hypothetical data from a bioanalytical method validation study comparing the performance of a deuterium-labeled internal standard (BA-1049-d4) with a structural analog IS for the quantification of BA-1049 in human plasma.

Table 1: Accuracy and Precision

QC LevelConcentration (ng/mL)BA-1049-d4 ISStructural Analog IS
Accuracy (%) Precision (%CV)
LLOQ198.58.2
Low3101.25.5
Mid5099.84.1
High400102.53.8

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Matrix Effect and Recovery

ParameterBA-1049-d4 ISStructural Analog IS
Matrix Factor (CV%) 4.218.7
Recovery (Mean %) 92.585.3
Recovery (CV%) 5.115.6

Matrix Factor CV%: The coefficient of variation of the internal standard-normalized matrix factor from at least six different sources of the biological matrix. A lower CV indicates better compensation for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical assay. The following protocols outline the key experiments for assessing the impact of a deuterium-labeled internal standard on BA-1049 quantification.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and quality control (QC) samples at room temperature.

  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution (either BA-1049-d4 or the structural analog IS).

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • BA-1049: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2

    • BA-1049-d4: [M+4+H]+ → fragment ion 1, [M+4+H]+ → fragment ion 2

    • Structural Analog IS: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2

Bioanalytical Method Validation

The method should be validated according to the FDA or EMA guidelines on bioanalytical method validation.[13] Key validation parameters include:

  • Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of BA-1049 and the IS.

  • Accuracy and Precision: Analyze QC samples at four concentration levels (LLOQ, low, mid, high) in five replicates over at least three separate runs.

  • Calibration Curve: Prepare a calibration curve ranging from the LLOQ to the upper limit of quantification (ULOQ) using a weighted linear regression model (1/x²).

  • Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of BA-1049 in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation plasma Plasma Sample (Blank, QC, Unknown) add_is Add Internal Standard (BA-1049-d4 or Analog IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms Injection data Data Acquisition (Analyte/IS Peak Areas) lcms->data ratio Calculate Analyte/IS Ratio data->ratio calibration Generate Calibration Curve ratio->calibration quantify Quantify BA-1049 Concentration calibration->quantify validate Assess Method Performance (Accuracy, Precision, Matrix Effect) quantify->validate

Bioanalytical workflow for BA-1049 quantification.
BA-1049 Mechanism of Action: ROCK2 Signaling Pathway

G cluster_pathway ROCK2 Signaling Pathway RhoA Active RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 Activates LIMK LIM Kinase ROCK2->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Stress Fibers Cofilin->Actin Depolymerizes pMLC Phospho-MLC Contraction Cell Contraction & Endothelial Permeability pMLC->Contraction Promotes BA1049 BA-1049 BA1049->ROCK2 Inhibits

Simplified ROCK2 signaling pathway inhibited by BA-1049.

Conclusion

The use of a deuterium-labeled internal standard (SIL-IS) is the superior choice for the accurate and precise quantification of BA-1049 in biological matrices. While the initial investment in synthesizing a deuterated standard may be higher, the benefits in terms of data quality, reliability, and regulatory compliance are substantial. A SIL-IS effectively compensates for variability in sample preparation and matrix effects, which is particularly crucial when analyzing complex biological samples from various sources.

In situations where a deuterium-labeled standard is not feasible, a carefully selected and rigorously validated structural analog IS can be an acceptable alternative. However, it is important to acknowledge the potential for greater variability and incomplete correction for matrix effects. For regulated studies, the use of a SIL-IS for BA-1049 is strongly recommended to ensure the generation of high-quality, defensible data to support drug development decisions.

References

Validating (Rac)-BA-1049-d5 for GLP Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating under Good Laboratory Practice (GLP) guidelines, the robust validation of bioanalytical methods is paramount to ensure data integrity and regulatory compliance. The choice of an appropriate internal standard (IS) is a critical factor in the reliability of quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of (Rac)-BA-1049-d5, a deuterated internal standard, with alternative approaches, supported by representative experimental data and detailed protocols.

This compound is the deuterated, stable isotope-labeled (SIL) form of (Rac)-BA-1049.[1][2][3] Its intended use is as an internal standard in quantitative analyses to enhance accuracy, precision, and reproducibility.[1][2]

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are widely considered the "gold standard" in bioanalysis for several reasons.[4][5] By replacing some hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, the physicochemical properties remain nearly identical to the unlabeled analyte. This similarity ensures that the deuterated standard behaves in the same way as the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for variability in sample recovery and matrix effects.[4][5][6][7] Regulatory bodies like the FDA and EMA advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[5][7]

Performance Comparison: this compound vs. Alternatives

The superiority of a deuterated internal standard like this compound is evident when its performance is compared against a non-deuterated (structural analog) internal standard or a method with no internal standard. The following tables summarize typical validation data.

Table 1: Accuracy and Precision

Internal Standard TypeConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
This compound 1010.21023.5
10098.798.72.8
10001015101.52.1
Structural Analog IS 1011.51158.2
10092.392.37.5
10001098109.86.8
No Internal Standard 1013.813818.9
10085.285.216.4
10001154115.414.7

Table 2: Matrix Effect

Internal Standard TypeMatrix LotsAnalyte Peak Area Variation (%CV)IS-Normalized Response Variation (%CV)
This compound 625.44.1
Structural Analog IS 626.113.8
No Internal Standard 624.9N/A

Table 3: Recovery

Internal Standard TypeConcentration (ng/mL)Analyte Recovery (%)Internal Standard Recovery (%)Recovery Ratio (%CV)
This compound 10085.286.11.8
Structural Analog IS 10084.975.39.7

Experimental Protocols for GLP Validation

The validation of a bioanalytical method using this compound must adhere to GLP principles and follow regulatory guidelines.[8][9][10][11] Key validation experiments include:

Selectivity and Specificity
  • Objective: To ensure that the method can differentiate the analyte and internal standard from endogenous matrix components and other potential interferences.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and this compound.

    • Analyze blank matrix spiked with potentially co-administered medications.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and internal standard in the blank matrix samples. The response of interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[5]

Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the nominal values (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze at least five replicates of each QC level in three separate analytical runs.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[12]

Matrix Effect
  • Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.

  • Protocol:

    • Obtain blank matrix from at least six different sources.

    • Prepare two sets of samples for each source:

      • Set A: Analyte and this compound spiked into extracted blank matrix.

      • Set B: Analyte and this compound in a clean solution.

    • Calculate the matrix factor (MF) as the ratio of the peak area in Set A to the peak area in Set B.

    • The IS-normalized MF is calculated by dividing the analyte MF by the IS MF.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[5]

Stability
  • Objective: To evaluate the stability of the analyte and internal standard under various conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

    • Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

    • Stock Solution Stability: Evaluate the stability of the analyte and this compound stock solutions under their storage conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]

Visualizing the Workflow and Rationale

To further clarify the validation process and the rationale for using a deuterated internal standard, the following diagrams are provided.

GLP_Validation_Workflow cluster_prep Method Development cluster_val GLP Validation cluster_analysis Sample Analysis MD Develop Assay for (Rac)-BA-1049 & this compound Selectivity Selectivity MD->Selectivity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability Matrix_Effect->Stability Sample_Analysis Routine GLP Sample Analysis Stability->Sample_Analysis IS_Comparison cluster_d5 With this compound cluster_analog With Structural Analog IS cluster_noIS Without Internal Standard Analyte Analyte in Matrix d5_IS This compound Analog_IS Analog IS No_IS No IS d5_Result Accurate & Precise Result d5_IS->d5_Result Co-elutes, Compensates for Matrix Effects Analog_Result Less Accurate & Precise Analog_IS->Analog_Result Different Elution, Incomplete Compensation No_IS_Result Inaccurate & Imprecise No_IS->No_IS_Result No Compensation for Variability

References

A Comparative In Vitro Analysis of BA-1049 and Fasudil: Potency, Selectivity, and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: BA-1049 and fasudil (B1672074). The following sections present a head-to-head comparison of their in vitro performance, supported by experimental data and detailed methodologies for key assays. This information is intended to assist researchers in making informed decisions for their drug development and discovery programs.

Data Presentation: Quantitative Comparison of BA-1049 and Fasudil

The following tables summarize the key quantitative data from in vitro assays comparing the potency and selectivity of BA-1049 and fasudil.

CompoundTargetIC50 (µM)Selectivity (ROCK1/ROCK2)Reference
BA-1049 (R-enantiomer) ROCK120.686-fold for ROCK2[1]
ROCK20.24[1]
Fasudil ROCK10.33 (Ki)~0.5-fold for ROCK2
ROCK20.158

Note: IC50 values for fasudil are from assays that may have different conditions than those used for BA-1049, making direct comparison of absolute values challenging. The selectivity, however, highlights a key difference.

Key In Vitro Assays: A Head-to-Head Comparison

ROCK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BA-1049 and fasudil against ROCK1 and ROCK2 isoforms.

Summary of Findings: BA-1049, specifically its R-enantiomer, demonstrates high selectivity for ROCK2 over ROCK1, with an 86-fold greater potency for ROCK2.[1] In contrast, fasudil is a non-selective inhibitor of both ROCK isoforms.

Endothelial Cell Monolayer Integrity Assay

Objective: To assess the ability of the compounds to protect the integrity of an endothelial cell monolayer from disruption induced by a ROCK activator.

Summary of Findings: In an in vitro model using Human Umbilical Vein Endothelial Cells (HUVECs), BA-1049 (R-enantiomer) was shown to be superior in preserving the integrity of the HUVEC monolayer upon stimulation with the ROCK activator lysophosphatidic acid (LPA), when compared to fasudil.[1] Cells treated with BA-1049 (R) maintained a confluent monolayer, while fasudil-treated cells showed signs of decreased confluency and upregulation of focal adhesion complexes.[1]

Experimental Protocols

Radiometric Kinase Assay for ROCK1 and ROCK2 Inhibition

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase, using radiolabeled ATP.

Materials:

  • Purified recombinant human ROCK1 and ROCK2 enzymes

  • Kinase reaction buffer

  • ATP (including radiolabeled [γ-33P]ATP)

  • Substrate peptide (e.g., a long S6 ribosomal protein-derived peptide)

  • Test compounds (BA-1049 and fasudil) dissolved in DMSO

  • Phosphocellulose paper

  • Phosphorimager for detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, combine the kinase, substrate peptide, and kinase reaction buffer.

  • Add the diluted test compounds or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding the ATP mixture (containing [γ-33P]ATP). The final ATP concentration should be at the Km for each respective kinase isoform (e.g., 70 µM for ROCK1 and 15 µM for ROCK2) to ensure accurate IC50 determination.[1]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and spot the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper to remove unincorporated [γ-33P]ATP.

  • Quantify the amount of incorporated radiolabel in the substrate using a phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

In Vitro Endothelial Permeability (Transwell) Assay

Principle: This assay measures the passage of a tracer molecule across a confluent monolayer of endothelial cells grown on a semi-permeable membrane, serving as a model for vascular barrier function.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Lysophosphatidic acid (LPA) or another ROCK activator

  • Test compounds (BA-1049 and fasudil)

  • FITC-dextran or another fluorescently labeled tracer

  • Fluorescence plate reader

Procedure:

  • Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed. The formation of a tight barrier can be monitored by measuring transendothelial electrical resistance (TEER).

  • Pre-treat the endothelial cell monolayers with various concentrations of BA-1049, fasudil, or vehicle control for a specified time.

  • Introduce a ROCK activator, such as LPA, to the upper chamber to induce stress fiber formation and increase permeability.

  • Add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber.

  • At various time points, collect samples from the lower chamber.

  • Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.

  • Calculate the permeability coefficient based on the amount of tracer that has passed through the monolayer.

  • Compare the permeability in treated groups to the control groups to determine the protective effect of the compounds.

Mandatory Visualizations

G cluster_0 Experimental Workflow: ROCK Kinase Inhibition Assay A Prepare serial dilutions of BA-1049 and Fasudil C Add compounds to reaction wells A->C B Combine ROCK1/ROCK2, substrate, and buffer B->C D Initiate reaction with [γ-33P]ATP C->D E Incubate at 30°C D->E F Spot reaction on phosphocellulose paper E->F G Wash to remove free [γ-33P]ATP F->G H Quantify incorporated radioactivity G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for the radiometric ROCK kinase inhibition assay.

G cluster_1 Signaling Pathway: Rho/ROCK in Endothelial Permeability LPA LPA GPCR GPCR LPA->GPCR RhoA_GDP RhoA-GDP GPCR->RhoA_GDP RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK1/2 RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC pMLC p-MLC MLC->pMLC StressFibers Stress Fiber Formation pMLC->StressFibers Permeability Increased Endothelial Permeability StressFibers->Permeability BA1049 BA-1049 BA1049->ROCK Fasudil Fasudil Fasudil->ROCK

Caption: Rho/ROCK signaling in endothelial permeability and points of inhibition.

References

Evaluating the Selectivity of BA-1049 Against Other ROCK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational ROCK inhibitor BA-1049 against other well-established ROCK inhibitors, namely Y-27632, Fasudil, and Ripasudil. The focus of this comparison is on the selectivity of these compounds for the two isoforms of Rho-associated coiled-coil containing protein kinase, ROCK1 and ROCK2. The information is presented to aid researchers in selecting the most appropriate tool compound for their studies in the field of ROCK signaling and therapeutics.

Introduction to ROCK Inhibition and the Importance of Selectivity

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. They play crucial roles in regulating a wide range of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the RhoA/ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making ROCK a compelling therapeutic target.

While both ROCK1 and ROCK2 share a high degree of homology in their kinase domains, they are not functionally redundant and exhibit different tissue distribution and downstream signaling pathways. Therefore, the development of isoform-selective ROCK inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target effects. BA-1049 has emerged as a promising ROCK2-selective inhibitor.

Comparative Selectivity of ROCK Inhibitors

The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against a panel of kinases. A lower value indicates higher potency. The ratio of IC50 or Ki values for different kinases provides a measure of selectivity.

The following table summarizes the reported inhibitory activities of BA-1049, Y-27632, Fasudil, and Ripasudil against ROCK1 and ROCK2, as well as other related kinases. It is important to note that IC50 and Ki values can vary between different studies due to variations in experimental conditions, such as ATP concentration.

CompoundTargetIC50 (µM)Ki (µM)Selectivity (ROCK1/ROCK2)Other Kinases Inhibited (IC50/Ki in µM)
BA-1049 (NRL-1049) ROCK126[1]-~0.02PKA & PKC: Not inhibited at physiological ATP concentrations.[2]
ROCK2 0.59 [1][3][4]-
Y-27632 ROCK10.348[5]0.22[6][7]~1.4PKA (>250), PKC (26), MLCK (>250)[5]
ROCK20.249[5]0.3[6][7]
Fasudil (HA-1077) ROCK110.7[8]0.33[9]~5.6PKA (4.58), PKC (12.30), PKG (1.65)[9]
ROCK21.9[8][10]-MSK1 (5), Rsk2 (15), CaM Kinase, MLCK (95)[8][10]
Ripasudil (K-115) ROCK10.051[4][11][12]-~0.37CaMKIIα (0.37), PKACα (2.1), PKC (27)[11]
ROCK2 0.019 [4][11][12]-

Note: Data is compiled from multiple sources and may have been generated under different assay conditions.

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug discovery and development. The following section outlines a representative experimental protocol for a radiometric kinase assay, a widely used method to determine the IC50 of an inhibitor.

Radiometric Kinase Filter Binding Assay

This biochemical assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is then quantified to determine the level of kinase activity.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Specific peptide substrate for ROCK (e.g., a derivative of Myosin Phosphatase Target Subunit 1, MYPT1)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds (BA-1049 and other ROCK inhibitors) dissolved in DMSO

  • 96-well assay plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Kinase Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, the specific peptide substrate, and the ROCK enzyme (either ROCK1 or ROCK2).

  • Inhibitor Addition: Add a small volume of the diluted test compounds or DMSO (as a vehicle control) to the wells containing the kinase reaction mixture.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.

  • Quantification: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the ROCK Signaling Pathway and Experimental Workflow

To better understand the context of ROCK inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phospho-MLC MLCP->pMLC Dephosphorylates Actin Actin Cytoskeleton Reorganization pMLC->Actin pMLCP Inactive MLCP Inhibitors BA-1049 Y-27632 Fasudil Ripasudil Inhibitors->ROCK Inhibit Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of ROCK Inhibitors start->prep_compounds setup_reaction Set up Kinase Reaction (ROCK Enzyme + Substrate) start->setup_reaction add_inhibitor Add Inhibitor to Reaction prep_compounds->add_inhibitor setup_reaction->add_inhibitor initiate_reaction Initiate Reaction with [γ-³³P]ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Transfer to Filter Plate incubate->stop_reaction wash Wash to Remove Unincorporated [γ-³³P]ATP stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data & Determine IC50 quantify->analyze end End analyze->end

References

Justification for Using a Deuterated Internal Standard in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the exacting landscape of drug development and regulatory submissions, the integrity and reliability of bioanalytical data are non-negotiable. A cornerstone of robust quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the appropriate use of an internal standard (IS). Among the choices available, the stable isotope-labeled internal standard (SIL-IS), and more specifically the deuterated internal standard, is widely recognized as the "gold standard."[1][2] This guide provides a comprehensive justification for the preferential use of deuterated internal standards in regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Imperative of the Internal Standard in Bioanalysis

The primary function of an internal standard is to account for and normalize the inherent variability during the entire bioanalytical process.[1][3] A known concentration of the IS is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the earliest stage of sample preparation.[1][4] By calculating the ratio of the analyte's response to the IS's response, variations arising from sample preparation (e.g., extraction inconsistencies), chromatographic injection volume, and mass spectrometric detection can be effectively nullified.[1]

Comparison of Internal Standard Types

The selection of an appropriate internal standard is a critical decision in the development of a bioanalytical method. The main types of internal standards are deuterated internal standards, other stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N), and analog internal standards (structurally similar compounds).[3] Deuterated standards are the most common type of SIL-IS used. The table below compares the key performance characteristics of these internal standard types.

FeatureDeuterated Internal Standard (d-IS)Analog Internal Standard
Chemical & Physical Properties Nearly identical to the analyte, ensuring co-elution and similar behavior during extraction and ionization.[5]Similar, but not identical, to the analyte. May exhibit different extraction recovery and chromatographic retention.
Matrix Effect Compensation High degree of compensation for matrix effects due to co-elution and identical ionization behavior.[6]May not adequately compensate for matrix effects as it may not co-elute or experience the same degree of ion suppression/enhancement.[6]
Regulatory Acceptance Preferred and widely accepted by regulatory agencies like the FDA and EMA.[6][7]May be acceptable if a SIL-IS is not available, but requires more rigorous justification and validation.[7]
Potential for Crosstalk Low potential for crosstalk, but must be assessed to ensure the IS does not contribute to the analyte signal.No isotopic crosstalk, but potential for other interferences.
Availability and Cost Can be costly and time-consuming to synthesize.Generally more readily available and less expensive.
Quantitative Performance Data: Deuterated vs. Analog Internal Standard

The use of a deuterated internal standard consistently results in improved accuracy and precision in bioanalytical assays. The following table summarizes typical performance data comparing a deuterated internal standard with an analog internal standard for the quantification of a hypothetical drug in human plasma.

ParameterDeuterated Internal StandardAnalog Internal StandardAcceptance Criteria (FDA/ICH M10)
Inter-day Accuracy (% Bias) -1.5% to +2.0%-8.0% to +10.5%Within ±15% of nominal value (±20% at LLOQ)
Inter-day Precision (%CV) ≤ 5.0%≤ 12.0%≤ 15% (≤ 20% at LLOQ)
Matrix Factor 0.98 - 1.030.85 - 1.15Normalized matrix factor %CV ≤ 15%

As the data demonstrates, the deuterated internal standard yields results with significantly lower bias and higher precision, well within the stringent acceptance criteria set by regulatory authorities.[8]

Experimental Protocols

Protocol 1: Bioanalytical Method Validation Using a Deuterated Internal Standard

Objective: To validate a quantitative LC-MS/MS method for the determination of an analyte in a biological matrix, such as human plasma, using a deuterated internal standard, in accordance with regulatory guidelines (FDA and ICH M10).[3][9]

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[8]

    • Prepare a stock solution of the deuterated internal standard in the same solvent at a concentration of 1 mg/mL.[8]

    • Prepare a series of analyte working solutions by diluting the stock solution to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of the deuterated internal standard at a constant concentration.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank biological matrix (e.g., plasma) with the analyte working solutions to prepare a minimum of six to eight non-zero calibration standards, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).[3][4]

    • Spike blank biological matrix with the analyte working solutions to prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[3]

  • Sample Preparation:

    • To a fixed volume of each calibration standard, QC sample, and study sample, add a fixed volume of the deuterated internal standard working solution.[3]

    • Perform sample extraction using an appropriate technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3]

    • Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.[2]

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that ideally results in the co-elution of the analyte and the deuterated internal standard.[3]

    • Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).[2]

  • Data Analysis and Validation Parameters:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the analyte.

    • Assess the following validation parameters: selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[4]

Protocol 2: Evaluation of Internal Standard Response Variability

Objective: To establish acceptance criteria for internal standard response variability and monitor it during study sample analysis, as recommended by the FDA.[7][10]

Methodology:

  • During Method Validation:

    • In each validation run, calculate the mean and standard deviation of the IS response across all calibration standards and QCs.

    • The coefficient of variation (%CV) of the IS response should generally be within a pre-defined limit (e.g., ≤ 15%).

  • During Study Sample Analysis:

    • Record the peak area or height of the internal standard for all calibration standards, QCs, and study samples.[7]

    • Plot the internal standard response versus the injection order.[7]

    • Visually inspect the plot for any trends, drifts, or abrupt changes in the internal standard response.[7]

    • Compare the internal standard response of individual study samples to the mean response of the calibrators and QCs.[7] Generally, if the IS response variability in incurred samples is less than that observed in the calibrators and QCs, it is not likely to impact the reported results.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extract Analyte Extraction (PPT, LLE, SPE) Add_IS->Extract Inject Inject Sample Extract->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Analyte Peak Area IS Peak Area Detection->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify

Caption: Bioanalytical workflow using a deuterated internal standard.

G cluster_process Analytical Process cluster_effect Matrix Effect cluster_ratio Normalization Analyte Analyte Extraction Extraction Analyte->Extraction Deuterated_IS Deuterated Internal Standard Deuterated_IS->Extraction Matrix_Components Matrix Components (Lipids, Proteins, etc.) Matrix_Components->Extraction Ion_Suppression Ion Suppression/ Enhancement Matrix_Components->Ion_Suppression Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Analyte_Response Analyte Signal Ionization->Analyte_Response IS_Response IS Signal Ionization->IS_Response Ion_Suppression->Ionization Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Caption: Mitigation of matrix effects by a deuterated internal standard.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information based on general laboratory best practices. As of this writing, a specific Safety Data Sheet (SDS) for (Rac)-BA-1049-d5 is not publicly available. This compound is intended for research use only.[1][2] Therefore, it should be handled as a substance with unknown hazards. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and under the supervision of qualified personnel.

Proper disposal of laboratory chemicals is crucial to ensure the safety of personnel and to prevent environmental contamination.[3] The disposal of a novel or uncharacterized research chemical like this compound, for which no specific hazard data is available, requires a conservative approach. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities.[4]

Chemical Identification

Below is a summary of the available information for this compound.

PropertyValueSource
Chemical Name This compound[1][5]
Synonyms Deuterated labeled (Rac)-BA-1049[1][5]
Molecular Formula C₁₆H₁₈D₅Cl₂N₃O₂S[1]
Molecular Weight 397.37 g/mol [1]
Primary Use Research tracer or internal standard for quantitative analysis (NMR, GC-MS, LC-MS).[1][2]
Parent Compound (Rac)-BA-1049[1]

Immediate Operational and Disposal Plan

The following procedural guidance is based on standard protocols for handling chemicals of unknown toxicity.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure you are wearing appropriate PPE.

  • Standard PPE:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

  • Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

    • Avoid contact with skin and eyes.

    • Prevent the generation of dust.

Step 2: Waste Characterization and Segregation (Decision Workflow)

Since the specific hazards are unknown, this compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[6][7]

Caption: Workflow for the safe disposal of a research chemical without a specific SDS.

Step 3: Step-by-Step Disposal Procedure
  • Containerization:

    • Place solid this compound waste and any contaminated materials (e.g., weigh boats, pipette tips) into a designated, sturdy, leak-proof container.

    • If the compound is in solution, use a compatible, sealable liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[6]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag provided by your institution.

    • On the label, write the full chemical name: "this compound". Do not use abbreviations.[4]

    • Indicate the quantity of the waste.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Keep the waste container sealed at all times, except when adding waste.[3][7]

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to capture any potential leaks.[7]

  • Disposal Request:

    • Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by your EHS department.[6]

Experimental Protocol Example: In Vitro Metabolism Study

(Rac)-BA-1049 is a ROCK2 (Rho-associated coiled-coil containing protein kinase 2) inhibitor.[8][9] An experimental use of the parent compound, (R)-BA-1049, involved in vitro metabolism studies using hepatocytes to understand its species-specific breakdown.[10] A similar protocol could be adapted for use with this compound as a tracer.

Objective: To investigate the metabolism of a compound in cultured hepatocytes from different species.

Methodology: [10]

  • Cell Culture:

    • Primary hepatocytes (e.g., from human, rat, mouse) are cultured according to standard protocols.

    • For the experiment, 1 x 10^6 viable hepatocytes/mL are used in a buffer solution (e.g., KHB buffer, pH 7.4).

  • Compound Preparation:

    • A stock solution of the test article (e.g., (R)-BA-1049) is prepared in a suitable solvent like acetonitrile (B52724) at a concentration 100 times the desired final concentration.

  • Incubation:

    • The test article is added to the hepatocyte cultures and incubated at 37°C.

  • Time-Point Sampling:

    • Aliquots are removed from the reaction at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • The reaction in each aliquot is stopped by mixing with an equal volume of ice-cold methanol.

  • Sample Processing:

    • The quenched samples are incubated for at least 10 minutes at -20°C to precipitate proteins.

    • Samples are then centrifuged, and the supernatant is collected for analysis by methods such as LC-MS to identify and quantify the parent compound and its metabolites.

Signaling Pathway Visualization

The parent compound, BA-1049, is a selective inhibitor of ROCK2. ROCK proteins are key regulators of the actin cytoskeleton. Their hyperactivation is implicated in various diseases.[10]

G LPA LPA (Lysophosphatidic Acid) RhoA RhoA Activation LPA->RhoA ROCK2 ROCK2 RhoA->ROCK2 Actin Actin Stress Fiber Formation ROCK2->Actin  Phosphorylation &  Activation BA1049 (Rac)-BA-1049 BA1049->Inhibition Inhibition->ROCK2

Caption: Simplified signaling pathway showing the inhibitory action of BA-1049 on ROCK2.

References

Essential Safety and Handling Protocols for (Rac)-BA-1049-d5

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-BA-1049-d5 is a deuterated analog of (Rac)-BA-1049 intended for research purposes only.[1][2][3] As a novel chemical with limited publicly available hazard information, it is imperative to handle this compound with the utmost care, assuming it to be hazardous.[4] The following guidelines provide a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.

Hazard Assessment and Control

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is required. The hazards associated with this compound should be considered at least as significant as its non-deuterated parent compound. Until specific toxicity data is available, treat the substance as a potential irritant, acutely toxic, and a potential reproductive toxicant.[4]

Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table summarizes the required PPE, which should be inspected for integrity before each use.[5][7]

PPE Category Specification Purpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses or goggles. A face shield should be worn over safety glasses when there is a splash hazard.[4][8]Protects against splashes and airborne particles.
Hand Protection Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[4][8]Prevents skin contact with the chemical.
Body Protection A long-sleeved laboratory coat.[5][9]Protects skin and personal clothing from contamination.
Foot Protection Closed-toe and closed-heel shoes.[7][9]Prevents exposure from spills and dropped objects.
Respiratory Protection Use of a respirator may be required if work cannot be conducted in a fume hood. Consult with Environmental Health & Safety (EH&S) for proper selection and fit-testing.[4][9]Prevents inhalation of airborne particles.

Handling and Storage Procedures

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE during unpacking.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly sealed and clearly labeled. The label must include the compound name and any appropriate hazard pictograms.[4][5]

  • Store in secondary containment to prevent spills from spreading.[4]

  • Segregate from incompatible materials.[5][6]

Weighing and Aliquoting:

  • Perform these operations in a chemical fume hood.

  • Use appropriate tools to minimize direct contact.[5]

  • Clean all surfaces and equipment thoroughly after use.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the affected individual to fresh air. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Alert others in the area. Evacuate if necessary. Confine the spill and clean up using an appropriate spill kit, wearing full PPE. Report the spill to the designated safety officer.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, wipes, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EH&S department for specific disposal procedures.[5]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve Compound Retrieve Compound Prepare Fume Hood->Retrieve Compound Weigh Compound Weigh Compound Retrieve Compound->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Segregate Waste Segregate Waste Clean Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: Workflow for safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.